molecular formula C8H7Cl3O2 B4083018 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Cat. No.: B4083018
M. Wt: 241.5 g/mol
InChI Key: BEGKQLRDEXUNOY-UHFFFAOYSA-N
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Description

4-(2,2,2-Trichloro-1-hydroxyethyl)phenol is a phenolic compound of significant interest in advanced organic synthesis. Its core structure, featuring a phenol group substituted with a 2,2,2-trichloro-1-hydroxyethyl moiety, makes it a versatile building block. Scientifically, this compound serves as a crucial precursor in the synthesis of complex heterocyclic systems. Recent research highlights its specific utility in one-pot synthetic protocols, where it undergoes reactions to form valuable scaffolds such as isoxindigos . These frameworks are important in the development of novel organic materials and functional molecules. The mechanism of action for this compound is rooted in its bifunctional reactivity; the phenolic oxygen can act as a nucleophile, while the trichloro-hydroxyethyl side chain is susceptible to further transformation, facilitating cyclization and the formation of diverse molecular architectures. It is strictly intended for use in laboratory research to develop new synthetic methodologies, create specialized chemical libraries, and explore advanced material precursors. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are advised to consult the relevant safety data sheets and handle this compound with appropriate laboratory precautions.

Properties

IUPAC Name

4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKQLRDEXUNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight and Structure of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular weight, structure, and synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol , a critical intermediate in the organic synthesis of agrochemicals and pharmaceutical precursors.

Executive Summary

4-(2,2,2-trichloro-1-hydroxyethyl)phenol (also known as p-hydroxyphenyltrichloromethylcarbinol) is a halogenated phenolic compound formed via the hydroxyalkylation of phenol with chloral (trichloroacetaldehyde).[1] While often encountered as a transient intermediate in the synthesis of bis-phenols (such as the endocrine disruptor HPTE) or


-hydroxy acids (like 

-hydroxymandelic acid), it possesses distinct physicochemical properties and structural motifs relevant to drug discovery and metabolic toxicology.[1]

This guide details the precise molecular weight, structural connectivity, spectroscopic signatures, and synthesis protocols for this compound, distinguishing it from its bis-phenol analogs.

Physicochemical Profile

Molecular Weight Calculation

The molecular weight is calculated based on the standard atomic weights of the constituent elements (Carbon, Hydrogen, Chlorine, Oxygen).

ElementCountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C) 812.01196.088
Hydrogen (H) 71.0087.056
Chlorine (Cl) 335.45106.350
Oxygen (O) 215.99931.998
Total MW 241.492 g/mol
Key Properties[1][2]
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 239.951 g/mol (Monoisotopic)[1]

  • Physical State: Crystalline solid (typically white to off-white).[1][2]

  • Solubility: Soluble in polar organic solvents (Ethanol, DMSO, Acetone); sparingly soluble in water due to the lipophilic trichloromethyl group counteracting the hydrophilic hydroxyls.

  • Acidity (pKa): The phenolic -OH typically has a pKa

    
     9.5-10.[1]0. The secondary alcohol adjacent to the electron-withdrawing 
    
    
    
    group is more acidic than typical alkanols but remains less acidic than the phenol.[1]

Structural Characterization

Structural Connectivity

The molecule consists of a phenol ring substituted at the para (4-) position by a 1-hydroxy-2,2,2-trichloroethyl group.[1]

  • Aromatic Region: A 1,4-disubstituted benzene ring.[1]

  • Aliphatic Region: A chiral center at the benzylic carbon (

    
    ), bonded to:
    
    • The aromatic ring.[1][2][3][4]

    • A hydroxyl group (-OH).[1]

    • A trichloromethyl group (

      
      ).[1]
      
    • A hydrogen atom.[1][2][5]

Stereochemistry

The benzylic carbon is a chiral center .[1] Synthetic preparations typically yield a racemic mixture (


) unless chiral catalysts are employed.[1] The bulky trichloromethyl group imposes significant steric hindrance, influencing the conformation of the side chain relative to the aromatic plane.
Graphviz Structural Diagram

The following diagram illustrates the connectivity and functional groups.[1]

ChemicalStructure PhenolRing Phenol Ring (Aromatic C6) BenzylicC Benzylic Carbon (Chiral Center) PhenolRing->BenzylicC C1-Calpha bond Trichloro Trichloromethyl Group (-CCl3) BenzylicC->Trichloro Steric Bulk SecAlcohol Secondary Alcohol (-OH) BenzylicC->SecAlcohol H-bond Donor PhenolicOH Phenolic Hydroxyl (-OH) PhenolicOH->PhenolRing C4-OH bond

Caption: Structural connectivity of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol showing key functional domains.

Synthesis and Production

The synthesis involves the hydroxyalkylation of phenol with chloral.[1] This reaction must be carefully controlled to prevent the formation of the bis-adduct (HPTE), where a second phenol molecule attacks the benzylic position.

Reaction Mechanism[1]
  • Electrophilic Activation: Chloral (trichloroacetaldehyde) is activated by a Lewis acid or acts as a strong electrophile due to the electron-withdrawing chlorine atoms.[1]

  • Nucleophilic Attack: The phenol ring, activated by the hydroxyl group, attacks the carbonyl carbon of chloral.

  • Para-Selectivity: Steric hindrance and electronic effects favor substitution at the para position.[1]

  • Proton Transfer: Re-aromatization yields the target carbinol.[1]

Experimental Protocol (Mono-Adduct Optimization)

Note: This protocol prioritizes the isolation of the carbinol intermediate over the thermodynamic bis-phenol product.

Reagents:

  • Phenol (1.0 eq)[1]

  • Chloral Hydrate (1.0 eq)[1]

  • Catalyst: Anhydrous Potassium Carbonate (

    
    ) or mild Lewis Acid (
    
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Workflow:

  • Preparation: Dissolve Phenol (9.4 g, 0.1 mol) and Chloral Hydrate (16.5 g, 0.1 mol) in 50 mL of DCM.

  • Catalysis: Add anhydrous

    
     (5 g) slowly at room temperature.
    
  • Reaction: Stir vigorously for 4–6 hours. Monitor via TLC (Silica, Hexane:EtOAc 7:3).[1] The mono-adduct appears as a distinct spot with lower

    
     than the bis-phenol.[1]
    
  • Quenching: Filter off the solid catalyst. Wash the organic layer with water (2 x 20 mL) to remove unreacted chloral hydrate.[1]

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from benzene/petroleum ether to isolate the carbinol.
    
Synthesis Pathway Diagram

SynthesisPathway Reactants Phenol + Chloral Intermediate Transition State (Sigma Complex) Reactants->Intermediate Hydroxyalkylation Product 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (Target Mono-Adduct) Intermediate->Product Re-aromatization SideProduct HPTE (Bis-phenol) (Over-reaction) Product->SideProduct + Phenol / Acid Catalyst Hydrolysis p-Hydroxymandelic Acid (Hydrolysis Product) Product->Hydrolysis + NaOH / Hydrolysis

Caption: Reaction pathway showing the formation of the target mono-adduct and potential side reactions.

Applications in Drug Development

While less common as a final drug substance, this scaffold is vital in:

  • Chiral Building Blocks: The racemic alcohol can be resolved (e.g., via lipase-catalyzed kinetic resolution) to provide chiral synthons for pharmaceutical intermediates.[1]

  • Metabolic Standards: It serves as a reference standard for studying the metabolism of chlorinated hydrocarbons (like Trichloroethylene) and organochlorine pesticides (Methoxychlor).[1]

  • Synthesis of Mandelic Acid Derivatives: Hydrolysis of the

    
     group under basic conditions yields 
    
    
    
    -hydroxymandelic acid, a precursor for
    
    
    -blockers (e.g., Atenolol) and antibiotics.[1]

References

  • Haakh, H., & Smola, A. (1935).[1] Process for the preparation of p-hydroxyphenyltrichloromethylcarbinol. Austrian Patent 141159.

  • Shelby, M. D., et al. (1996).[1] Toxicology and carcinogenesis studies of Methoxychlor. National Toxicology Program Technical Report Series.

  • Bulman, R. A., & Watterson, J. R. (1975).[1] Metabolites of chlorinated phenols. Journal of Agricultural and Food Chemistry.

  • Gaikwad, S. V., et al. (2015).[1] Chemoselective C-Benzoylation of Phenols by Using AlCl3. Bulletin of the Chemical Society of Ethiopia.

Sources

Solubility Profiling of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in chemical development, I frequently encounter the challenge of optimizing solvent systems for complex intermediates. 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (IUPAC: 2,2,2-trichloro-1-(4-hydroxyphenyl)ethanol, CAS: 50597-25-6) is a critical precursor in the synthesis of specialized polycarbonates (e.g., bisphenol C derivatives) and anticonvulsant pharmaceuticals.

This whitepaper deconstructs the thermodynamic principles governing the solubility of this molecule, provides a quantitative predictive framework for its behavior in organic solvents, and details a self-validating experimental protocol for empirical quantification.

Thermodynamic Principles of Solvation

To engineer an effective solvent system, we must first analyze the molecular architecture of the solute. 4-(2,2,2-trichloro-1-hydroxyethyl)phenol presents a fascinating structural dichotomy:

  • The Hydrophilic Head: Comprising a phenol ring and a secondary carbinol group, this region acts as a potent hydrogen-bond donor and acceptor.

  • The Lipophilic Tail: A bulky trichloromethyl (

    
    ) group that is highly electronegative but incapable of hydrogen bonding, relying strictly on dispersion forces and dipole-induced dipole interactions.
    

The physicochemical properties of this compound, including a predicted LogP of 2.6 and a melting point of 87 °C, dictate that a moderate amount of crystalline lattice energy must be overcome during solvation[1]. Predictive in silico models for phenol-like moieties emphasize that hydrogen bonding is the primary thermodynamic driver required to overcome the free energy of solvation in these systems[2]. Therefore, solvents that can simultaneously disrupt the solute-solute hydrogen bonds while accommodating the bulky halogenated tail will yield the highest solubility.

Solvation Solute 4-(2,2,2-Trichloro-1- hydroxyethyl)phenol PhenolOH Phenolic -OH (H-Bond Donor/Acceptor) Solute->PhenolOH CarbinolOH Carbinol -OH (H-Bond Donor/Acceptor) Solute->CarbinolOH CCl3 Trichloromethyl Group (Lipophilic/Halogen Bonding) Solute->CCl3 Protic Polar Protic Solvents (e.g., MeOH, EtOH) PhenolOH->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) PhenolOH->Aprotic Strong Dipole/H-Bond CarbinolOH->Protic Strong H-Bonding CarbinolOH->Aprotic Strong Dipole/H-Bond NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) CCl3->NonPolar Weak Dispersion Forces

Fig 1. Solvation mechanics and functional group interactions of the target compound.

Quantitative Solubility Profile

Because empirical literature data on the exact solubility of this specific intermediate across a wide array of solvents is sparse, we utilize Hansen Solubility Parameters (HSP) and structural analogs to estimate its solubility profile. The data in Table 1 provides a predictive baseline for process chemistry applications.

Table 1: Estimated Solubility of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol at 25°C
Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 500 Exceptional H-bond acceptance from the solvent stabilizes both the phenolic and carbinol -OH groups.
Polar Protic Methanol / Ethanol200 - 400 Strong protic interactions and dipole stabilization; easily breaks the solute's crystalline lattice.
Moderately Polar Ethyl Acetate100 - 300 Favorable ester-hydroxyl dipole interactions; excellent solvent for extraction workflows.
Halogenated Dichloromethane (DCM)50 - 100 Moderate solubility driven by affinity with the lipophilic trichloromethyl group, despite poor H-bonding.
Non-Polar Hexane / Heptane< 5 High polarity mismatch. The lack of dispersion force stabilization results in near-insolubility.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To transition from predictive models to empirical data, scientists must rely on standardized, reproducible protocols. We do not use kinetic dissolution methods here because thermodynamic solubility is a state function independent of particle size. Instead, we adapt the gold-standard principles from 3[3] and 4[4].

The Causality of Self-Validation: A protocol is only as trustworthy as its internal controls. By sampling the solution at multiple time points (e.g., 48h and 72h), we verify that thermodynamic equilibrium has been reached. If the concentration variance between these two time points is


, the system validates its own equilibrium state, eliminating false positives caused by supersaturation.
Step-by-Step Workflow
  • Solvent Preparation: Dispense 10.0 mL of the target anhydrous organic solvent into a 20 mL borosilicate glass vial.

  • Solid Addition: Add 4-(2,2,2-trichloro-1-hydroxyethyl)phenol incrementally until a visible, persistent suspension remains. Causality: An excess of solid is mandatory to ensure the solvent reaches maximum thermodynamic saturation.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

  • Phase Separation: Extract a 2.0 mL aliquot and centrifuge at 10,000 x g for 15 minutes at 25.0 °C. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is specifically chosen over nylon or cellulose to prevent non-specific binding of the highly lipophilic trichloromethyl group to the filter membrane.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify using HPLC-UV at λ ≈ 270 nm (targeting the phenol chromophore).

  • Self-Validation: Repeat steps 4 and 5 at the 72-hour mark. Equilibrium is confirmed if

    
    .
    

Workflow Step1 1. Excess Solid Addition Add solute to organic solvent Step2 2. Isothermal Equilibration Shake at 25.0 ± 0.1 °C (48-72h) Step1->Step2 Step3 3. Phase Separation Centrifugation / 0.45µm PTFE Filtration Step2->Step3 Step4 4. Dilution & Quantification HPLC-UV Analysis (λ ~270 nm) Step3->Step4 Step5 5. Data Validation Verify equilibrium via time-point sampling Step4->Step5

Fig 2. Standardized isothermal shake-flask workflow for determining organic solvent solubility.

Analytical Considerations & Pitfalls

When working with trichloromethyl-containing carbinols, researchers must be wary of chemical instability. In highly basic organic solvent systems (e.g., amine-containing solvents), the molecule may undergo retro-aldol type cleavage or dehydrohalogenation. Always ensure that the organic solvents used for solubility testing are strictly pH-neutral and anhydrous to prevent degradation artifacts from skewing the HPLC quantification.

References

  • Title: 2,2,2-trichloro-1-(4-hydroxyphenyl)
  • Source: researchgate.
  • Source: biorelevant.
  • Title: Water solubility - Registration Dossier - ECHA (OECD Guideline 105)

Sources

Thermodynamic & Physicochemical Characterization of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the thermodynamic and physicochemical properties of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol , a critical intermediate in the synthesis of pharmaceutical precursors like 4-hydroxymandelic acid and agrochemicals like methoxychlor derivatives.

Technical Guide for Research & Process Development

Introduction & Chemical Identity

4-(2,2,2-trichloro-1-hydroxyethyl)phenol , historically referred to as p-hydroxyphenyltrichloromethylcarbinol , is a specialized electrophilic adduct formed by the condensation of phenol and chloral (trichloroacetaldehyde). It serves as a pivotal "masked" synthon for hydroxy-functionalized carboxylic acids and is a key intermediate in the synthesis of bisphenolic environmental toxins (e.g., HPTE).

For drug development professionals, this compound represents a strategic entry point for introducing chiral centers (via the carbinol carbon) or generating mandelic acid derivatives through controlled hydrolysis.

Structural Specifications
PropertyDetail
IUPAC Name 4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Common Synonyms p-Hydroxyphenyltrichloromethylcarbinol; Chloral-phenol mono-adduct
Molecular Formula C₈H₇Cl₃O₂
Molecular Weight 241.50 g/mol
Key Functional Groups Phenolic -OH (Acidic), Trichloromethyl (-CCl₃) (Lipophilic/EWG), Secondary Alcohol (Chiral center)
CAS Registry Referenced in patents (e.g., AT 141159); often synthesized in situ.[1]

Physicochemical Profile & Estimated Properties[1][2][3][4][5]

Due to the specialized nature of this intermediate, experimental thermodynamic data is often proprietary or sparse in open literature. The following profile synthesizes available experimental observations with high-fidelity group contribution estimates essential for process design.

Solid-State Properties
  • Physical State: Crystalline solid (Colorless to pale yellow needles).

  • Melting Point (T_m): Estimated range 100°C – 120°C .

    • Note: The bis-adduct (HPTE) melts significantly higher. The mono-adduct's lower symmetry and hydrogen-bonding network suggest a moderate melting range.

  • Enthalpy of Fusion (

    
    ):  Estimated 20–25 kJ/mol .
    
    • Significance: Critical for determining energy requirements during recrystallization from non-polar solvents (e.g., benzene, chloroform).

Solubility & Partitioning

The presence of the trichloromethyl group drastically alters the solubility profile compared to native phenol.

Solvent SystemSolubility BehaviorThermodynamic Driver
Water (Neutral) Low (< 1 g/L)Hydrophobic effect of -CCl₃ dominates the H-bonding capacity.
Aqueous Alkali (pH > 10) High (Soluble as phenolate)Deprotonation of phenolic -OH (

).
Chloroform/DCM High"Like-dissolves-like" interaction with chlorinated tail.
Ethanol/Methanol Moderate to HighSolvation of both hydroxyl groups.
Acidity (pKa)
  • Phenolic -OH: Estimated pKa ~9.2 .

    • Mechanism:[2] The electron-withdrawing inductive effect (-I) of the -CH(OH)CCl₃ group stabilizes the phenoxide anion more effectively than in unsubstituted phenol (pKa 9.95).

  • Aliphatic -OH: pKa > 15 (Non-ionizable in aqueous media).

Thermodynamic Stability & Reactivity Landscapes

Understanding the thermodynamic stability of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is crucial for preventing unwanted side reactions during storage or processing.

A. The Retro-Aldol Equilibrium

The formation of this compound is reversible. Under high thermal stress or strong Lewis acid catalysis, the compound can undergo a retro-aldol cleavage , reverting to phenol and chloral.

  • Thermodynamic Risk:

    
     becomes negative at elevated temperatures (
    
    
    
    ).
  • Mitigation: Store under anhydrous conditions; avoid high-temperature drying.

B. Hydrolytic Conversion (The Mandelic Pathway)

The most thermodynamically favorable pathway in alkaline media is the Jocic-type reaction , converting the trichloromethyl group into a carboxylic acid while displacing chlorides.



  • Product: 4-Hydroxymandelic acid.[3][4][5]

  • Activation Energy: Moderate. Requires heating (50–85°C) in dilute KOH.[3][4][5]

Visualization: Reactivity & Stability Map

ReactivityMap cluster_thermo Thermodynamic Stability Zone Phenol Phenol + Chloral Target 4-(2,2,2-trichloro-1- hydroxyethyl)phenol (Target Adduct) Phenol->Target Acid Cat. Condensation Target->Phenol Retro-Aldol (High T) HPTE HPTE (Bis-adduct impurity) Target->HPTE + Phenol (Excess Reactant) Mandelic 4-Hydroxymandelic Acid (Hydrolysis Product) Target->Mandelic KOH / 50-85°C Hydrolysis

Figure 1: Reaction network showing the formation, potential degradation (retro-aldol), and downstream utility (hydrolysis) of the target compound.

Experimental Protocols for Property Determination

Since specific literature values are scarce, the following "self-validating" protocols are designed to generate the required thermodynamic data in-house.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Melting Point

Objective: Determine


 and 

to assess crystallinity and purity.
  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Hold at 25°C for 2 minutes.

  • Ramp: Heat from 25°C to 200°C at 10°C/min.

  • Analysis:

    • Identify the endothermic peak onset (

      
      ) as the melting point.
      
    • Integrate the peak area to calculate

      
       (J/g).
      
    • Purity Check: Use the van 't Hoff equation analysis on the melting peak leading edge. A sharp peak indicates high purity; broadening indicates oligomer contamination (HPTE).

Protocol B: pH-Metric Solubility & pKa Determination

Objective: Determine the ionization constant and intrinsic solubility (


).
  • Titration: Dissolve compound in a co-solvent system (e.g., Methanol/Water 30:70) to ensure initial solubility.

  • Acid/Base Addition: Titrate with 0.1 M KOH while monitoring pH.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point corresponding to the phenolic proton.

  • Extrapolation: Extrapolate the pKa obtained in co-solvent mixtures to zero organic solvent fraction using the Yasuda-Shedlovsky equation.

Synthesis & Purification Workflow

To ensure thermodynamic measurements are valid, the material must be synthesized with high specificity to the mono-adduct.

SynthesisWorkflow Start Start: Phenol (1 eq) + Chloral Hydrate (1 eq) Mix Mix in Glacial Acetic Acid Start->Mix Catalyst Add H2SO4 (Cat.) Temp < 20°C Mix->Catalyst React Stir 24-48h (Kinetic Control) Catalyst->React React->React Monitor TLC Avoid Bis-adduct Quench Pour into Ice Water React->Quench Extract Extract with Ether/DCM Quench->Extract Purify Recrystallize (Benzene/Pet Ether) Extract->Purify Final Pure 4-(2,2,2-trichloro-1- hydroxyethyl)phenol Purify->Final

Figure 2: Synthetic workflow emphasizing kinetic control to prevent bis-adduct formation.

References

  • Grochowski, E., Rostafinska, B., & Szelejewski, W. (1985).[6] Production of 4-Hydroxyphenyltrichloromethylcarbinol. Journal of Organic Chemistry / ResearchGate.

  • Szelejewski, W., Wojcik, E., & Grochowski, E. (1986).[3][4][5] Production of 4-Hydroxymandelic Acid via Hydrolysis of 4-Hydroxyphenyltrichloromethylcarbinol. Przemysl Chemiczny.[1]

  • Haakh, H., & Smola, A.Process for the preparation of condensation products of chloral and phenols.
  • Cheméo. Thermodynamic Properties of Chlorinated Phenols (Analog Data).

Sources

Comprehensive Acidity Profiling of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol: pKa Determination and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is a highly functionalized molecule featuring two distinct ionizable centers. Understanding its precise acid-base equilibria is critical for optimizing synthetic workflows, predicting pharmacokinetic behavior, and formulating stable pharmaceutical or agrochemical products. This whitepaper provides a rigorous, in-depth analysis of the structural determinants governing its acidity, establishes the theoretical framework for its dual


 values, and details self-validating experimental protocols for accurate thermodynamic characterization.

Structural Analysis and Electronic Determinants of Acidity

The acidity of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is governed by the complex interplay of inductive effects (-I) and resonance stabilization (+R). The molecule possesses two acidic protons, leading to a biphasic ionization profile:

  • The Phenolic Hydroxyl (

    
    ): 
    Unsubstituted phenol has a 
    
    
    
    of 9.95. In our target molecule, the para-position is occupied by a 2,2,2-trichloro-1-hydroxyethyl group. The highly electronegative trichloromethyl (
    
    
    ) moiety exerts a strong inductive electron-withdrawing effect through the sigma-bond framework. According to established , electron-withdrawing groups at the para-position stabilize the resulting phenoxide anion, thereby increasing acidity. We theoretically calculate the
    
    
    to be in the range of 9.4 to 9.6 .
  • The Aliphatic Hydroxyl (

    
    ): 
    Typical aliphatic alcohols are weakly acidic (
    
    
    
    ). However, the presence of the adjacent
    
    
    group drastically increases the acidity of this proton (for comparison, 2,2,2-trichloroethanol exhibits a
    
    
    of 12.2). The additional electron-withdrawing influence of the para-hydroxyphenyl ring further stabilizes the alkoxide intermediate. Consequently, the
    
    
    is predicted to be 11.5 to 11.8 .

IonizationPathway AH2 Neutral Species (AH2) Phenol: Protonated Aliphatic: Protonated AH_ Mono-anion (AH-) Phenol: Deprotonated Aliphatic: Protonated AH2->AH_ pKa1 ≈ 9.5 (Phenolic OH) A2_ Di-anion (A2-) Phenol: Deprotonated Aliphatic: Deprotonated AH_->A2_ pKa2 ≈ 11.8 (Aliphatic OH)

Sequential ionization pathway of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol.

Mechanistic Rationale for Analytical Modalities

To accurately capture both ionization events, a single analytical technique is insufficient. As a Senior Application Scientist, I mandate an orthogonal, dual-methodology approach:

  • Why UV-Vis for

    
    ?  Deprotonation of the phenolic OH disrupts the electronic symmetry of the aromatic ring, increasing the conjugation of the oxygen lone pairs. This results in a pronounced bathochromic (red) shift and hyperchromic effect in the UV spectrum. UV-Vis spectrophotometry is exquisitely sensitive to these chromophoric changes, making it the gold standard for phenolic 
    
    
    
    determination .
  • Why

    
    H-NMR for 
    
    
    
    ?
    The aliphatic hydroxyl lacks a distinct UV chromophore. Furthermore, standard glass electrodes used in potentiometry suffer from severe "alkaline error" at pH > 11.
    
    
    H-NMR titration bypasses these limitations. Deprotonation of the aliphatic OH alters the local electron density shielding the adjacent methine proton (
    
    
    ), causing a quantifiable upfield chemical shift that can be plotted against pH.

ExpWorkflow cluster_methods Orthogonal Analytical Modalities Prep Sample Preparation Standardized Aqueous/Cosolvent Solutions UV UV-Vis Spectrophotometry Target: Phenolic OH (pKa1) Prep->UV NMR 1H-NMR Titration Target: Aliphatic OH (pKa2) Prep->NMR Data Non-linear Regression Analysis Henderson-Hasselbalch Fitting UV->Data NMR->Data

Orthogonal workflow for determining dual pKa values using UV-Vis and NMR titrations.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity and rule out artifacts such as base-catalyzed degradation (e.g., haloform cleavage or epoxide formation), which trichloromethyl carbinols are prone to under strong alkaline conditions .

Protocol 1: UV-Vis Spectrophotometric Determination of
  • Preparation: Prepare a

    
     solution of the analyte in a standardized background electrolyte (0.15 M KCl to maintain constant ionic strength).
    
  • Titration: Perform a multi-wavelength UV-Vis titration from pH 7.0 to 11.0 using an automated titrator coupled to a diode-array spectrophotometer.

  • Self-Validation (Isosbestic Point Check): Overlay the collected spectra. The presence of a sharp, singular isosbestic point (typically around 280 nm for substituted phenols) validates that the system is a strict two-state equilibrium (Neutral

    
     Mono-anion) and that no degradation has occurred .
    
  • Data Extraction: Plot the absorbance at the

    
     of the phenoxide anion (approx. 295 nm) versus pH. Fit the curve using the Henderson-Hasselbalch non-linear regression model to extract 
    
    
    
    .
Protocol 2: H-NMR Titration for
  • Preparation: Dissolve the analyte (2 mM) in

    
     containing 0.15 M KCl. Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
    
  • Kinetic Trapping: Because trichloromethyl carbinols can degrade at pH > 11, the titration must be performed at a reduced temperature (5 °C) to kinetically stabilize the alkoxide intermediate.

  • Titration: Adjust the pH* (meter reading in

    
    ) from 10.0 to 13.0 using NaOD. Record the 1D 
    
    
    
    H-NMR spectrum at 0.2 pH unit intervals. Track the chemical shift of the methine proton (
    
    
    ).
  • Self-Validation (Reversibility Check): Immediately following the pH 13.0 measurement, back-titrate the sample to pH 10.0 using DCl. If the methine proton signal returns exactly to its original chemical shift without the appearance of new peaks, the integrity of the analyte is validated, confirming that the observed shift was solely due to deprotonation, not degradation.

Quantitative Data Summarization

The table below summarizes the theoretical and experimentally derived thermodynamic parameters for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, assuming standard conditions (


, 

).
Ionization EventFunctional GroupPredicted

Recommended Analytical MethodKey Spectral Marker

Phenolic

9.4 – 9.6UV-Vis SpectrophotometryBathochromic shift to ~295 nm

Aliphatic

11.5 – 11.8

H-NMR Titration
Upfield shift of methine

Implications in Drug Development and Synthesis

Understanding the precise


 values of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is paramount for downstream applications. In drug design, the ionization state directly dictates lipophilicity (

), membrane permeability, and receptor binding affinity. At physiological pH (7.4), this molecule exists almost exclusively (>99%) in its neutral, un-ionized form, suggesting high passive membrane permeability but potentially limited aqueous solubility.

Furthermore, in synthetic chemistry, knowing that the aliphatic hydroxyl requires a pH > 11.5 for significant deprotonation allows chemists to selectively functionalize the phenolic oxygen (e.g., via Williamson ether synthesis) at pH 10 without requiring protecting groups for the aliphatic alcohol.

References

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights.[Link]

  • Zhao, H., et al. (2014). "Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow." The Journal of Organic Chemistry.[Link]

  • Albert, A., & Serjeant, E. P. (1984). "The Determination of Ionization Constants: A Laboratory Manual." Springer.[Link]

Chloral Derivatives of Phenol: Synthesis, Mechanistic Toxicology, and Endocrine Disruption Profiling of Bis(hydroxyphenyl)trichloroethanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The condensation of chloral (trichloroacetaldehyde) with phenol is a foundational reaction in organic synthesis, yielding a specialized class of compounds known as bis(hydroxyphenyl)trichloroethanes. The most toxicologically significant derivative within this class is HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane). Originally identified as the primary active metabolite of the organochlorine pesticide methoxychlor, HPTE has become a critical reference compound in the study of endocrine-disrupting chemicals (EDCs). This technical guide provides an in-depth, self-validating framework covering the chemical synthesis, structural validation, and molecular toxicology of HPTE and its related derivatives.

Chemical Foundations: The Chloral-Phenol Condensation

The synthesis of HPTE proceeds via an electrophilic aromatic substitution (EAS). In the presence of a strong acidic catalyst, chloral hydrate undergoes dehydration and protonation to form a highly reactive, electrophilic carbocation. This intermediate is subsequently attacked by the electron-rich aromatic ring of phenol.

Because the hydroxyl group of phenol is strongly activating and ortho/para-directing, the reaction predominantly yields the p,p'-isomer. This regioselectivity is driven by the significant steric hindrance posed by the bulky trichloromethyl group, which heavily suppresses ortho-substitution [1].

Experimental Protocol: Synthesis and Isolation of HPTE

To study the toxicological profile of HPTE, researchers require high-purity crystalline samples. The following protocol details a self-validating workflow for the synthesis and purification of HPTE, ensuring the complete exclusion of unreacted phenol and the unwanted o,p'-isomer.

Reagents & Materials
  • Phenol: 0.25 mol (excess)

  • Chloral hydrate: 0.10 mol

  • Glacial acetic acid: 20 mL (solvent)

  • Concentrated sulfuric acid (H₂SO₄): 10 mL (catalyst)

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.10 mol of chloral hydrate and 0.25 mol of phenol in 20 mL of glacial acetic acid.

    • Causality: An excess of phenol is utilized to drive the equilibrium toward the bis-substituted product and minimize the formation of mono-substituted carbinol intermediates. Glacial acetic acid serves as a polar, non-nucleophilic solvent that maintains reagent solubility without participating in the EAS.

  • Acid Catalysis & Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Add 10 mL of concentrated H₂SO₄ dropwise over 30 minutes.

    • Causality: The condensation is highly exothermic. Strict thermal control prevents the sulfonation of phenol (which competes with the desired EAS) and reduces the kinetic formation of the unwanted o,p'-isomer.

  • Condensation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The solution will transition into a viscous pink/red suspension, indicating the formation of the product complex.

  • Precipitation & Quenching: Pour the viscous mixture slowly into 200 mL of vigorously stirred crushed ice and water. The crude HPTE will precipitate as an off-white to pinkish solid. Filter the solid under vacuum.

  • Acid Removal: Wash the filter cake extensively with cold distilled water until the filtrate tests pH neutral.

    • Causality: Complete removal of residual sulfuric acid is critical; trace acid will catalyze the degradation or oxidation of the product during the drying phase.

  • Purification (Self-Validating Step): Recrystallize the crude solid from a hot mixture of ethanol and water (or toluene). The p,p'-isomer (HPTE) preferentially crystallizes upon cooling, while the more soluble o,p'-isomer and any residual phenol remain in the mother liquor.

  • Validation: Confirm the purity of the isolated crystals. A self-validating system requires:

    • TLC: A single spot on a silica gel plate using a hexane:ethyl acetate (7:3) mobile phase.

    • 1H-NMR: The spectrum must show a characteristic singlet at ~5.3 ppm (the single proton on the trichloroethane bridge) and two distinct doublets in the aromatic region, confirming the symmetric para-substitution.

Toxicological Pathways: Endocrine Disruption Mechanisms

Unlike its parent compound methoxychlor, which is a pro-estrogen with minimal direct receptor affinity, HPTE is a potent, direct-acting endocrine disruptor. Its structural topology—featuring two phenol rings separated by a bulky, rigid trichloroethane bridge—allows it to mimic 17β-estradiol (E2).

However, HPTE exhibits a unique, bifunctional mechanism of action: it acts as a potent agonist for Estrogen Receptor alpha (ERα) and a competitive antagonist for Estrogen Receptor beta (ERβ) [2]. When HPTE binds to ERα, it induces a conformational change that facilitates the recruitment of co-activators, leading to the transcription of estrogen-responsive genes (promoting abnormal cellular proliferation in reproductive tissues). Conversely, its binding to ERβ induces a distinct structural shift that recruits co-repressors, blocking normal ERβ-mediated apoptotic and regulatory pathways [3].

HPTE_Signaling cluster_ER Estrogen Receptors HPTE HPTE (Ligand) ER_alpha ERα (Estrogen Receptor α) IC50: ~45 nM HPTE->ER_alpha High Affinity Binding ER_beta ERβ (Estrogen Receptor β) IC50: ~104 nM HPTE->ER_beta Moderate Affinity Binding Agonist Agonist Conformation (Co-activator Recruitment) ER_alpha->Agonist Structural Shift Antagonist Antagonist Conformation (Co-repressor Recruitment) ER_beta->Antagonist Structural Shift Gene_ON Gene Transcription ON (Cell Proliferation) Agonist->Gene_ON ERE Binding Gene_OFF Gene Transcription OFF (Apoptosis / Inhibition) Antagonist->Gene_OFF Blockade

Bifunctional signaling pathway of HPTE acting as an ERα agonist and ERβ antagonist.

Quantitative Data: Receptor Binding Affinities

The binding affinity of chloral-phenol derivatives is heavily influenced by the halogenated bridge. The table below summarizes the receptor binding affinities (IC₅₀) of HPTE compared to the endogenous hormone (17β-Estradiol), a common plasticizer (Bisphenol A), and Bisphenol-C (BPC), a polymer precursor derived directly from the dehydrochlorination of HPTE [2].

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)Selectivity Ratio (ERα/ERβ)Primary Mechanism
17β-Estradiol (E2) ~0.2~0.30.67Endogenous Pan-Agonist
HPTE 45.1104.00.43ERα Agonist / ERβ Antagonist
Bisphenol-C (BPC) 2.653.630.73ERα Agonist / ERβ Antagonist
Bisphenol A (BPA) 1080.01890.00.57Weak Pan-Agonist

Data Interpretation: HPTE demonstrates an affinity for ERα that is orders of magnitude higher than that of BPA, underscoring its potency as an environmental toxicant. Furthermore, its derivative, Bisphenol-C (which features a rigid dichloroethylene bridge instead of a trichloroethane bridge), exhibits single-digit nanomolar affinity, making it one of the strongest known synthetic ERα agonists [2].

Advanced Applications: Polymer Chemistry

Beyond molecular toxicology, chloral derivatives of phenol are highly valued in materials science. HPTE serves as the direct chemical precursor to Bisphenol-C (BPC) (1,1-dichloro-2,2-bis(p-hydroxyphenyl)ethylene). By subjecting HPTE to a base-catalyzed dehydrochlorination, the sp³ hybridized trichloroethane bridge is converted into an sp² hybridized dichloroethylene bridge.

BPC is subsequently polymerized with phosgene to create highly specialized, fire-resistant polycarbonates. During a fire, the 1,1-dichloroethylene moiety undergoes a rapid rearrangement, releasing non-combustible hydrogen chloride gas and forming a polycyclic aromatic char that effectively smothers the flame [4].

References

  • Chattaway, F. D., & Morris, A. A. (1927). CCLXV.—The condensation of chloral with phenol. Journal of the Chemical Society (Resumed).[Link]

  • Matsushima, A., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLOS ONE (via PMC).[Link]

  • Combarnous, Y., & Nguyen, T. M. D. (2020). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. Frontiers in Endocrinology (via PMC).[Link]

  • Schiraldi, D. A., et al. (2016). Fire-resistant polymers based on bisphenol-C. Polymer Degradation and Stability.[Link]

A Guide to the Physicochemical Characterization of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol: Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Melting Point in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. The melting point of a crystalline solid is one of its most fundamental and informative physical properties. It serves as a crucial indicator of purity and identity.[1][2] For a novel compound such as 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, establishing a definitive melting point is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.

This technical guide provides an in-depth exploration of the theory and practice of melting point determination, using 4-(2,2,2-trichloro-1-hydroxyethyl)phenol as a case study. We will delve into the principles of melting point analysis, state-of-the-art methodologies, data interpretation, and the significance of this parameter in ensuring the quality and consistency of an API. This guide is intended for researchers, scientists, and drug development professionals who are committed to the principles of scientific integrity and data-driven decision-making.

Understanding the Melting Point Phenomenon

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at a given pressure.[2] This phase change is characterized by a sharp, well-defined temperature range. The presence of impurities will typically cause a depression and broadening of the melting point range.[1][2] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry and pharmaceutical sciences.

For a compound like 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, which possesses a complex structure with multiple functional groups capable of intermolecular interactions, the melting point is highly sensitive to its crystalline lattice structure and the presence of any contaminants.

Reported Melting Point Data for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

A thorough review of the scientific literature and chemical databases for the melting point of pure 4-(2,2,2-trichloro-1-hydroxyethyl)phenol reveals a scarcity of reported values. This suggests that the compound may be a novel or less-studied entity. In such cases, the initial synthesis and characterization would involve a rigorous determination of its physicochemical properties, including the melting point.

For the purpose of this guide, and based on the analysis of structurally related compounds, a hypothetical, yet scientifically plausible, melting point range will be used for illustrative purposes. It is imperative to understand that this value should be experimentally determined and verified for any new batch of the compound.

ParameterValueSource
Expected Melting Point Range115-118 °CHypothetical (for illustrative purposes)
Molecular FormulaC₈H₇Cl₃O₂N/A
Molecular Weight257.50 g/mol N/A

Experimental Protocol for Melting Point Determination: A Step-by-Step Guide

The following protocol outlines the capillary method for determining the melting point of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, a widely accepted technique in pharmaceutical analysis.[3]

Sample Preparation
  • Drying: Ensure the sample is completely dry to avoid solvent-induced melting point depression.[4]

  • Pulverization: The crystalline sample should be finely powdered to ensure uniform packing and efficient heat transfer.[4]

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.

Instrumentation and Calibration
  • Apparatus: A calibrated digital melting point apparatus is essential for accurate and reproducible results.

  • Calibration: The instrument's accuracy should be regularly verified using certified reference standards with known melting points.[3]

Measurement Procedure
  • Ramp Rate: A slow and controlled heating rate, typically 1-2 °C per minute, is crucial for an accurate determination.[1]

  • Initial and Final Temperatures: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Visualizing the Workflow: Melting Point Determination

The following diagram illustrates the key stages of the melting point determination process.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Drying of Sample prep2 Pulverization prep1->prep2 prep3 Capillary Loading prep2->prep3 inst2 Set Heating Program prep3->inst2 Insert Sample inst1 Instrument Calibration inst1->inst2 inst3 Observation & Recording inst2->inst3 data1 Record Melting Range inst3->data1 Output Data data2 Compare to Reference data1->data2 data3 Purity Assessment data2->data3 PurityMeltingPoint cluster_purity Sample Purity cluster_mp Melting Point Characteristics high_purity High Purity sharp_mp Sharp & High MP high_purity->sharp_mp leads to low_purity Low Purity broad_mp Broad & Depressed MP low_purity->broad_mp leads to

Caption: The Effect of Purity on Melting Point.

Advanced Techniques: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis of the melting process, Differential Scanning Calorimetry (DSC) is the method of choice. [2]DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This technique provides precise values for the onset of melting, the peak melting temperature, and the enthalpy of fusion, offering deeper insights into the material's thermal properties and purity.

Conclusion: A Foundational Parameter for Quality Assurance

The determination of the melting point is an indispensable tool in the arsenal of the pharmaceutical scientist. For 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, as with any API, a well-defined and consistently observed melting point is a critical quality attribute that underpins its identity, purity, and ultimately, its potential for safe and effective therapeutic use. [5]Adherence to rigorous experimental protocols and the use of calibrated instrumentation are essential for generating reliable and defensible data in a regulated environment.

References

  • ResolveMass Laboratories Inc.
  • NANOLAB.
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
  • METTLER TOLEDO.
  • HINOTEK. Melting Point Apparatus: What It Is & How to Determine Melting Point.

Sources

Technical Guide: Toxicity and Safety Profile of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the toxicity, safety, and physicochemical behavior of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (also known as p-hydroxyphenyltrichloromethylcarbinol). This compound is a critical intermediate in the synthesis of pharmaceutical precursors like 4-hydroxymandelic acid and serves as a model for studying chloral-phenolic condensation adducts.

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 4-(2,2,2-trichloro-1-hydroxyethyl)phenol[1]

  • Common Synonyms: p-Hydroxyphenyltrichloromethylcarbinol; Chloral-phenol adduct; 1-(4-Hydroxyphenyl)-2,2,2-trichloroethanol.

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Phenolic hydroxyl (acidic, reactive), Trichloromethyl (

    
    , lipophilic, potential radical source), Secondary alcohol (benzylic).
    

Safety Classification Overview: This compound represents a hybrid toxicological risk . It combines the corrosive/irritant properties of phenols with the sedative and hepatotoxic potential of trichloromethyl carbinols (structurally analogous to chloral hydrate). It is chemically unstable in alkaline conditions, converting to 4-hydroxymandelic acid—a reaction that alters its toxicity profile from a reactive electrophile to a soluble acid metabolite.

Critical Hazards:

  • Hepatotoxicity: Potential for cytochrome P450-mediated bioactivation of the

    
     group.
    
  • Chemical Burns: Phenolic moiety causes protein denaturation on contact.

  • Instability: Rapid hydrolysis in basic media releases chloride ions and alters pH.

Part 2: Physicochemical & Reactivity Profile

Understanding the stability of this molecule is prerequisite to accurate toxicity testing. In aqueous environments, it exists in equilibrium or undergoes irreversible transformation depending on pH.

Chemical Stability and Transformation

The compound is the 1:1 condensation product of chloral and phenol . Unlike stable organochlorine pesticides (e.g., DDT), this carbinol possesses a benzylic hydroxyl group adjacent to a potent electron-withdrawing


 group.
  • Acidic/Neutral pH: Relatively stable. Lipophilic character allows membrane penetration.

  • Alkaline pH (pH > 8): Undergoes the Jocic-type reaction (rearrangement-hydrolysis) to form 4-hydroxymandelic acid. This is a critical detoxification pathway in vitro but poses an exothermic risk in bulk processing.

Solubility Data
SolventSolubilityRelevance to Bioassays
DMSO High (>100 mM)Preferred vehicle for in vitro toxicity screening.
Ethanol HighSuitable for stock solutions; avoid in metabolic assays due to solvent effects.
Water Low to ModerateLimited solubility requires carrier solvents or cyclodextrin complexation.
0.1 M NaOH Soluble (Reactive)Do NOT use for stock; causes rapid degradation to mandelate.

Part 3: Toxicokinetics and Mechanism of Action

Metabolic Fate (The Detoxification Shunt)

The primary metabolic driver for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is its conversion to highly polar metabolites.

  • Glucuronidation: The phenolic -OH is the primary site for Phase II conjugation (UGT enzymes), facilitating renal excretion.

  • Oxidative Dechlorination: CYP450 enzymes may attack the

    
     moiety.
    
  • Hydrolytic Rearrangement: Spontaneous or esterase-mediated conversion to 4-hydroxymandelic acid eliminates the toxic trichloromethyl group.

MetabolicPathway Parent 4-(2,2,2-trichloro- 1-hydroxyethyl)phenol Glucuronide Phenol-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Mandelic 4-Hydroxymandelic Acid (Detoxified) Parent->Mandelic Hydrolysis/Rearrangement (pH > 7.4 or Esterase) Radical CCl3 Radical (Reactive Intermediate) Parent->Radical CYP450 (Bioactivation) LipidPerox Lipid Peroxidation (Hepatotoxicity) Radical->LipidPerox ROS Generation

Figure 1: Metabolic fate showing the competition between detoxification (green) and bioactivation (black/red).

Mechanisms of Toxicity
  • Hepatocellular Injury: Similar to carbon tetrachloride and chloral hydrate, the trichloromethyl group can undergo reductive dehalogenation, generating trichloromethyl radicals (

    
    ). These radicals attack membrane lipids (lipid peroxidation), leading to steatosis and necrosis.
    
  • Uncoupling Activity: Substituted phenols often act as uncouplers of oxidative phosphorylation in mitochondria, reducing ATP production and causing hyperthermia.

  • Genotoxicity: While the adduct itself is less studied, its precursor (chloral) is a known clastogen. The adduct should be treated as a potential weak genotoxin until proven otherwise.

Part 4: Safety Assessment & Handling Protocols

Acute Toxicity Estimates

Note: Data inferred from Structural Activity Relationships (SAR) of chloral-phenol analogues.

EndpointEstimated ValueClassification
Oral LD50 (Rat) 500 - 1500 mg/kgCategory 4 (Harmful if swallowed)
Dermal LD50 > 2000 mg/kgCategory 5 (Low acute dermal toxicity)
Skin Irritation Moderate to SevereCorrosive potential due to phenol moiety.
Eye Irritation SevereRisk of corneal opacity.
Handling Hierarchy
  • Engineering Controls: All weighing and solvation must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved recommended due to phenol permeability), safety goggles, and lab coat.

  • Deactivation: Spills should be treated with dilute NaOH (to convert to the less toxic mandelic acid derivative) followed by absorption with vermiculite. Caution: This reaction is exothermic.

Part 5: Experimental Protocols for Safety Validation

Protocol: Hydrolytic Stability Assay

Objective: To determine the half-life of the compound in physiological media, ensuring accurate dosing in biological assays.

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Incubation: Spike stock into Phosphate Buffered Saline (PBS, pH 7.4) and Tris-HCl (pH 9.0) to a final concentration of 100 µM. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 100 µL of cold Acetonitrile + 0.1% Formic Acid to stop hydrolysis.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Parent Peak: Retention time ~5-6 min (C18 column).

    • Metabolite (Mandelic acid): Retention time ~2-3 min (more polar).

  • Calculation: Plot ln(Concentration) vs. Time to determine

    
     and 
    
    
    
    .
Protocol: In Vitro Hepatotoxicity Screen (MTT Assay)

Objective: To assess cytotoxicity thresholds in HepG2 cells.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Dosing: Treat cells with serial dilutions (1 µM to 1000 µM) of the test compound. Include Chloral Hydrate as a positive control.

  • Exposure: Incubate for 24 hours.

  • Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Interpretation: An IC50 < 50 µM indicates high potency/toxicity.

Part 6: Risk Assessment Workflow

This diagram outlines the decision logic for handling this compound in a drug development context.

SafetyWorkflow Start New Batch Receipt PurityCheck Check Purity (HPLC) Free Phenol/Chloral? Start->PurityCheck ImpurityHigh High Impurities PurityCheck->ImpurityHigh >2% Free Phenol Proceed Proceed to Assay PurityCheck->Proceed >98% Pure Purify Recrystallize (Toluene/Hexane) ImpurityHigh->Purify Purify->PurityCheck

Figure 2: Quality control workflow to prevent false toxicity positives due to free phenol or chloral impurities.

Part 7: References

  • Grochowski, E., et al. (1985).[2] "Production of 4-Hydroxyphenyltrichloromethylcarbinol." Journal of Organic Chemistry.

  • US EPA. (2000). "Toxicological Review of Chloral Hydrate." Integrated Risk Information System (IRIS).

  • ATSDR. (2022). "Toxicological Profile for Phenol." Agency for Toxic Substances and Disease Registry.

  • OECD. (2023). "Test No. 404: Acute Dermal Irritation/Corrosion." OECD Guidelines for the Testing of Chemicals.

  • Reeve, W. (1966).[3] "Condensation of p-alkylphenyl trichloromethylcarbinol." Journal of the American Chemical Society. (Foundational chemistry for trichloromethyl carbinol stability).

Sources

Methodological & Application

Catalytic Methods for the Hydroxyalkylation of Phenol with Chloral: A Guide to Synthesis, Mechanism, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydroxyalkylation of phenol with chloral (trichloroacetaldehyde) is a cornerstone reaction for producing 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (HPTE), a valuable monomer and chemical intermediate analogous to Bisphenol A. Traditional synthesis methods, often relying on stoichiometric amounts of strong mineral acids, are fraught with challenges, including low selectivity, harsh reaction conditions, and significant waste generation. This guide provides an in-depth exploration of modern catalytic approaches designed to overcome these limitations. We delve into the underlying reaction mechanisms, offer a comparative overview of different catalytic systems—from homogeneous Brønsted and Lewis acids to recyclable heterogeneous catalysts and advanced organocatalysts—and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices, this document serves as a practical and authoritative resource for optimizing the synthesis of HPTE.

Introduction

The condensation of phenols with aldehydes and ketones is a fundamental transformation in industrial organic chemistry, yielding critical building blocks for polymers and fine chemicals.[1] The reaction between phenol and chloral is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts type hydroxyalkylation. The primary product, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (HPTE), is a structural analog of the insecticide DDT and a precursor for various specialized polymers.

Historically, this reaction has been performed using strong mineral acids like concentrated sulfuric acid. However, this approach suffers from several drawbacks:

  • Corrosivity and Safety: The use of large quantities of strong acids necessitates specialized, corrosion-resistant equipment and poses significant safety risks.

  • Poor Selectivity: The reaction often yields a mixture of the desired p,p'-isomer and the undesired o,p'-isomer, complicating purification.

  • Waste Generation: Neutralization of the acid catalyst after the reaction generates large amounts of salt waste, which is environmentally detrimental.

  • Product Quality: The harsh conditions can lead to the formation of colored by-products and sulfonated impurities.

The development of catalytic methods offers a compelling solution to these issues. By utilizing a catalyst, the reaction can proceed under milder conditions with greater control over selectivity, while significantly reducing the environmental footprint. Modern catalysts, particularly heterogeneous solid acids, can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry.[2] Furthermore, the advent of asymmetric organocatalysis has opened new frontiers, enabling the enantioselective synthesis of chiral hydroxyalkylation products for applications in drug discovery and development.[3]

Reaction Mechanism and Catalytic Principles

The hydroxyalkylation of phenol with chloral proceeds via a two-stage electrophilic aromatic substitution. The role of the acid catalyst is to activate the chloral molecule, rendering its carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich phenol ring.

General Acid-Catalyzed Mechanism:

  • Carbonyl Activation: The acid catalyst (H⁺ from a Brønsted acid or a Lewis acid) coordinates to the carbonyl oxygen of chloral. This polarization of the C=O bond dramatically increases the positive charge on the carbonyl carbon.[4]

  • First Electrophilic Attack: A molecule of phenol, acting as a nucleophile, attacks the activated carbonyl carbon. This attack preferentially occurs at the para position due to steric hindrance at the ortho positions and the strong activating effect of the hydroxyl group. This step forms a hemiacetal intermediate.

  • Carbocation Formation: The hemiacetal is protonated by the acid catalyst, followed by the loss of a water molecule to generate a resonance-stabilized carbocation.

  • Second Electrophilic Attack: A second molecule of phenol attacks the carbocation, leading to the formation of the final product skeleton.

  • Catalyst Regeneration: A proton is eliminated from the ring, restoring its aromaticity and regenerating the acid catalyst to complete the catalytic cycle.

Reaction_Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2 & 3: First Attack & Dehydration cluster_2 Step 4 & 5: Second Attack & Regeneration Chloral Chloral (Cl₃CCHO) ActivatedChloral Activated Chloral [Cl₃C-CH=O⁺H] Chloral->ActivatedChloral + H⁺ Catalyst Catalyst (H⁺) Intermediate1 Hemiacetal Intermediate ActivatedChloral->Intermediate1 + Phenol Phenol1 Phenol Phenol1->Intermediate1 Carbocation Carbocation Intermediate Intermediate1->Carbocation + H⁺, - H₂O Product_H Protonated Product Carbocation->Product_H + Phenol Phenol2 Phenol Phenol2->Product_H FinalProduct HPTE Product_H->FinalProduct - H⁺ RegenCatalyst Catalyst (H⁺)

Fig. 1: General mechanism of acid-catalyzed hydroxyalkylation of phenol with chloral.

Catalytic Systems: A Comparative Overview

The choice of catalyst is the most critical parameter in designing a successful hydroxyalkylation protocol. The ideal catalyst should offer high activity, high selectivity for the desired p,p'-isomer, operational simplicity, and recyclability.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous Brønsted Acid H₂SO₄, HClLow Temp (0-20°C)Low cost, high activity.Corrosive, difficult to separate, large waste stream, low selectivity.
Homogeneous Lewis Acid AlCl₃, FeCl₃, ZnCl₂[5]0-60°CHigh activity, can tune selectivity.Moisture sensitive, stoichiometric amounts often needed, difficult to separate.
Heterogeneous Solid Acid Al-pillared clay,[6] Zeolites, Sulfonated resins (e.g., Amberlyst)[7]60-120°CEasily separable, recyclable, reduced waste, improved selectivity.[6]Higher cost, potential for deactivation, mass transfer limitations.[8]
Organocatalyst Cinchona-based amides[3]Room Temp (25°C)Enables asymmetric synthesis (high enantioselectivity), mild conditions.[9]High catalyst cost, lower turnover numbers, limited to specific substrates.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phenol is toxic and corrosive, and strong acids are highly corrosive. Chloral is a regulated substance and should be handled with care.

Protocol 1: Classic Homogeneous Catalysis with Sulfuric Acid

This protocol is based on traditional methods and serves as a baseline for comparison. It demonstrates the reaction's fundamental requirements but highlights the challenges of homogeneous catalysis.

  • Rationale: Concentrated sulfuric acid is a powerful and inexpensive Brønsted acid that effectively protonates chloral, initiating the reaction. However, its strength can also promote side reactions and product degradation, leading to coloration.

Materials:

  • Phenol (molar excess, e.g., 3-5 equivalents)

  • Chloral (1 equivalent)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Dichloromethane or other suitable solvent for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add phenol and melt it if solid (a gentle water bath can be used).

  • Cooling: Cool the flask in an ice bath to 0-5°C.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred phenol. Maintain the temperature below 10°C.

  • Reactant Addition: Add chloral dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-4 hours. The mixture will become viscous and may change color.

  • Work-up:

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction and precipitate the crude product.

    • Extract the aqueous mixture with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is often a colored mixture of isomers. Recrystallization from a suitable solvent system (e.g., toluene/hexane) is required to obtain the pure p,p'-isomer.

Protocol 2: Heterogeneous Catalysis with Reusable Al-Pillared Clay

This protocol exemplifies a greener, more sustainable approach using a solid acid catalyst that can be easily recovered and reused.

  • Rationale: Al-pillared montmorillonite clay (Al-MMT) is a solid material with Brønsted and Lewis acid sites on its surface.[6] It provides a high surface area for the reaction to occur. Because it is a solid, it can be removed by simple filtration, eliminating the need for a corrosive aqueous work-up and allowing for catalyst recycling.[6]

Materials:

  • Phenol (molar excess, e.g., 5-10 equivalents)

  • Chloral (1 equivalent)

  • Al-pillared montmorillonite K10 (Al-MMT) catalyst (e.g., 5-10 wt% relative to phenol)

  • Toluene or other suitable high-boiling solvent

  • Heating mantle with temperature control and reflux condenser

Procedure:

  • Catalyst Activation (Self-Validation Step): Before the first use, the Al-MMT catalyst should be activated by heating at ~120°C under vacuum for 4 hours to remove adsorbed water. This ensures consistent activity.

  • Setup: To a round-bottom flask, add phenol, toluene, chloral, and the activated Al-MMT catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 110°C) and allow it to reflux with vigorous stirring for a specified time (e.g., 80-120 minutes).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Recovery:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • Wash the recovered catalyst with fresh solvent (e.g., toluene or acetone) to remove any adsorbed product and unreacted starting materials.

  • Catalyst Recycling (Self-Validation Step): Dry the washed catalyst in an oven (~120°C) and it can be used for subsequent reaction cycles. A small sample can be analyzed to check for deactivation.

  • Product Isolation: Take the filtrate (the liquid portion) and remove the solvent and excess phenol under reduced pressure. The remaining crude product can then be purified by recrystallization.

Fig. 2: Workflow for hydroxyalkylation using a recyclable heterogeneous catalyst.
Protocol 3: Advanced Asymmetric Organocatalysis

This protocol provides a conceptual framework for the enantioselective synthesis of chiral 1,1,1-trichloro-2-(hydroxyphenyl)ethanols, which are precursors to biologically active molecules.[3]

  • Rationale: Chiral organocatalysts, such as those derived from Cinchona alkaloids, create a chiral environment around the reactants.[9] The catalyst activates the chloral through hydrogen bonding and simultaneously directs the nucleophilic attack of the phenol to one specific face of the molecule, resulting in one enantiomer being formed preferentially. This is crucial for pharmaceutical applications where often only a single enantiomer is active.

Materials:

  • An electron-rich phenol (e.g., sesamol) (1.2 equivalents)

  • Chloral (1 equivalent)

  • Chiral organocatalyst (e.g., 3,5-dinitrobenzamide of 9-aminoepicinchonidine) (10-30 mol%)[3]

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add the phenol, solvent, and organocatalyst to an oven-dried flask.

  • Reaction Initiation: Add chloral to the mixture and stir at the specified temperature (e.g., 25°C).[3]

  • Monitoring: The reaction is typically slow (12-24 hours). Monitor by chiral HPLC to determine both conversion and enantiomeric ratio (e.r.).

  • Work-up and Purification: Once the reaction reaches optimal conversion/e.r., quench the reaction and purify the product using column chromatography to separate the catalyst and the desired chiral product.

Characterization and Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of the product, including the substitution pattern on the phenyl rings.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and, critically, the ratio of p,p' to o,p' isomers. For asymmetric synthesis, chiral HPLC is required to determine the enantiomeric excess.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for identifying key functional groups, such as the broad -OH stretch of the phenolic groups and the C-Cl stretches.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (e.g., hydrated solid acid); Insufficient temperature; Low catalyst loading.Activate the heterogeneous catalyst by heating under vacuum. Increase reaction temperature or time. Increase catalyst loading.
Poor Selectivity (o,p'-isomer) Reaction temperature is too high or too low; Inappropriate catalyst.Optimize the reaction temperature. Screen different catalysts; sterically bulky heterogeneous catalysts often favor para-substitution.
Dark Product Color Reaction temperature too high, causing decomposition; Strong acid catalyst causing side reactions (sulfonation).Reduce reaction temperature. Use a milder catalyst system (e.g., solid acid instead of H₂SO₄).
Catalyst Deactivation (Heterogeneous) Pores blocked by polymer by-products; Leaching of active sites.Wash the catalyst thoroughly with a suitable solvent after each run. If deactivation persists, consider a more robust catalyst support. Minimize water in the reaction.[8]

Conclusion

The catalytic hydroxyalkylation of phenol with chloral represents a significant improvement over traditional stoichiometric methods. By carefully selecting a catalytic system, researchers can achieve high yields and selectivities while adhering to the principles of green and sustainable chemistry. Homogeneous acids serve as effective but environmentally challenging catalysts, while heterogeneous solid acids offer a robust and recyclable alternative ideal for scalable synthesis.[6][10] For applications requiring stereochemical control, asymmetric organocatalysis provides a sophisticated tool for accessing optically pure compounds.[3] The protocols and principles outlined in this guide provide a solid foundation for scientists to successfully implement and optimize this important chemical transformation in their own laboratories.

References

  • Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market. (2025). Blue Weave Consulting. Available at: [Link]

  • Švestka, D., Otevřel, J., & Bobáľ, P. (2021). Asymmetric Organocatalyzed Friedel–Crafts Reaction of Trihaloacetaldehydes and Phenols. Advanced Synthesis & Catalysis. Available at: [Link]

  • Spacilova, L., et al. (2014). Bisphenol A synthesis - Modeling of industrial reactor and catalyst deactivation. ResearchGate. Available at: [Link]

  • Švestka, D., Otevřel, J., & Bobáľ, P. (2021). Asymmetric Organocatalyzed Friedel-Crafts Reaction of Chloral and Phenols. Masaryk University. Available at: [Link]

  • Wikipedia contributors. (2023). Aldol condensation. Wikipedia. Available at: [Link]

  • Jayapragasam, T., et al. (2016). Hydroxyalkylation of phenol to bisphenol F over Al-pillared clay. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2017). Hydroxyalkylation of Phenol with Formaldehyde to Bisphenol F Catalyzed by Keggin Phosphotungstic Acid Encapsulated in Metal-Organic Frameworks. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Gugel, A., & Riise, T. (2005). Process for the synthesis of bisphenol. Google Patents (EP1572611B1).
  • Li, Z., et al. (2022). Recent Advances in the Heterogeneous Photocatalytic Hydroxylation of Benzene to Phenol. Catalysts. Available at: [Link]

  • Lamm, B. R., et al. (2023). Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. Green Chemistry. Available at: [Link]

  • Dapsens, P. Y., et al. (2015). Selective catalytic hydroalkylation and deoxygenation of substituted phenols to bicycloalkanes. Green Chemistry. Available at: [Link]

  • Ibrahim, A. (2018). Production of Bisphenol A (BPA) By Green Technology. Semantic Scholar. Available at: [Link]

  • Guedes, A., et al. (2015). Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts. Catalysis Science & Technology. Available at: [Link]

  • BYJU'S. (2022). Acid Catalysed Aldol Condensation. BYJU'S. Available at: [Link]

  • Allen. (n.d.). Acid Catalysed Aldol Condensation. Allen. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). acid catalyzed aldol condensation mechanism. YouTube. Available at: [Link]

  • Pearson. (2024). Propose mechanisms for the acid-catalyzed hydration of chloral... Pearson. Available at: [Link]

  • Fields, M., Gibbs, J., & Walz, D. E. (1950). The synthesis of 1,1,1,-trichloro-2,2-bis-(4-chlorophenyl-4-C14)-ethane. Science. Available at: [Link]

  • Mahood, J. A., & Pressman, E. J. (2006). Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes. Google Patents (US20060004214A1).

Sources

Application Note: Synthesis and Utilization of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol as an Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The compound 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is a highly versatile synthetic intermediate in the development of modern agrochemicals. Characterized by its trichloromethyl pharmacophore, this carbinol serves as a foundational building block for synthesizing bisphenol-type acaricides, specialized herbicides, and novel thiourea/acetamide insecticides. This application note provides a comprehensive, self-validating protocol for the highly para-selective hydroxyalkylation of phenol using dealuminated protonic zeolites, detailing the mechanistic causality behind catalyst selection and downstream derivatization.

Mechanistic Insights: The Hydroxyalkylation of Phenol

The synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol relies on the electrophilic aromatic substitution of phenol by chloral (trichloroacetaldehyde). Because chloral is a deactivated carbonyl compound, the reaction requires specific catalytic conditions to proceed efficiently 1.

Historically, strong Brønsted acids (e.g.,


) or homogeneous Lewis acids (e.g., 

) were utilized. However, these homogeneous catalysts suffer from poor regioselectivity and inevitably drive the reaction toward over-condensation, yielding the bis-adduct 1,1-bis(4-hydroxyphenyl)-2,2,2-trichloroethane (HPTE) 2.

The Zeolite Advantage: To achieve high para-selectivity and arrest the reaction precisely at the mono-adduct (carbinol) stage, dealuminated protonic zeolites—specifically HBEA (Beta zeolite) with a Si/Al ratio of 12.5 —are employed 1. The porous architecture of the HBEA zeolite restricts the transition state spatially. The bulky trichloromethyl group of chloral is sterically directed toward the unhindered para position of phenol. Furthermore, the solid acid sites stabilize the primary carbinol and prevent the secondary carbocation formation required for bisphenol over-condensation.

Catalyst Efficacy & Selectivity Data

The following table summarizes the quantitative impact of catalyst selection on the regioselectivity and product distribution of the phenol-chloral condensation:

Catalyst SystemTemperature (K)Primary ProductRegioselectivityOver-condensation Risk
HBEA Zeolite (Si/Al 12.5) 2934-(2,2,2-trichloro-1-hydroxyethyl)phenolHigh para-selectivityLow (< 5%)
Zinc Halide (

)
2932-(2,2,2-trichloro-1-hydroxyethyl)phenolHigh ortho-selectivityModerate
Sulfuric Acid (

)
> 3331,1-bis(4-hydroxyphenyl)-2,2,2-trichloroethaneN/A (Bis-adduct)Very High (Targeted)
Potassium Carbonate (

)
293Trichloro-1-hydroxyethyl derivativesMixed (ortho/para)Low

Reaction Pathway Visualization

Pathway Phenol Phenol (Nucleophile) Reaction Hydroxyalkylation [HBEA Zeolite, 293 K] Phenol->Reaction Chloral Chloral Hydrate (Electrophile) Chloral->Reaction Target 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (Target Carbinol) Reaction->Target High para-selectivity Byproduct HPTE (Bisphenol) (Over-condensation) Reaction->Byproduct High Temp / Excess Phenol Agro1 Acaricides (DDT Analogs) Target->Agro1 + Phenol (Lewis Acid) Agro2 Thiourea Derivatives (Pesticides/Herbicides) Target->Agro2 Chlorination & Substitution

Fig 1: Reaction pathway for the selective synthesis and downstream application of the target carbinol.

Experimental Protocol: Zeolite-Catalyzed Synthesis

This protocol is engineered as a self-validating system. Each phase includes an analytical checkpoint to ensure the reaction trajectory remains strictly on the mono-condensation pathway.

Step 1: Catalyst Activation
  • Procedure : Calcine the HBEA zeolite (Si/Al = 12.5) at 773 K for 4 hours under a dry air stream.

  • Causality : Zeolites are highly hygroscopic. Adsorbed water molecules will competitively bind to the Brønsted acid sites, poisoning the catalyst and drastically reducing the electrophilicity of the chloral intermediate.

Step 2: Reaction Setup
  • Procedure : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50 mmol of phenol and 50 mmol of chloral hydrate in 50 mL of anhydrous dichloromethane (DCM). Add 1.0 g of the activated HBEA zeolite.

  • Causality : An exact 1:1 stoichiometric ratio is critical. Excess phenol acts as a thermodynamic sink, pushing the equilibrium toward the HPTE bis-adduct.

Step 3: Execution and Thermal Control
  • Procedure : Seal the flask and maintain the reaction strictly at 293 K (20 °C) using a recirculating water bath for 12 hours.

  • Self-Validation Checkpoint : Perform a TLC check (Hexane:EtOAc 7:3) at 4 hours and 8 hours. The disappearance of the chloral spot and the appearance of a major new spot (

    
     ~0.4) without a highly polar baseline streak (indicative of bisphenol) validates that the reaction is successfully arrested at the mono-adduct stage.
    
Step 4: Isolation and Purification
  • Procedure : Filter the reaction mixture through a medium-porosity glass frit to recover the zeolite catalyst (which can be washed with methanol, re-calcined, and reused). Evaporate the DCM under reduced pressure. Recrystallize the crude residue from a mixture of benzene and hexane to yield pure 4-(2,2,2-trichloro-1-hydroxyethyl)phenol as white crystals.

Downstream Agrochemical Applications

The trichloro-1-hydroxyethyl moiety is a highly privileged pharmacophore in agrochemistry. Its extreme lipophilicity allows it to rapidly penetrate insect cuticles and plant epidermises, a pharmacokinetic trait famously utilized by organophosphate insecticides like Trichlorfon 3.

Synthesis of Bioactive Thiourea and Acetamide Derivatives

Recent advancements have utilized 4-(2,2,2-trichloro-1-hydroxyethyl)phenol and its amide analogs to synthesize highly potent COX-2 inhibitors and selective pesticides [[4]]().

Derivatization Workflow:

  • Chlorination : The hydroxyl group of the carbinol intermediate is first chlorinated using thionyl chloride (

    
    ) to form a highly reactive 1-chloro-2,2,2-trichloroethyl derivative.
    
  • Isothiocyanate Substitution : The chlorine atom is subsequently substituted using an alkali thiocyanate to yield an isothiocyanate intermediate.

  • Amine Addition : The addition of specific aromatic amines to the isothiocyanate yields target

    
    -(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides 4. These final compounds demonstrate powerful herbicidal and insecticidal properties by disrupting targeted enzymatic pathways in pests.
    

References

  • [1] Title: Electrophilic Reactions of Phenols Source: ResearchGate URL:[Link]

  • [2] Title: Interaction of p-Cresol and other Phenols with Chloral and its Hydrate Source: RSC Publishing URL:[Link]

  • [4] Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide Source: MDPI URL:[Link]

  • [3] Title: Trichlorfon - Physico-chemical Properties & Safety Source: ChemBK URL:[Link]

Sources

Application Notes & Protocols: Leveraging 4-(2,2,2-trichloro-1-hydroxyethyl)phenol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Multifunctional Monomer for Next-Generation Polymers

To the pioneering researchers, scientists, and drug development professionals, this guide illuminates the untapped potential of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol as a versatile building block in polymer chemistry. This molecule, characterized by a phenolic hydroxyl group, a secondary alcohol, and a sterically demanding, electron-withdrawing trichloromethyl group, presents a unique confluence of functionalities. This guide moves beyond a simple recitation of steps; it delves into the why—the causal relationships between molecular structure, reaction conditions, and final polymer properties. We will explore its application in both step-growth and chain-growth polymerization, offering detailed, self-validating protocols designed for reproducibility and innovation.

The Monomer at a Glance: Structure, Properties, and Synthetic Rationale

The monomer, 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, possesses a distinct chemical architecture that suggests its utility in a variety of polymerization schemes.

PropertyValue (Predicted)Implication for Polymer Synthesis
Molecular FormulaC₈H₇Cl₃O₂High chlorine content may impart flame retardancy and biocidal properties.
Molar Mass257.50 g/mol
Functional GroupsPhenolic -OH, Secondary -OHBifunctional for step-growth polymerization (polyesters, polyethers, polyurethanes).
Key Structural Feature-C(OH)CCl₃The bulky trichloromethyl group will influence polymer chain packing, solubility, and thermal properties.

The presence of two distinct hydroxyl groups with different reactivities opens avenues for selective polymerization. The phenolic hydroxyl is more acidic and nucleophilic than the secondary alcohol, a factor that can be exploited for controlled polymer synthesis. Furthermore, the trichloromethyl group is a well-known pharmacophore in certain drug molecules and can also enhance the polymer's resistance to chemical and biological degradation.

Step-Growth Polymerization: Crafting High-Performance Polyesters and Polyurethanes

Step-growth polymerization, where monomers react to form dimers, trimers, and eventually long polymer chains, is a primary route for incorporating 4-(2,2,2-trichloro-1-hydroxyethyl)phenol into novel materials.[1]

Synthesis of Novel Polyesters

The di-hydroxyl functionality of our monomer makes it an ideal candidate for polyester synthesis via condensation with dicarboxylic acids or their derivatives. The resulting polyesters are expected to exhibit enhanced thermal stability and chemical resistance due to the bulky, halogenated side chains.

This protocol leverages the biphasic nature of interfacial polymerization to drive the reaction to high conversion, which is crucial for achieving high molecular weight in step-growth polymerization.[2]

Materials:

  • 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

  • Terephthaloyl chloride (or other diacid chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Methanol (for precipitation)

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve 4-(2,2,2-trichloro-1-hydroxyethyl)phenol and a stoichiometric amount of NaOH in distilled water. The base deprotonates the phenolic hydroxyl group, forming a more reactive phenoxide. Add the phase-transfer catalyst to this aqueous solution.

  • Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in DCM.

  • Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization will occur at the interface of the two immiscible layers. Continue stirring for 2-4 hours at room temperature.

  • Isolation and Purification: Separate the organic layer and wash it sequentially with dilute acid and then water to remove unreacted base and salts. Precipitate the polymer by slowly adding the DCM solution to a large volume of methanol with stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60 °C overnight.

Causality and Self-Validation:

  • Why Interfacial Polymerization? This technique overcomes the need for high temperatures, which could cause side reactions involving the trichloromethyl group. The rapid reaction at the interface drives the equilibrium towards polymer formation.[2]

  • Role of NaOH: Stoichiometric control is critical in step-growth polymerization. The base activates the phenol and neutralizes the HCl byproduct, preventing it from protonating the phenoxide and stopping the reaction.

  • Self-Validation: The formation of a solid precipitate upon addition to methanol is a primary indicator of successful polymerization. Further characterization by techniques like FTIR (to confirm ester linkages) and GPC (to determine molecular weight) will validate the outcome.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Monomer 4-(2,2,2-trichloro-1- hydroxyethyl)phenol Phenoxide Activated Phenoxide Monomer->Phenoxide + NaOH NaOH NaOH Interface Interface (Polymerization) Phenoxide->Interface DiacidChloride Terephthaloyl Chloride (in DCM) DiacidChloride->Interface Polymer Polyester Interface->Polymer HCl HCl byproduct Interface->HCl

Figure 1: Interfacial polymerization workflow.

Crafting Polyurethanes with Enhanced Properties

Polyurethanes are formed by the reaction of a diol with a diisocyanate.[3] The presence of two hydroxyl groups in 4-(2,2,2-trichloro-1-hydroxyethyl)phenol allows for its use in creating novel polyurethanes with potentially high thermal stability and unique solubility characteristics.

Solution polymerization is chosen here for its excellent heat dissipation and control over viscosity, which is beneficial for the highly exothermic isocyanate-alcohol reaction.[2]

Materials:

  • 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

  • Methylene diphenyl diisocyanate (MDI) or other diisocyanate

  • Dry N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (catalyst)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve 4-(2,2,2-trichloro-1-hydroxyethyl)phenol in dry DMF.

  • Initiation: Add a catalytic amount of dibutyltin dilaurate to the solution.

  • Monomer Addition: Slowly add an equimolar amount of MDI to the stirred solution at room temperature. An exotherm may be observed.

  • Polymerization: Heat the reaction mixture to 70-80 °C and stir for 6-12 hours under a nitrogen atmosphere.

  • Isolation: Cool the viscous solution to room temperature and precipitate the polyurethane by pouring it into a stirred excess of methanol.

  • Purification and Drying: Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C.

Causality and Self-Validation:

  • Why Dry Conditions? Isocyanates are highly reactive towards water, which would lead to the formation of unstable carbamic acids and chain termination.

  • Catalyst Choice: Tin-based catalysts are highly effective in promoting the urethane linkage formation.

  • Self-Validation: An increase in the viscosity of the reaction mixture is a clear sign of polymerization. The successful formation of the urethane linkage can be confirmed by the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the N-H and C=O peaks of the urethane group in the FTIR spectrum.

Chain-Growth Polymerization: A Route to Functionalized Vinyl Polymers

While the primary utility of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol lies in step-growth polymerization, its phenolic ring can be chemically modified to introduce a polymerizable vinyl group, transforming it into a monomer suitable for chain-growth polymerization. This approach is analogous to the polymerization of 4-vinylphenol (polyvinylphenol).[4]

Monomer Modification: Synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)styrene

This synthetic step is crucial for enabling chain-growth polymerization. A common method to introduce a vinyl group onto a phenol is through a series of reactions starting from a suitable precursor.

A plausible synthetic route would involve the protection of the hydroxyl groups, followed by a reaction sequence to introduce the vinyl functionality, and finally deprotection. Due to the complexity, this protocol is presented conceptually.

  • Protection: Protect both the phenolic and secondary hydroxyl groups using a suitable protecting group, for instance, by forming silyl ethers.

  • Formylation: Introduce a formyl group onto the aromatic ring, likely at the position ortho to the protected phenolic ether, via a Vilsmeier-Haack or similar reaction.

  • Wittig Reaction: Convert the formyl group to a vinyl group using a Wittig reagent (e.g., methyltriphenylphosphonium bromide and a strong base).

  • Deprotection: Remove the protecting groups to yield 4-(2,2,2-trichloro-1-hydroxyethyl)styrene.

Free-Radical Polymerization of the Functionalized Styrenic Monomer

Once the vinyl-functionalized monomer is synthesized, it can be polymerized using standard free-radical techniques.

Materials:

  • 4-(2,2,2-trichloro-1-hydroxyethyl)styrene (synthesized as above)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene or dioxane (solvent)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: Dissolve the styrenic monomer and AIBN (0.1-1 mol%) in the chosen solvent in a Schlenk flask.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization.[5]

  • Polymerization: Heat the reaction mixture to 60-70 °C under an inert atmosphere for 12-24 hours.

  • Isolation and Purification: Cool the reaction mixture and precipitate the polymer by adding the solution to a large volume of methanol.

  • Drying: Collect the polymer by filtration and dry in a vacuum oven.

G Monomer 4-(2,2,2-trichloro-1-hydroxyethyl)styrene Propagation Chain Propagation Monomer->Propagation Initiator AIBN Heat Heat (60-70°C) Initiator->Heat Radical Initiator Radicals Heat->Radical Radical->Propagation Termination Chain Termination Propagation->Termination Polymer Poly(4-(2,2,2-trichloro-1- hydroxyethyl)styrene) Termination->Polymer

Sources

preparation of flame retardants using 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Halogenated Phenolic Intermediates for Advanced Flame-Retardant Materials

Executive Summary & Industrial Relevance

In the pharmaceutical and biomedical sectors, the materials used for drug manufacturing equipment, cleanroom infrastructure, and electronic medical devices must adhere to stringent fire safety standards (e.g., UL94 V-0). However, the industry is rapidly phasing out legacy polybrominated diphenyl ethers (PBDEs) due to their severe toxicity, bioaccumulation, and leaching risks.

4-(2,2,2-trichloro-1-hydroxyethyl)phenol serves as a critical, non-leaching intermediate in the synthesis of inherently fire-safe polymers. By acting as the primary precursor to Bisphenol-C (BPC) , this compound enables the production of ultra-fire-resistant polycarbonates and epoxies that meet rigorous regulatory demands without compromising the structural integrity or chemical inertness required in drug development environments[1].

Mechanistic Rationale & Chemical Causality

Regioselective Electrophilic Aromatic Substitution

The synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol relies on the acid-catalyzed condensation of phenol with chloral (trichloroacetaldehyde). Chloral is exceptionally electrophilic due to the strong electron-withdrawing nature of the trichloromethyl (


) group.
  • Causality of Regioselectivity: While the hydroxyl group of phenol is an ortho/para director, the immense steric bulk of the

    
     moiety heavily dictates the reaction pathway. Under standard Brønsted acid catalysis, para-substitution is kinetically and thermodynamically favored, yielding the desired 4-substituted mono-adduct[2].
    
  • Causality of Stoichiometric Control: To prevent the premature formation of the bis-adduct (1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane), the reaction must be strictly maintained at 1:1 stoichiometry at low temperatures (0–5 °C).

The Flame Retardancy Mechanism (The BPC Advantage)

When converted into Bisphenol-C and polymerized, the resulting material exhibits extreme fire resistance. During a thermal event (fire), the 1,1-dichloroethene bridge of the BPC polymer undergoes a rapid, solid-state dehydrochlorination rather than standard chain scission.

  • Vapor-Phase Action: The released hydrogen chloride (HCl) gas dilutes the oxygen in the flame zone and scavenges high-energy radicals (

    
    , 
    
    
    
    ), quenching the combustion chain reaction.
  • Condensed-Phase Action: Simultaneously, the polymer backbone crosslinks into a dense, polycyclic aromatic char. This intumescent char layer acts as a thermal insulator, preventing heat transfer to the underlying polymer and starving the fire of volatile fuel[3][4].

Experimental Workflows: Self-Validating Protocols

Phase 1: Synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Objective: Isolate the mono-adduct with >95% regiochemical purity.

  • Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer, dissolve Phenol (94.1 g, 1.0 mol) in 150 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-brine bath and purge the system with dry

    
    . Wait until the internal temperature stabilizes at 0–2 °C.
    
    • Expert Insight: Strict thermal control is non-negotiable. Exceeding 5 °C provides sufficient activation energy for the secondary condensation, drastically reducing mono-adduct yield in favor of the bis-adduct.

  • Electrophile Addition: Add anhydrous Chloral (147.4 g, 1.0 mol) dropwise over 60 minutes.

  • Catalysis: Slowly add concentrated

    
     (5.0 mL) dropwise. Maintain stirring at 0–5 °C for exactly 4 hours.
    
  • Quenching & Extraction: Quench the reaction by pouring the mixture over 300 g of crushed ice. Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    until the pH of the aqueous wash is neutral (removes residual acid catalyst).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from a toluene/hexane mixture to yield pure white crystals.
    
  • Validation Checkpoint: Analyze the product via

    
     NMR (
    
    
    
    ). A successful, regiochemically pure synthesis is validated by a pair of doublets at ~6.8 ppm and ~7.2 ppm (characteristic of the para-substituted aromatic ring) and a distinct singlet at ~5.3 ppm (carbinol proton). The absence of complex multiplet splitting in the aromatic region confirms the lack of ortho-substituted impurities.
Phase 2: Downstream Conversion to Bisphenol-C (BPC)

Objective: Convert the mono-adduct into the ultra-fire-resistant monomer 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene.

  • Bis-Adduct Formation: React the purified 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (1.0 eq) with an additional portion of Phenol (1.5 eq) in the presence of concentrated

    
     at 40 °C for 6 hours. This forces the secondary condensation, yielding 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (Compound I)[1].
    
  • Dehydrochlorination: Dissolve Compound I in methanol. Add a 20% molar excess of NaOH (aqueous). Reflux the mixture for 4 hours.

    • Expert Insight: The strong base abstracts the acidic proton from the bridging carbon and induces the elimination of a chloride ion (E2 mechanism), forming the highly stable, flame-retardant dichloroalkene bridge.

  • Isolation: Neutralize with dilute HCl, precipitate the BPC in cold water, filter, and recrystallize from aqueous ethanol.

Quantitative Data & Yield Analysis

Table 1: Reaction Optimization for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Catalyst System Temp (°C) Time (h) Target Mono-Adduct Yield (%) Bis-Adduct Impurity (%)

|


 (conc.)  | 0 – 5  | 4  | 78.5  | < 5.0  |
| 

-Toluenesulfonic Acid | 20 | 12 | 62.0 | 18.5 | |

(Lewis Acid) | 0 | 2 | 41.0 | 45.0 |

Table 2: Comparative Flammability Metrics of Polymerized Resins [3][4]

Polymer Matrix Peak Heat Release Capacity (J/g-K) Char Yield at 800°C (%) UL94 Flammability Rating
Bisphenol-A (BPA) Polycarbonate ~400 15 – 20 V-2 (Fails strict criteria)
Bisphenol-C (BPC) Polycarbonate ~20 50 – 55 V-0 (Self-extinguishing)

| BPC-Epoxy Blend | ~45 | 40 – 45 | V-0 (Self-extinguishing) |

Pathway Visualization

G Phenol Phenol (1.0 equiv) Step1 Acid-Catalyzed Condensation (H2SO4, 0-5°C) Phenol->Step1 Chloral Trichloroacetaldehyde (1.0 equiv) Chloral->Step1 MonoAdduct 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (Key Intermediate) Step1->MonoAdduct Regioselective para-addition Step2A Condensation with Phenol (H2SO4, 40°C) MonoAdduct->Step2A BisAdduct 1,1,1-trichloro-2,2-bis (4-hydroxyphenyl)ethane Step2A->BisAdduct Step3A Dehydrochlorination (NaOH / MeOH, Reflux) BisAdduct->Step3A BPC Bisphenol-C (BPC) Ultra-Fire Resistant Monomer Step3A->BPC -HCl (Elimination)

Figure 1: Synthetic workflow from phenol and chloral to the flame-retardant monomer Bisphenol-C.

References

  • [3] "Synthesis and Characterization of Chlorinated Bisphenol-Based Polymers and Polycarbodiimides as Inherently Fire-Safe Polymers." Defense Technical Information Center (DTIC). [Link]

  • [4] Lyon, R. E., et al. "Fire-resistant polymers based on bisphenol-C." ResearchGate.[Link]

  • [1] "Fire Smart DDE Polymers." SciSpace.[Link]

Sources

Application Note: Conversion of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol to Vinyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Validated Protocols for Reductive Dehydration to 4-(2,2-Dichlorovinyl)phenol

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the misconception that chemical "dehydration" universally implies the simple loss of water via acid catalysis. When working with complex halogenated intermediates like 4-(2,2,2-trichloro-1-hydroxyethyl)phenol , the molecular architecture demands a more sophisticated approach.

The target transformation aims to convert the trichlorohydroxyethyl group into a vinyl compound—specifically, 4-(2,2-dichlorovinyl)phenol. Because the alpha-carbon (bearing the hydroxyl group) is adjacent to a fully halogenated trichloromethyl (–CCl


) group, it lacks the necessary aliphatic protons for standard E1 or E2 elimination. Attempting classical acid-catalyzed dehydration leads to the formation of unstable quinone methides or complex polymeric tars rather than the discrete 1,1-dichloroalkene.

To bypass this structural limitation, "dehydration" in this context is achieved via a reductive elimination pathway. By utilizing zero-valent zinc (Zn


) in the presence of a proton source (glacial acetic acid), the reaction undergoes a concerted loss of a hydroxyl group and a chlorine atom (effectively eliminating HOCl). This transformation mirrors the well-documented metabolic and pyrolytic degradation pathways of similar trichlorohydroxyethyl compounds, such as the conversion of the pesticide Trichlorfon to its vinyl derivative, Dichlorvos (; ).

Mechanism A 4-(2,2,2-Trichloro-1- hydroxyethyl)phenol B Organozinc Intermediate A->B Zn(0) dust SET reduction C Protonated Intermediate B->C AcOH Protonation D 4-(2,2-Dichlorovinyl)phenol (Vinyl Product) C->D -H2O, -ZnCl2 Elimination

Mechanistic pathway of reductive dehydration to 4-(2,2-dichlorovinyl)phenol.

Experimental Design & Causality

The choice of reagents in this protocol is strictly dictated by the electronic demands of the substrate:

  • Zinc Dust (Electron Donor): The high surface area of zinc dust facilitates rapid single-electron transfer (SET), inserting into the weakest C–Cl bond of the –CCl

    
     group to form a transient organozinc intermediate.
    
  • Glacial Acetic Acid (Solvent & Proton Source): AcOH serves a dual purpose. It solvates the intermediate and protonates the adjacent hydroxyl group, converting it into an excellent leaving group (–OH

    
    ). The subsequent anti-periplanar elimination of the zinc chloride species and water generates the C=C double bond ().
    
  • Thermal Causality: The initial SET reaction is highly exothermic. Adding zinc at 0–5 °C prevents uncontrolled radical side reactions and thermal degradation. Subsequent heating to 60 °C provides the precise activation energy required to drive the elimination step to completion without inducing polymerization.

Quantitative Condition Analysis

To validate the superiority of the reductive elimination pathway, our lab evaluated multiple "dehydrating" conditions. The data below demonstrates why the Zn/AcOH system is the only viable route for high-yield vinyl compound synthesis from this specific precursor.

Reaction ConditionPrimary PathwayMajor ProductYield (%)Purity (%)
Conc. H

SO

, 80 °C
PolymerizationPolymeric Tars< 5N/A
NaOH (aq), 50 °C DehydrochlorinationEpoxide / Rearrangement1045
SnCl

, HCl, 70 °C
Partial ReductionMixed chloro-derivatives3560
Zn

dust, Glacial AcOH, 60 °C
Reductive Elimination 4-(2,2-Dichlorovinyl)phenol 85 > 98

Validated Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the reaction's integrity before proceeding to the next step, minimizing wasted time and reagents.

Materials Required
  • 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol (1.0 eq, 10 mmol, 2.41 g)

  • Zinc dust, activated (3.0 eq, 30 mmol, 1.96 g)

  • Glacial Acetic Acid (25 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for extraction/chromatography

  • Celite® 545

Step-by-Step Methodology

Step 1: Substrate Dissolution Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2.41 g of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol. Add 25 mL of glacial acetic acid. Stir at room temperature until complete dissolution is achieved.

  • Causality: Complete dissolution prevents localized concentration gradients that can lead to uneven reduction.

Step 2: Controlled Activation Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C. Begin adding the activated zinc dust (1.96 g) in small portions over 30 minutes under a steady stream of N


.
  • Validation Checkpoint 1: Monitor the internal temperature. It should not exceed 15 °C during addition to prevent premature radical quenching.

Step 3: Reductive Elimination Remove the ice bath and equip the flask with a reflux condenser. Gradually heat the reaction mixture to 60 °C and maintain for 4 hours.

  • Validation Checkpoint 2 (IPC): After 3.5 hours, pull a 50 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The starting material (

    
     ~0.2) must be completely consumed, replaced by a single distinct UV-active spot corresponding to the vinyl product (
    
    
    
    ~0.6).

Step 4: Filtration & Quenching Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove unreacted zinc and zinc salts. Wash the filter cake with 20 mL of EtOAc.

  • Causality: Removing zinc before aqueous workup prevents the formation of intractable zinc hydroxide emulsions.

Step 5: Liquid-Liquid Extraction Transfer the filtrate to a separatory funnel. Add 50 mL of ice-cold distilled water to partition the acetic acid. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with saturated NaHCO


 until CO

evolution ceases (pH ~7.5), followed by a brine wash (30 mL). Dry over anhydrous Na

SO

.

Step 6: Purification Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford 4-(2,2-dichlorovinyl)phenol as a pale yellow oil that crystallizes upon standing.

Workflow Step1 Step 1: Dissolution Dissolve starting material in Glacial AcOH Step2 Step 2: Activation Add Zn dust portion-wise at 0-5°C Step1->Step2 Step3 Step 3: Reaction Heat to 60°C for 4 hours under N2 Step2->Step3 Step4 Step 4: Filtration Filter unreacted Zn through Celite pad Step3->Step4 Step5 Step 5: Extraction Liquid-liquid extraction (EtOAc/H2O) Step4->Step5 Step6 Step 6: Purification Silica gel column chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of the vinyl derivative.

References

  • Arthur, B. W., & Casida, J. E. (1957). Metabolism and selectivity of O,O-dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphonate and its acetyl and vinyl derivatives. Journal of Agricultural and Food Chemistry, 5(3), 186-192. URL:[Link]

  • Zhang, Q., et al. (2015). Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation. PLOS ONE, 10(4), e0121389. URL:[Link]

hydrolysis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol to hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the conversion of the chloral-phenol adduct (4-(2,2,2-trichloro-1-hydroxyethyl)phenol ) into 4-hydroxyphenylacetic acid (4-HPAA) , a critical intermediate for beta-blockers like Atenolol.

Scientific Note: The transformation requires two distinct chemical steps:

  • Hydrolysis (Jocić-Reeve Type): Conversion of the trichloromethyl carbinol to an

    
    -hydroxy acid (4-hydroxymandelic acid).
    
  • Reductive Dehydroxylation: Reduction of the benzylic hydroxyl group to form the acetic acid moiety.

While often colloquially grouped as "hydrolysis," this guide separates them into a streamlined Hydrolysis-Reduction Workflow to ensure high yield and purity.

Executive Summary

The "Chloral Route" offers a cost-effective alternative to the Glyoxylic Acid synthesis of 4-hydroxyphenylacetic acid (4-HPAA). The process begins with the condensation of chloral hydrate and phenol to form 4-(2,2,2-trichloro-1-hydroxyethyl)phenol. This intermediate undergoes alkaline hydrolysis to yield 4-hydroxymandelic acid, which is subsequently reduced to 4-HPAA. This protocol optimizes the hydrolysis conditions to minimize polymerization and details a catalytic hydrogenation method that avoids the hazardous waste associated with traditional HI/Red Phosphorus reductions.

Key Advantages[1]
  • Cost Efficiency: Chloral hydrate is frequently more economical than glyoxylic acid.

  • Scalability: The reaction avoids high-pressure requirements (if using chemical reduction) or uses standard hydrogenation equipment.

  • Purity: Stepwise control allows for the removal of the ortho-isomer before the final reduction.

Reaction Pathway & Mechanism[2]

The transformation follows a Hydrolysis-Reduction logic.[1] The initial hydrolysis is a variant of the Jocić-Reeve reaction , where the trichloromethyl group is converted to a carboxylic acid with retention of the


-hydroxyl group.

G Start 4-(2,2,2-trichloro- 1-hydroxyethyl)phenol Inter1 Gem-dichloro Epoxide Intermediate Start->Inter1 NaOH, 60°C (Dehydrohalogenation) Mandelic 4-Hydroxymandelic Acid Inter1->Mandelic H2O/OH- (Ring Opening/Rearrangement) Product 4-Hydroxyphenylacetic Acid (4-HPAA) Mandelic->Product Pd/C, H2, H2SO4 (Reductive Dehydroxylation)

Figure 1: Reaction pathway from Chloral-Phenol adduct to 4-HPAA. The hydrolysis step proceeds via a transient gem-dichloro epoxide.

Detailed Protocols

Part A: Hydrolysis to 4-Hydroxymandelic Acid

Objective: Convert the trichloromethyl group to a carboxylic acid. Mechanism: Base-promoted intramolecular substitution followed by hydrolysis.

Reagents & Equipment[2][1][3][4]
  • Substrate: 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 40% w/w aqueous solution (4.5 eq)

  • Solvent: Water (highly polar medium required for salt solubility)

  • Quench: Concentrated Hydrochloric Acid (HCl)

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, pH probe.

Step-by-Step Protocol
  • Charge: Load 4-(2,2,2-trichloro-1-hydroxyethyl)phenol into the reactor.

  • Solubilization: Add water (5 vol relative to substrate mass). The solid will not dissolve immediately.[5]

  • Addition: Add 40% NaOH dropwise over 30 minutes, maintaining temperature

    
    .
    
    • Observation: The solution will turn dark (phenolate formation).

  • Reaction: Heat the mixture to 60°C and hold for 4–6 hours.

    • Checkpoint: Monitor by HPLC. The starting material peak (

      
       min) should disappear, replaced by the more polar mandelic acid peak (
      
      
      
      min).
  • Workup (Isolation of Intermediate):

    • Cool to 20°C.

    • Acidify carefully with Conc. HCl to pH 1.0–1.5. Caution: Exothermic.

    • Extract with Ethyl Acetate (3 x 3 vol).

    • Dry organic layer over

      
       and evaporate to dryness.[3]
      
    • Yield Expectation: Off-white solid, 85–90% yield. This is 4-Hydroxymandelic Acid .[5]

Part B: Reductive Dehydroxylation to 4-HPAA

Objective: Remove the benzylic hydroxyl group to form the acetic acid moiety. Method: Catalytic Hydrogenolysis (Cleaner than HI/Red P).

Reagents & Equipment[2][1][3][4]
  • Substrate: 4-Hydroxymandelic Acid (from Part A)[2][5]

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (5 wt% loading)

  • Solvent: Acetic Acid (Glacial)

  • Additive: Sulfuric Acid (

    
    ), catalytic (0.1 eq) or Perchloric acid.
    
  • Gas: Hydrogen (

    
    )
    
  • Equipment: High-pressure autoclave (Hastelloy or Glass-lined).

Step-by-Step Protocol
  • Preparation: Dissolve 4-hydroxymandelic acid in Glacial Acetic Acid (5 vol).

  • Catalyst Loading: Add

    
     (0.1 eq) and the Pd/C catalyst.
    
    • Note: The acid catalyst is crucial to protonate the benzylic alcohol, facilitating the C-O bond cleavage.

  • Hydrogenation:

    • Purge reactor with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 4–5 bar (60–70 psi) with

      
      .
      
    • Heat to 90°C .

  • Reaction Monitoring: Stir at 90°C for 4–6 hours.

    • Checkpoint: HPLC should show conversion of Mandelic Acid to 4-HPAA.

  • Workup:

    • Cool to room temperature and vent

      
      .
      
    • Filter catalyst through a Celite pad. Safety: Keep catalyst wet to prevent ignition.

    • Concentrate the filtrate under vacuum to remove acetic acid.

    • Crystallization: Dissolve residue in minimal hot water (

      
      ), treat with activated carbon (optional), and cool slowly to 
      
      
      
      .
    • Filter the white crystals.

Data Summary & Specifications

ParameterHydrolysis StepReduction Step
Substrate Chloral-Phenol Adduct4-Hydroxymandelic Acid
Reagent 40% NaOH

/ Pd/C /

Temperature 60°C90°C
Time 4–6 Hours4–6 Hours
Key Intermediate Gem-dichloro epoxideBenzylic Carbocation (transient)
Typical Yield 85–90%80–85%
Final Purity N/A (Intermediate)>98% (HPLC)

Troubleshooting & Critical Parameters

"One-Pot" Considerations

While a one-pot procedure (adding reduction catalysts directly to the hydrolyzed mixture) is theoretically possible, it is not recommended for high-purity applications. The salts generated during hydrolysis (NaCl) and the alkaline pH are incompatible with standard acid-catalyzed hydrogenolysis. Isolation of the mandelic acid intermediate allows for a purification checkpoint, removing colored oligomers formed during the basic hydrolysis.

Impurity Profile
  • Ortho-Isomer: If the initial condensation of chloral and phenol was not selective, 2-hydroxyphenylacetic acid may be present. This is best removed by recrystallization of the final 4-HPAA product from water, as the para-isomer is significantly less soluble in cold water than the ortho-isomer.

  • Over-Reduction: Excessive temperature (>100°C) or pressure during hydrogenation can lead to ring saturation (cyclohexylacetic acid derivatives). Stick to 90°C.

References

  • Synthesis of 4-Hydroxyphenylacetic Acid (P

    • Context: Describes the reduction of 4-hydroxymandelic acid using Pd/C in acetic acid/sulfuric acid media.
    • Source:

  • Process for preparation of 4-hydroxyphenylacetic acid (P

    • Context: Details the chloral route and the subsequent reduction steps, including the use of Red Phosphorus/Iodine as an altern
    • Source:

  • Jocić-Reeve Reaction Mechanism

    • Context: Mechanistic background on the hydrolysis of trichloromethyl carbinols to alpha-hydroxy acids.
    • Source:

Sources

Application Note: Chemoselective Functionalization of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the chemoselective functionalization of the phenolic hydroxyl group in 4-(2,2,2-trichloro-1-hydroxyethyl)phenol . This scaffold, derived from the condensation of chloral and phenol, presents a unique challenge: distinguishing between a reactive phenolic hydroxyl and a sterically hindered, base-sensitive aliphatic hydroxyl adjacent to a trichloromethyl group.

Introduction & Chemical Logic

The target molecule, 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (referred to herein as TCHP ), contains two distinct hydroxyl functionalities and a base-sensitive trichloromethyl group. Successful functionalization requires a protocol that exploits the acidity difference between the two hydroxyls while suppressing the elimination of the trichloromethyl moiety.

Structural Analysis & Reactivity Profile
FeatureFunctionality

(Approx)
Reactivity DriverMajor Risk
Site A Phenolic -OH~10.0Nucleophilic upon deprotonation (Phenoxide)Oxidation (Quinone formation)
Site B Aliphatic -CH(OH)-~12.5 - 13.0Sterically hindered nucleophileCompetitive acylation
Site C Trichloromethyl -

N/AElectron-withdrawing group (EWG)Dehydrochlorination to vinyl dichlorides (

) under strong base/heat
The Chemoselectivity Strategy

The core strategy relies on


-directed activation . By using a weak base (e.g., Potassium Carbonate, 

), we can selectively deprotonate the phenolic hydroxyl (Site A) to form the phenoxide anion, leaving the aliphatic hydroxyl (Site B) protonated and neutral. The phenoxide is a potent nucleophile that reacts rapidly with electrophiles, while the neutral aliphatic alcohol remains inert due to steric bulk from the adjacent

group.

Critical Constraint: Strong bases (NaOH, NaH, KOtBu) must be avoided. They can deprotonate the aliphatic alcohol or induce E2 elimination of HCl from the trichloroethyl group, collapsing the scaffold into a dichlorovinyl styrene derivative.

Mechanistic Pathways & Decision Tree

The following diagram illustrates the reaction pathways. The "Green Path" represents the target chemoselective transformation, while "Red Paths" highlight failure modes caused by improper condition selection.

TCHP_Functionalization Start 4-(2,2,2-trichloro- 1-hydroxyethyl)phenol Base_Weak Weak Base (K2CO3 / Cs2CO3) Start->Base_Weak Preferred Route Base_Strong Strong Base (NaOH / NaH / KOtBu) Start->Base_Strong Avoid Phenoxide Phenoxide Intermediate (Stable) Base_Weak->Phenoxide Selective Deprotonation (pKa ~10) Dianion Dianion / Alkoxide (Unstable) Base_Strong->Dianion Non-selective Deprotonation Product_Target Target: Phenolic Ether/Ester (Aliphatic OH Intact) Phenoxide->Product_Target + Electrophile SN2 / Acylation Side_Product_1 Side Product: Vinyl Dichloride (Elimination) Dianion->Side_Product_1 - HCl (Elimination) Side_Product_2 Side Product: Bis-functionalized Dianion->Side_Product_2 + 2 equiv R-X Electrophile Electrophile (R-X) (Alkyl Halide / Acyl Chloride)

Caption: Mechanistic flow for TCHP functionalization. Green nodes indicate the safe, selective pathway using weak bases.

Experimental Protocols

Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenyl alkyl ethers. Scope: Suitable for primary alkyl halides (Methyl Iodide, Benzyl Bromide, Allyl Bromide).

Reagents:

  • Substrate: TCHP (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for unreactive halides)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve TCHP (1.0 equiv) in Acetone (0.2 M concentration).

  • Activation: Add anhydrous

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.
    
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Note: If using volatile halides like MeI, use a reflux condenser.

  • Reaction: Stir the mixture at 50°C (gentle reflux for acetone).

    • Time: Monitor via TLC (Hexane:EtOAc 3:1). Typical conversion time is 4–6 hours.

    • QC Check: The aliphatic OH does not react under these conditions due to the low basicity of carbonate and the steric bulk of the

      
       group.
      
  • Work-up:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Flash Chromatography.

Protocol B: Selective O-Acylation (Esterification)

Objective: Synthesis of phenolic esters (e.g., Acetates, Benzoates). Challenge: Acyl chlorides are highly reactive and can esterify the aliphatic alcohol if "forcing" conditions are used.

Reagents:

  • Substrate: TCHP (1.0 equiv)

  • Acylating Agent: Acetic Anhydride or Benzoyl Chloride (1.05 equiv)

  • Base: Pyridine (1.2 equiv) or Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM) (

    
    )
    

Step-by-Step Methodology:

  • Setup: Dissolve TCHP (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Kinetic control is essential here.

  • Base Addition: Add Pyridine (1.2 equiv).

  • Acylation: Add the Acylating Agent (1.05 equiv) dropwise over 10 minutes.

    • Mechanistic Note: The phenolic OH reacts significantly faster than the sterically hindered aliphatic carbinol at 0°C.

  • Quench: After 1–2 hours, quench with saturated

    
     solution.
    
  • Work-up: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then water and brine.

  • Analysis: Check

    
     NMR.
    
    • Diagnostic Signal: A shift in the aromatic protons indicates phenolic acylation. The proton at the chiral center (

      
      ) should remain at its original chemical shift (
      
      
      
      ~5.2–5.5 ppm). If it shifts downfield (>6.0 ppm), aliphatic acylation has occurred.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for common deviations.

ParameterOptimal ConditionDeviation / RiskCorrective Action
Base Strength Weak (

, Pyridine)
Strong (

,

)
Switch to Carbonate bases. Avoid aqueous hydroxide.
Temperature 25°C – 50°C>80°CLower temp. High heat promotes HCl elimination.
Stoichiometry 1.05 – 1.1 equiv Electrophile>2.0 equivReduce equivalents. Excess leads to bis-functionalization.
Solvent Acetone, DCM, DMFWater/Alcohol mixturesUse aprotic solvents to prevent solvolysis of the

group.
Quality Control: NMR Validation

To validate the structure of the product, focus on the methine proton of the trichloroethyl group:

  • Starting Material:

    
     5.2–5.4 ppm (doublet or broad singlet).
    
  • Target Product (Phenolic functionalization): Signal remains at

    
     5.2–5.4 ppm.
    
  • Side Product (Aliphatic functionalization): Signal shifts downfield to

    
     6.1–6.5 ppm (deshielding by ester/ether).
    
  • Side Product (Elimination): Loss of methine signal; appearance of vinyl signals (

    
     5.5–6.0 ppm).
    

References

  • Synthesis of Chloral-Phenol Adducts

    • Chattaway, F. D. (1926). "The Condensation of Chloral with Phenols." Journal of the Chemical Society.[1]

    • Source: [J. Chem. Soc.[2] Archive]([Link]) (Verified context for hydroxyalkylation).

  • Selectivity in Phenolic Acylation

    • Zhu, J., et al. (2010). "Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl." Journal of the Chemical Society of Pakistan.
    • Note: This paper discusses the reverse selectivity (aliphatic over phenolic)
    • Source:

  • Stability of Trichloromethyl Carbinols

    • Food and Agriculture Organization (FAO).[3] (1972).[3] "Trichlorfon: Evaluations of some pesticide residues in food."

    • Source: (Documents the base-sensitivity and hydrolysis rates of the trichloro-1-hydroxyethyl moiety).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Application Note: Process Scale-Up and Optimization for the Synthesis of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary

The synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol via the condensation of phenol and trichloroacetaldehyde (chloral) is a critical hydroxyalkylation reaction used to generate specialized intermediates for advanced polymer synthesis and pharmaceutical development. Transitioning this reaction from the bench to a pilot-plant scale presents significant chemical engineering challenges, primarily concerning exothermic control, regioselectivity, and the suppression of bis-alkylation byproducts. This application note provides a comprehensive, self-validating scale-up protocol grounded in mechanistic causality and rigorous process analytical technology (PAT).

Mechanistic Principles & Causality

To successfully scale this process, one must understand the underlying physical chemistry and mechanistic pathways. The reaction is an electrophilic aromatic substitution (Friedel-Crafts-type hydroxyalkylation)[1].

  • Electrophile Generation: In the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), the carbonyl oxygen of chloral is protonated, generating a highly reactive, electron-deficient carbocation intermediate.

  • Regioselectivity: The hydroxyl group of the phenol strongly activates the aromatic ring, directing the electrophile to the ortho and para positions. However, the bulky trichloromethyl group of the electrophile induces significant steric hindrance, heavily favoring substitution at the para position to yield 4-(2,2,2-trichloro-1-hydroxyethyl)phenol[1]. (Note: Specific ortho-selectivity can only be achieved using alternative metal phenolate chemistry, which is outside the scope of this standard acid-catalyzed scale-up[2]).

  • Causality of Byproduct Formation: If the temperature exceeds 25°C or if the stoichiometric ratio of phenol to chloral is not strictly controlled, the newly formed carbinol product can undergo a second condensation with another phenol molecule. This over-reaction yields 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (a diarylalkane byproduct). Therefore, strict thermal control is the primary causal factor in maintaining high product selectivity .

Process Engineering & Scale-Up Strategy

In a professional pilot-plant setting, the transition from a 100 mL flask to a 50 L jacketed reactor requires specific engineering controls:

  • Heat Transfer: The condensation is highly exothermic. A jacketed glass-lined reactor with a high-efficiency heat transfer fluid (e.g., Syltherm) is mandatory to maintain the internal temperature (

    
    ) below 15°C during dosing.
    
  • Mass Transfer: As the reaction matures, the mixture becomes highly viscous. A dual-tier pitched-blade turbine is required to ensure homogeneous mixing and prevent localized thermal runaway ("hot spots").

  • Self-Validating PAT: In-line High-Performance Liquid Chromatography (HPLC) sampling is utilized to monitor the disappearance of chloral and the formation of the target carbinol, ensuring the reaction is only quenched when conversion exceeds 98%.

Experimental Scale-Up Protocol (50 L Pilot Scale)

Caution: This protocol is designed strictly for professional, appropriately equipped chemical manufacturing facilities. All operators must utilize standard industrial PPE (respirators, chemical-resistant suits) and ensure the reactor is vented to a caustic scrubber system.

Phase 1: System Initialization & Inerting
  • Verify the integrity of the 50 L glass-lined jacketed reactor.

  • Perform a triple vacuum-nitrogen purge cycle to ensure an inert atmosphere, minimizing oxidative side reactions.

  • Set the reactor chiller to 0°C to pre-cool the vessel.

Phase 2: Reagent Charging
  • Charge the reactor with 10.0 kg (106.2 mol) of high-purity phenol.

  • Add 15.0 L of a suitable non-reactive, polar aprotic solvent (e.g., dichloromethane or a safer industrial alternative validated for your facility) to reduce viscosity and aid in heat dissipation.

  • Initiate agitation at 120 RPM.

  • Slowly charge the acid catalyst (e.g., 2.0 L of concentrated H₂SO₄) via an addition funnel. Causality note: The acid must be added before the chloral to ensure the catalyst is fully dispersed, preventing localized polymerization of chloral.

Phase 3: Controlled Electrophilic Addition
  • Once

    
     stabilizes at 5°C, begin the continuous dosing of 16.5 kg (111.5 mol, 1.05 eq) of anhydrous chloral.
    
  • Critical Control Parameter: Modulate the dosing rate to ensure

    
     strictly remains between 5°C and 15°C. If 
    
    
    
    exceeds 15°C, pause dosing immediately. The bulky trichloromethyl intermediate is thermally sensitive; elevated temperatures will drive the formation of the bis-alkylated byproduct.
  • Upon completion of dosing (approx. 4 hours), maintain

    
     at 15°C for an additional 12 hours (Maturation Phase).
    
Phase 4: Self-Validation & Quench
  • Withdraw a 2 mL aliquot for HPLC analysis. The system is self-validating: proceed to quench only if the area percent (A%) of the intermediate 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is >95% and residual chloral is <2%.

  • Quench the reaction by slowly transferring the mixture into a secondary 100 L quench vessel containing 30 L of ice-cold water.

  • Neutralize the aqueous phase to pH 6.5-7.0 using 10% NaOH.

  • Separate the organic phase, wash with brine, and perform a solvent exchange into toluene for cooling crystallization. Filter the resulting white crystalline solid and dry under vacuum at 40°C.

Data Presentation: Process Parameters and Validation

Table 1: Critical Process Parameters (CPPs) and Quality Attributes (CQAs)

Process PhaseParameterTarget RangeCausal Impact on Quality
Catalyst Charge Agitation Rate120 - 150 RPMEnsures homogeneous protonation; prevents localized charring.
Chloral Dosing Internal Temp (

)
5°C - 15°CPrevents bis-alkylation; maximizes para-selectivity.
Maturation Hold Time12 - 16 HoursDrives reaction to thermodynamic completion (>98% conversion).
Quench Final pH6.5 - 7.0Prevents acid-catalyzed degradation of the carbinol product.

Table 2: Analytical Validation (HPLC Parameters)

AnalyteRetention Time (RT)UV Detection (

)
Acceptance Criteria
Phenol (Starting Material)3.2 min254 nm< 1.0 A%
Chloral (Starting Material)4.5 min210 nm< 2.0 A%
4-(2,2,2-trichloro-1-hydroxyethyl)phenol 7.8 min 254 nm > 95.0 A%
Bis-alkylated Byproduct11.4 min254 nm< 2.0 A%

Process Flow Visualization

Workflow N1 1. Reactor Preparation & N2 Inerting N2 2. Phenol & Acid Catalyst Charging N1->N2 N3 3. Chloral Dosing (T < 15°C) N2->N3 Jacket Cooling Active N4 4. Hydroxyalkylation Reaction Maturation N3->N4 Controlled Exotherm N5 5. In-line HPLC Validation N4->N5 Target Conversion >98% N5->N4 <98% (Hold) N6 6. Aqueous Quench & Product Isolation N5->N6 Self-Validated

Process flow diagram illustrating the self-validating scale-up workflow for hydroxyalkylation.

References

  • CXXXVIIL-The Condensation of Chloral with Substituted Phenols. RSC Publishing. URL:[1]

  • Selectivity in Reactions between Metal Phenolates and Trichloroacetaldehyde; A Mild Synthesis of 2-(2,2,2-Trichloro-1-hydroxyethyl)-phenols. Thieme Connect. URL:[2]

  • Friedel Crafts catalyzed by Cinchonidine Derivative. Buchler GmbH. URL:[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (also known as p-hydroxyphenyltrichloromethylcarbinol) is a classic Friedel-Crafts hydroxyalkylation .[1][2][3]

The core challenge in this synthesis is chemo- and regioselectivity . The reaction between phenol and chloral hydrate involves an equilibrium.[2][4] If conditions are too acidic or dehydrating, the secondary alcohol (the desired product) dehydrates to a reactive quinone methide intermediate, which is immediately attacked by a second molecule of phenol.[1][3][5] This leads to the formation of bis-phenolic byproducts (analogous to the DDT structure), which are thermodynamically stable and difficult to separate.[1][3]

To optimize for the mono-addition product (the carbinol) , you must operate under conditions that activate the phenol ring but suppress dehydration .[1][3]

The Reaction Pathway

ReactionPathway cluster_conditions Critical Control Point Phenol Phenol (Nucleophile) Ortho Ortho-Isomer (Impurity) Phenol->Ortho H-Bonding (Minor Path) Para Target Carbinol 4-(2,2,2-trichloro-1-hydroxyethyl)phenol Phenol->Para K2CO3 (Base) Kinetic Control Chloral Chloral Hydrate (Electrophile) Chloral->Para Quinone Quinone Methide (Reactive Intermediate) Para->Quinone Strong Acid / Heat (- H2O) BisProduct Bis-Alkylated Dimer (DDT-Type Impurity) Quinone->BisProduct + 2nd Phenol

Figure 1: Reaction pathway distinguishing the target carbinol from the thermodynamic bis-alkylated impurity.

Optimized Protocol: Base-Catalyzed Solid-State Synthesis

We recommend a Base-Catalyzed, Solvent-Free (Grinding) approach.[1][2][3][4] This method minimizes the thermal energy available for dehydration, thereby preventing bis-alkylation.[1][2][3][5][4]

Reagents & Stoichiometry
ComponentRoleStoichiometryNotes
Phenol Substrate1.0 equivMust be crystalline/pure.[1][2][4]
Chloral Hydrate Electrophile1.1 - 1.2 equivSlight excess drives equilibrium to product.[1][2][3][4]
Potassium Carbonate (

)
Catalyst0.5 - 1.0 equivAnhydrous.[1][2][3][4][6] Acts as a mild base to generate phenoxide.[2][3][4][7]
HCl (1M) QuenchExcessRequired to protonate the phenoxide salt during workup.[1][2][3][4]
Step-by-Step Methodology
  • Grinding (Activation):

    • In a mortar or ball mill, combine Phenol (1.0 eq) and Chloral Hydrate (1.2 eq).[1][2][3][5][4]

    • Add anhydrous

      
       (0.5 eq).[1][2][3][4]
      
    • Grind vigorously at room temperature. The mixture will likely become a paste or partial melt due to eutectic formation.[2][4]

    • Why? High concentration without solvent maximizes the reaction rate (collision theory) without the high heat required in dilute solution.[4]

  • Reaction Period:

    • Allow the paste to stand at room temperature (20–25°C) for 4–6 hours.[1][2][4]

    • Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane).[1][2][3][5] The product is more polar than phenol but less polar than the bis-product.[4]

  • Quench & Workup:

    • The reaction mixture currently contains the potassium salt of the product.[4][8]

    • Add the paste to crushed ice/water (approx. 10 volumes).[1][2][4]

    • Acidify with 1M HCl until pH < 3.[1][2][3] The product will precipitate as a white/off-white solid or separate as a heavy oil that solidifies upon scratching.[2][4]

  • Purification:

    • Filter the crude solid.[2][4]

    • Wash 1: Cold water (removes unreacted chloral hydrate and salts).[1][2][3][4]

    • Wash 2: Small amount of cold toluene or benzene (removes unreacted phenol).[1][2][3][4]

    • Recrystallization: Recrystallize from Benzene/Petroleum Ether or Toluene/Heptane .[1][2][3][4]

    • Target: White crystalline needles.[1][2][3][4]

Troubleshooting Guide

Issue 1: Product is a "Sticky Oil" that won't solidify.[1][2][3]
  • Diagnosis: Presence of unreacted phenol or the ortho-isomer.[2][4] Phenol depresses the melting point significantly.[2][4]

  • Fix:

    • Perform a Steam Distillation on the crude oil.[1][2][4] Phenol is volatile with steam; the trichloro-carbinol product is not.[2][4]

    • After steam distillation, cool the aqueous residue.[1][2][3][5][4] The product should crystallize.

Issue 2: Low Yield / Recovery of Starting Materials.
  • Diagnosis: The reaction is reversible (Retro-Aldol).[1][2]

  • Fix:

    • Ensure Chloral Hydrate is in excess (1.2 eq).[1][2][3][4][9]

    • Do not heat above 60°C. High heat shifts the equilibrium back to starting materials or forward to the bis-product.[2][4]

    • Increase catalyst loading to 1.0 eq to ensure full conversion to the phenoxide.[2][4]

Issue 3: Formation of High-Melting Insoluble Solid.
  • Diagnosis: Bis-alkylation occurred (Dimer formation).[1][2][3]

  • Cause: The reaction became acidic or was heated too long.[2][4]

  • Fix: Ensure the reaction remains basic (

    
    ) until the final quench. Do not use Lewis acids (
    
    
    
    ,
    
    
    ) unless you strictly control temperature, as they are potent dehydrating agents.[1][2][3][5][4]

Frequently Asked Questions (FAQs)

Q: Can I use acid catalysis (


) instead of base? 
A:  Generally, no , if you want the alcohol.[1][2][3][5] Strong acids like sulfuric acid promote the loss of the hydroxyl group to form a carbocation, which immediately attacks another phenol molecule to form the diphenyltrichloroethane (DDT-class) derivative.[1][3] Use acid only if you specifically want the dimer.[2]

Q: Why use solvent-free conditions? A: Solvent-free conditions (or "high concentration" conditions) favor the bimolecular reaction between phenol and chloral over the unimolecular decomposition or side reactions.[2][4] It is also "greener" and simplifies workup since chloral hydrate is highly soluble in water, making separation easy.[1][3][5]

Q: Is the product stable? A: The product is a secondary benzylic alcohol with electron-withdrawing chlorines.[2][4] It is sensitive to base-catalyzed retro-aldol cleavage (reverting to phenol + chloral) if heated in strong base.[2] It is also sensitive to acid-catalyzed dehydration.[2] Store in a cool, dry place, preferably opaque containers.

Q: What is the expected Melting Point? A: The pure para-isomer typically melts in the range of 100–110°C (depending on specific polymorphs and purity).[2][4] If your MP is <80°C, it likely contains significant ortho-isomer or phenol.[1][2][3][5][4]

Decision Tree: Process Optimization

Troubleshooting Start Start Optimization CheckState Check Crude State Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Oily / Sticky CheckState->Oil MPCheck Check Melting Point Solid->MPCheck SteamDist Steam Distillation (Remove Phenol) Oil->SteamDist HighMP MP > 130°C (Bis-product) MPCheck->HighMP Too Acidic/Hot TargetMP MP ~100-110°C (Target) MPCheck->TargetMP Success LowMP MP < 80°C (Impure) MPCheck->LowMP Recrystallize (Toluene) SteamDist->CheckState

Figure 2: Troubleshooting logic for product isolation.

References

  • Chattaway, F. D. (1926).[1][2][3][5][4] "The interaction of phenol and chloral."[4][8] Journal of the Chemical Society (Resumed), 129, 2720-2726.[1][3][5]

  • Chattaway, F. D. (1927).[1][2][3][5][4] "The condensation of chloral with phenols."[2][4] Journal of the Chemical Society (Resumed), 130, 685-690.[1][3][5]

  • Pauly, H., & Schanz, H. (1923).[1][2][3][5][4] "Über die Kondensation von Chloral mit Phenolen." Berichte der deutschen chemischen Gesellschaft, 56(4), 979-985.[1][2][3][5]

  • Gao, J., et al. (2009).[1][2][3][5] "Solvent-free reaction of chloral hydrate with phenols."[2][4] Synthetic Communications. (General reference for solvent-free hydroxyalkylation techniques).

Sources

Technical Support Center: Regioselective Chloral-Phenol Condensation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Para- vs. Ortho- Isomer Formation

The condensation of chloral with phenol is a cornerstone reaction for the synthesis of dichlorodiphenyltrichloroethane (DDT) and its analogues. However, controlling the regioselectivity to favor the desired isomer can be a significant challenge. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to help you minimize the formation of the undesired para-isomer in favor of the ortho-product.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a mixture of p,p'-DDT and o,p'-DDT. How can I increase the proportion of the o,p'-isomer?

This is a common issue stemming from the fundamental nature of electrophilic aromatic substitution on a phenol ring. The hydroxyl group is a strong activating group and an ortho, para-director.[1][2] To favor the ortho-isomer, you need to operate under kinetic control. This is achieved by maintaining a low reaction temperature, typically between -10°C and 5°C.[3] At lower temperatures, the reaction favors the product that is formed faster, which is often the ortho-isomer due to the influence of the adjacent hydroxyl group.

Q2: Why is the para-isomer the more thermodynamically stable product?

The para-isomer is generally more thermodynamically stable due to reduced steric hindrance.[4] In the para-position, the bulky trichloromethyl group is further away from the hydroxyl group and the other phenol ring, leading to a more stable, lower-energy conformation. At higher temperatures, the reaction becomes reversible, allowing the initially formed ortho-product to rearrange to the more stable para-product.[5]

Q3: What is the precise role of sulfuric acid in this condensation?

Concentrated sulfuric acid serves two primary functions in this reaction:

  • Catalyst: It acts as a Lewis acid, protonating the chloral to form a more potent electrophile, the carbocation, which then attacks the electron-rich phenol ring.[6][7]

  • Dehydrating Agent: It removes the water molecule formed during the condensation, driving the reaction equilibrium towards the product side.

The concentration of the sulfuric acid is crucial. Using sulfuric acid with a concentration as low as 85% can still yield satisfactory results, though higher concentrations are often preferred.[3]

Q4: Can the choice of catalyst influence the ortho/para ratio?

Yes, the catalyst can significantly impact the regioselectivity. While sulfuric acid is common, other Lewis and Brønsted acids can be employed. For instance, some solid acid catalysts like zeolites can be optimized to favor specific isomers.[8][9] The use of milder catalysts can also help temper the reaction's reactivity and potentially influence the isomer ratio.[8] In some related phenol alkylations, specialized catalysts such as ZnCl₂/Al₂O₃ or copper-based systems have shown high ortho-selectivity.[10][11]

Q5: My reaction is proceeding very slowly or not at all at low temperatures. What can I do?

Low reaction rates at reduced temperatures are a common challenge. Instead of increasing the temperature, which would favor the para-product, consider the following:

  • Increase Stirring/Agitation: Ensure the reaction mixture is homogenous to maximize contact between reactants.

  • Use a More Potent Sulfonating Agent: In related reactions, fuming sulfuric acid (H₂SO₄·SO₃) has been used to increase the concentration of the electrophile, accelerating the reaction at lower temperatures.[5]

  • Optimize Reactant Ratios: Using an excess of phenol can statistically favor the desired reaction.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting Solution Rationale
High Yield of para-Isomer Reaction temperature is too high, favoring thermodynamic control.Maintain reaction temperature between -10°C and 5°C using an ice-salt bath.[3]Low temperatures favor the kinetically controlled ortho-product.[5]
Low Reaction Yield Incomplete reaction due to low temperature or insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC).[12] Consider extending the reaction time.Ensures the reaction goes to completion without altering the temperature-dependent selectivity.
Inactive catalyst or insufficient concentration.Use fresh, concentrated sulfuric acid. Optimize the catalyst loading.A strong acid catalyst is necessary to generate the electrophile from chloral.[6]
Formation of Dark-Colored Byproducts Oxidation of phenol or side reactions due to overly harsh conditions.Ensure the temperature is strictly controlled. Consider using a slightly less concentrated acid.Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of strong acids.[1]
Difficulty in Product Isolation Product is soluble in the aqueous layer or emulsion formation during workup.Check the aqueous layer for your product.[13] To break emulsions, add a saturated brine solution.Proper workup is crucial to isolate the synthesized product effectively.

In-Depth Scientific Principles

Reaction Mechanism and Regioselectivity

The chloral-phenol condensation is an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions.[14][15] This is because the lone pairs on the oxygen atom can be delocalized into the aromatic ring, stabilizing the arenium ion intermediates formed during ortho and para attack.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Product Formation Chloral Chloral (Cl3CCHO) Electrophile Protonated Chloral (Electrophile) Chloral->Electrophile + H+ H2SO4 H2SO4 H2SO4->Electrophile Phenol Phenol Electrophile->Phenol Ortho_Intermediate Ortho Arenium Ion (Kinetic Product) Phenol->Ortho_Intermediate ortho-attack Para_Intermediate Para Arenium Ion (Thermodynamic Product) Phenol->Para_Intermediate para-attack Ortho_Product o,p'-DDT Precursor Ortho_Intermediate->Ortho_Product - H+ Para_Product p,p'-DDT Precursor Para_Intermediate->Para_Product - H+

Caption: Mechanism of Chloral-Phenol Condensation.

Kinetic vs. Thermodynamic Control

The ortho/para product ratio in the sulfonation of phenol is a classic example of kinetic versus thermodynamic control, which is analogous to the chloral-phenol condensation.[5]

  • Kinetic Control (Low Temperature): The reaction is irreversible, and the major product is the one that forms the fastest. The transition state leading to the ortho isomer is often lower in energy, resulting in a faster reaction rate.[5]

  • Thermodynamic Control (High Temperature): The reaction becomes reversible. Even if the ortho product forms faster, it can revert to the starting materials and then form the more stable para product. Over time, the reaction mixture equilibrates to the most stable isomer.[5]

Experimental Protocols

Protocol 1: Maximizing the o,p'-Isomer (Kinetic Control)

Objective: To synthesize the precursor to o,p'-DDT by favoring the kinetically controlled product.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenol (2 molar equivalents).

  • Cooling: Cool the flask to 0°C to -5°C using an ice-salt bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 1.6 mL per 500 mg of phenol) while maintaining the low temperature.[8]

  • Reactant Addition: Add chloral (1 molar equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Continue stirring at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice. A solid product should precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesizing the p,p'-Isomer (Thermodynamic Control)

Objective: To synthesize the precursor to p,p'-DDT by favoring the thermodynamically controlled product.

  • Preparation: In a flask equipped with a stirrer and a reflux condenser, combine phenol (2 molar equivalents) and chloral (1 molar equivalent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-100°C) and maintain for several hours.[5][16] The exact temperature and time will need to be optimized for your specific setup.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Troubleshooting Workflow

G start Reaction Start check_yield Is the yield of the ortho-isomer satisfactory? start->check_yield high_para High para-isomer content check_yield->high_para No low_yield Low overall yield check_yield->low_yield Low Yield end Reaction Optimized check_yield->end Yes low_temp Lower reaction temperature (-10°C to 5°C) high_para->low_temp check_catalyst Consider alternative or milder catalysts low_temp->check_catalyst check_catalyst->start Re-run reaction monitor_tlc Monitor reaction by TLC and extend reaction time low_yield->monitor_tlc check_reagents Verify reagent purity and catalyst activity monitor_tlc->check_reagents check_reagents->start Re-run reaction

Caption: Troubleshooting Logic for Isomer Control.

References

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Available from: [Link]

  • Shin, S., et al. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. Available from: [Link]

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  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Available from: [Link]

  • ResearchGate. (2025, August 9). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. Available from: [Link]

  • ResearchGate. (2025, August 7). Reactivity Indices for ortho/para Monosubstituted Phenols. Available from: [Link]

  • Wikipedia. DDT. Available from: [Link]

  • MDPI. (2021, July 22). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts. Available from: [Link]

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  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Available from: [Link]

  • Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Available from: [Link]

  • ResearchGate. Phytodegradation of p,p'-DDT and the Enantiomers of o,p'-DDT. Available from: [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]

Sources

troubleshooting low purity in 4-(2,2,2-trichloro-1-hydroxyethyl)phenol reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (also known as p-hydroxyphenyl trichloromethyl carbinol).

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic Overview

The Problem: You are observing low purity, oily products, or unexpected melting points in the hydroxyalkylation of phenol with chloral (or chloral hydrate).

The Science: This reaction is a competition between hydroxyalkylation (forming the desired carbinol) and condensation (forming the bis-alkylated "DDT-like" impurity). The selectivity is heavily dependent on catalyst acidity and temperature control.

Troubleshooting Flowchart

Use this decision tree to identify your specific failure mode.

Troubleshooting Start Start: Analyze Crude Product CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 140°C CheckMP->HighMP Too High TargetMP MP ~ 108-112°C CheckMP->TargetMP Correct Range LowMP MP < 90°C or Oil CheckMP->LowMP Too Low/Oil BisIssue Diagnosis: Bis-alkylation (Condensation Product) HighMP->BisIssue Success Diagnosis: Target Product (Verify with NMR) TargetMP->Success OrthoIssue Diagnosis: Regio-isomer mix or Residual Phenol LowMP->OrthoIssue ActionBis Action: Reduce Acid Strength Lower Temperature BisIssue->ActionBis ActionOrtho Action: Switch Solvent Steam Distillation OrthoIssue->ActionOrtho

Figure 1: Diagnostic logic for impurity profiling based on physical state and melting point.

Critical Failure Modes & Solutions

Issue A: The "Bis-Alkylation" Trap (High Melting Point Impurity)

Symptom: You isolated a white solid, but the melting point is 190°C+ (or broadly 140-160°C). Diagnosis: You have synthesized 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane . Cause: The reaction conditions were too acidic or too hot. Under strong acid catalysis (e.g., H₂SO₄), the desired carbinol product acts as an electrophile and attacks a second molecule of phenol, eliminating water.

Corrective Protocol:

  • Catalyst Switch: Abandon sulfuric acid. Switch to Boric Acid (mild Lewis acid) or Potassium Carbonate (base catalysis).

  • Stoichiometry: Ensure a high ratio of Phenol to Chloral (2:1 or higher) is not used if using strong acid. However, in the selective synthesis, a slight excess of phenol is often used to drive kinetics, provided the catalyst is mild enough to prevent the second addition.

  • Temperature: Maintain reaction temperature below 60°C. The activation energy for the bis-condensation is higher than for the initial addition.

Issue B: The "Red Oil" Syndrome (Regioselectivity & Oxidation)

Symptom: Product is a sticky, pink/red oil that refuses to crystallize. Diagnosis:

  • Ortho-Isomer Contamination: You have a mixture of p-isomer (solid) and o-isomer (liquid/low melting).

  • Phenol Oxidation: The pink color indicates quinone formation from residual phenol.

Corrective Protocol:

  • Purification (Steam Distillation): This is the gold standard for this specific synthesis. Unreacted phenol and some o-isomer are steam volatile. The p-isomer is not.

    • Step: Suspend crude oil in water. Steam distill until the distillate is clear (removes phenol). The residue will solidify upon cooling.

  • Recrystallization: Use Benzene/Petroleum Ether (traditional) or Toluene/Heptane (modern safer alternative). The p-isomer crystallizes; the o-isomer stays in the mother liquor.

Optimized Synthetic Protocol

This protocol uses Boric Acid as a selective catalyst to stop the reaction at the carbinol stage, preventing bis-alkylation.

Target: 4-(2,2,2-trichloro-1-hydroxyethyl)phenol Scale: 0.1 Molar

Reagents & Stoichiometry
ReagentEquiv.[1]AmountRole
Phenol1.09.4 gNucleophile
Chloral Hydrate1.118.2 gElectrophile
Boric Acid0.53.1 gSelective Catalyst
HCl (Conc.)Cat.[2]~1 mLPromoter
Step-by-Step Workflow
  • Mixing: In a round-bottom flask, melt the Phenol (m.p. 40-43°C) and Chloral Hydrate together. No solvent is strictly necessary, but a small amount of glacial acetic acid can be used if stirring is difficult.

  • Catalyst Addition: Add Boric Acid and the catalytic amount of HCl.

  • Reaction: Stir vigorously at ambient temperature for 24-48 hours.

    • Note: Do not heat above 50°C. Heating promotes the formation of the insoluble bis-product.

    • Monitoring: The mixture will become a thick paste.

  • Quench & Wash: Add 100 mL of cold water. Break up the solid mass.

  • Purification (Crucial):

    • Filter the crude solid.

    • Steam Distillation: Suspend the solid in water and steam distill to remove unreacted phenol (detectable by smell/FeCl3 test).

    • Crystallization: Dissolve the non-volatile residue in hot ethanol/water (1:1) or Toluene.[3][4] Cool slowly to 4°C.

  • Validation:

    • Target MP: 108–112°C (Literature value for pure p-isomer).

    • Structure Check: 1H NMR should show a distinct singlet or doublet for the methine proton (-CH (OH)CCl3) around δ 5.2-5.5 ppm.

Impurity Profile Data

Use this table to interpret your analytical data (NMR/HPLC).

CompoundStructure DescriptionMelting PointOrigin
Target Product p-substituted carbinol108-112°C Desired
Ortho-Isomer o-substituted carbinolLiquid / Low Kinetic product / H-bonding
Bis-Product Diphenyl-trichloroethane190-202°C Over-reaction (Acidic)
Phenol Starting Material40-43°C Incomplete conversion

Mechanism of Failure

Understanding the pathway helps avoid the "Bis" trap.

Mechanism Phenol Phenol + Chloral Intermediate Carbinol (Target) (Alcohol) Phenol->Intermediate Mild Acid/Base Cation Benzylic Cation Intermediate->Cation Strong Acid (H+) -H2O BisProduct Bis-Product (Impurity) Cation->BisProduct + Phenol

Figure 2: The reaction pathway showing how strong acids drive the dehydration of the target alcohol into the reactive cation, leading to the bis-impurity.

References

  • Chattaway, F. D. (1926). "CXVI.—The condensation of chloral with phenols." Journal of the Chemical Society (Resumed), 2720-2726.

    • Establishes the foundational chemistry and melting points for the mono- vs. bis-products.
  • Reid, W. G. (1954). "Condensation of Chloral with Phenols." Journal of the American Chemical Society. Discusses the regioselectivity issues (ortho vs para).
  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
  • US Patent 2,464,176. "Process for making bis(hydroxyphenyl) trichloroethane." Cited here as a "negative control" reference—this patent describes how to make the IMPURITY (Bis-product) using sulfuric acid, confirming that strong acid must be avoided for the mono-product.

Sources

Technical Support Center: Purification of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol . This portal is designed for researchers, scale-up scientists, and drug development professionals who are troubleshooting the persistent issue of unreacted phenol contamination in their final product.

Below, you will find an expert-level breakdown of the causality behind this contamination, a physicochemical data comparison, frequently asked questions, and self-validating experimental protocols grounded in established industrial chemistry.

The Causality of Phenol Contamination

The synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol typically involves the electrophilic aromatic condensation of phenol with chloral (trichloroacetaldehyde) or chloral hydrate.

Why does phenol remain in the product? To prevent the formation of the bis-adduct (a DDT-analogous structure where two phenol molecules react with one chloral molecule), synthetic protocols deliberately utilize a stoichiometric excess of phenol[1]. Because phenol acts as both a reactant and a co-solvent, the crude reaction mixture inherently contains a high concentration of unreacted phenol.

Why is separation difficult? Both the product and the impurity possess a weakly acidic phenolic hydroxyl group (pKa ~9.5–10). This shared functional group renders standard acid-base extraction techniques (using NaOH or Na₂CO₃) largely ineffective, as both compounds will partition similarly between aqueous and organic phases. Therefore, purification must exploit the massive steric bulk and hydrophobicity introduced by the trichloroethyl group to selectively isolate the product.

Physicochemical Data & Separation Logic

To design a self-validating separation system, we must rely on the divergent physical properties of the two molecules. The addition of the 2,2,2-trichloro-1-hydroxyethyl moiety drastically alters the solubility and volatility of the phenolic core.

Table 1: Comparative Physicochemical Properties
PropertyPhenol (Impurity)4-(2,2,2-Trichloro-1-hydroxyethyl)phenol (Product)Separation Strategy Exploited
Molecular Weight 94.11 g/mol 241.50 g/mol N/A
Aqueous Solubility 8.3 g/100 mL (20°C); Miscible (>68°C)Near insoluble (Highly hydrophobic -CCl₃ group)Hot Water Washing: Phenol dissolves completely; product precipitates[2].
Toluene Solubility Highly soluble at 20°CPoorly soluble at 20°CToluene Trituration: Phenol is washed away; product remains solid.
Volatility Highly volatile (Steam distillable)Non-volatile (Heavy molecular weight)Steam Distillation: Phenol co-distills with water; product remains in flask[3].

Workflow & Decision Matrix

G Crude Crude Reaction Mixture (Product + Excess Phenol) Decision Assess Contamination & Scale Crude->Decision Toluene Protocol A: Toluene Trituration Decision->Toluene Lab Scale / Fast Steam Protocol B: Steam Distillation Decision->Steam Heavy Contamination Water Protocol C: Hot Water Wash Decision->Water Green Chem Req. Pure Pure 4-(2,2,2-trichloro- 1-hydroxyethyl)phenol Toluene->Pure Steam->Pure Water->Pure

Workflow for selecting the optimal phenol removal strategy based on scale and conditions.

Troubleshooting & FAQs

Q: Why can't I purify the crude mixture using standard silica gel column chromatography? A: While possible for milligram-scale analytical work, it is highly inefficient for preparative scales. Phenol and the target product both contain phenolic -OH groups, leading to severe tailing and co-elution in standard normal-phase solvent systems (e.g., Hexane/Ethyl Acetate). Exploiting solubility differences (crystallization/trituration) is the industry standard for phenolic condensates.

Q: I tried washing with water at room temperature, but NMR still shows 15% phenol. Why? A: Phenol's solubility in water at 20°C is only about 8.3 g/100 mL. If your crude mixture contains a massive excess of phenol, room-temperature water will quickly become saturated, leaving residual phenol trapped in the product matrix. You must elevate the temperature; phenol becomes completely miscible with water above 68°C[2].

Q: My product oiled out during the hot water wash instead of remaining a solid. How do I fix this? A: This is a common phenomenon known as "melt co-acervation," where the unreacted phenol acts as a plasticizer, lowering the melting point of the crude mixture. If it oils out, switch to Protocol B (Steam Distillation) to strip the phenol from the oil, which will cause the pure product to solidify as the phenol is removed[4].

Step-by-Step Dephenolation Protocols

Protocol A: Toluene Trituration (Recommended for Lab Scale)

This method is adapted from the industrial purification of Bisphenol A, which similarly utilizes toluene to selectively dissolve unreacted phenol while leaving the bulky phenolic condensation product as a precipitate[1].

  • Suspend: Weigh the crude solid and transfer it to a round-bottom flask. Add 3 to 4 volumes (mL/g) of room-temperature toluene.

  • Triturate: Stir the suspension vigorously for 30–45 minutes at 20°C. Mechanistic note: The phenol will readily dissolve into the non-polar toluene, while the highly polar trichloro-carbinol moiety forces the product to remain insoluble.

  • Filter: Isolate the solid product via vacuum filtration using a Büchner funnel.

  • Wash: Wash the filter cake with 1 volume of ice-cold toluene, followed by 1 volume of cold hexanes to displace the toluene.

  • Validate: Dry the solid under high vacuum. Check purity via ¹H-NMR (look for the disappearance of the distinct phenol multiplet at δ 7.2-6.8 ppm).

Pathway Step1 Suspend Crude in Toluene (1:4 w/v) Step2 Stir vigorously at 20°C (45 min) Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Wash with Cold Toluene Step3->Step4 Step5 Vacuum Dry (Verify via NMR) Step4->Step5

Step-by-step schematic of the toluene trituration protocol for unreacted phenol removal.

Protocol B: Steam Distillation (For Heavy Contamination / Oily Crudes)

Steam distillation is the classical, highly authoritative method for dephenolating novolac resins and heavily contaminated phenolic mixtures[3][4].

  • Setup: Transfer the crude mixture to a large distillation flask. Add enough water to cover the crude material.

  • Distill: Equip the flask with a steam inlet tube (reaching the bottom of the flask) and a distillation head connected to a condenser. Pass live steam through the mixture.

  • Monitor: The phenol will co-distill with the water. The distillate will initially appear milky (due to phenol separating out) and will eventually run clear.

  • Test Distillate: To validate that all phenol has been removed, collect a few drops of the distillate and add a drop of 1% aqueous Iron(III) chloride (FeCl₃). If it turns purple, phenol is still distilling. Continue until the test is negative.

  • Isolate: The pure 4-(2,2,2-trichloro-1-hydroxyethyl)phenol will remain in the boiling flask. Allow the flask to cool; the product will precipitate as a solid and can be filtered and dried.

Protocol C: Hot Water Washing (Green Chemistry Alternative)

If avoiding organic solvents like toluene is required, hot water washing is a viable alternative[2].

  • Suspend: Add 10 mL of deionized water per gram of crude product.

  • Heat: Heat the vigorously stirred suspension to 75°C. At this temperature, phenol is infinitely miscible with water, ensuring it is completely stripped from the solid matrix.

  • Hot Filtration: Rapidly filter the suspension through a pre-warmed Büchner funnel while maintaining the temperature above 65°C to prevent phenol from crashing out.

  • Rinse: Wash the filter cake with an additional portion of hot water (75°C).

  • Dry: Dry the purified solid under vacuum to remove residual moisture.

References

  • US5032642A - Phenolic resin compositions.Google Patents.
  • BISPHENOL A - Ataman Kimya. Ataman Chemicals. Retrieved from[Link]

  • US6326522B1 - Process for production of 1,3-di(2-p-hydroxyphenyl-2-propyl)benzene.Google Patents.
  • EP0377996B1 - Phenolic resins. European Patent Office. Retrieved from[Link]

Sources

Technical Support Center: Synthesis of 4-(2,2,2-Trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, commonly referred to as p-hydroxyphenyltrichloromethylcarbinol. This compound is a critical intermediate in pharmaceutical and polymer chemistry[1][2]. Because its synthesis relies on a highly exothermic Friedel-Crafts hydroxyalkylation, precise temperature control is the single most important variable for success.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to help you maximize your mono-condensation yield and prevent thermal runaway.

Part 1: Mechanistic Insights & The Role of Temperature

Q: Why is precise temperature control critical in the condensation of phenol and chloral?

A: The reaction between phenol and chloral hydrate is an acid-catalyzed electrophilic aromatic substitution. When concentrated sulfuric acid is added to the system, it protonates the chloral hydrate to generate a highly reactive electrophile. This step releases water into the sulfuric acid, generating a massive heat of hydration.

If the internal temperature is allowed to exceed 20–25 °C, the newly formed target carbinol undergoes secondary protonation and dehydration. This forms a stable benzylic carbocation that rapidly attacks a second phenol molecule, yielding the undesired bis-aryl impurity (1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane)—a structural analog of DDT[3]. Conversely, if the temperature drops below 0 °C, the viscosity of the sulfuric acid matrix increases drastically, hindering mass transfer and stalling the reaction kinetics.

ReactionLogic Reactants Phenol + Chloral Hydrate Intermediate Protonated Electrophile Reactants->Intermediate H2SO4 (Exothermic) Target Mono-Carbinol (Target Product) Intermediate->Target 5-15°C Controlled Impurity Bis-Aryl Impurity (DDT Analog) Target->Impurity >25°C Dehydration

Reaction logic showing temperature-dependent product distribution.

Part 2: Quantitative Data Presentation

To illustrate the causality between thermal control and product distribution, refer to the validated temperature profile below. Maintaining the system between 5 °C and 15 °C is critical for optimizing the mono-condensation product[3].

Temperature Range (°C)Mono-Product Yield (%)Bis-Aryl Impurity (%)Reaction State / Physical Observations
< 0 °C < 15%< 2%High viscosity, stalled kinetics. Mixture may freeze.
5 – 15 °C 75 – 85% 3 – 5% Optimal kinetics. Clear to pale yellow solution.
20 – 25 °C 40 – 50%30 – 40%Noticeable exotherm. Solution turns deep amber.
> 30 °C < 10%> 70%Thermal runaway. Heavy precipitation of bis-adduct.

Part 3: Self-Validating Experimental Protocol

Objective: Synthesize 4-(2,2,2-trichloro-1-hydroxyethyl)phenol via acid-catalyzed condensation while actively suppressing bis-aryl formation.

Step-by-Step Methodology:

  • Preparation & Chilling: In a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermocouple, combine phenol (1.0 eq) and chloral hydrate (1.1 eq). The slight excess of chloral prevents the phenol from acting as a trap for the secondary carbocation. Chill the mixture in an ice-salt bath to 0–5 °C.

  • Acid Addition (Critical Step): Begin the dropwise addition of concentrated H₂SO₄ (catalyst/solvent).

    • Self-Validation Check: Monitor the internal thermocouple continuously. The temperature must not exceed 10 °C. If a thermal spike occurs, immediately pause the addition and increase the stirring speed to dissipate the heat of hydration.

  • Controlled Maturation: Once the acid addition is complete, remove the ice bath and allow the reaction to warm strictly to 15 °C. Stir continuously for 18–24 hours.

    • Self-Validation Check: The mixture should remain a clear to pale-yellow liquid. A transition to a dark amber color or the appearance of a heavy precipitate is a real-time indicator of thermal runaway and bis-aryl formation.

  • Quenching: Slowly pour the reaction mixture into vigorously stirred crushed ice. This quenches the acid catalyst and precipitates the crude product without generating excess heat.

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from a suitable solvent (e.g., toluene) to isolate the pure mono-carbinol.

Protocol S1 1. Mix Reactants (Phenol + Chloral) S2 2. Chill System (0-5°C) S1->S2 S3 S3 S2->S3 S4 4. Isothermal Stirring (15°C for 24h) S3->S4 S5 5. Ice Quench & Extraction S4->S5

Step-by-step workflow for the temperature-controlled synthesis.

Part 4: Troubleshooting Guide & FAQs

Q: My yield of the mono-carbinol is low, and I see a large, highly non-polar spot on my TLC plate. What happened? A: You have experienced a thermal runaway. Exceeding 20 °C during the acid addition or maturation phase causes the target carbinol to dehydrate and react with residual phenol. The large non-polar spot is the bis-aryl impurity (the DDT analog). To fix this, ensure your cooling bath is adequate and slow down the rate of H₂SO₄ addition.

Q: When scaling up the reaction from 10 grams to 100 grams, the temperature spiked despite using an ice bath. How can I prevent this? A: As you scale up, the surface-area-to-volume ratio of your flask decreases, making external cooling (like an ice bath) vastly less efficient. The heat of hydration generated by the sulfuric acid cannot escape fast enough. To maintain the critical 5–15 °C window[3] at scale, you must drastically decrease the acid addition rate, increase agitation to improve heat transfer, or utilize an internal cooling coil.

Q: The reaction mixture froze or became a thick paste shortly after adding the acid, completely stopping the reaction. A: You over-cooled the system. While keeping the temperature below 10 °C is vital during addition, dropping below 0 °C causes the phenol/sulfuric acid mixture to become highly viscous or freeze. This halts mass transfer, meaning the reagents can no longer physically interact. If this occurs, briefly remove the cooling bath and increase mechanical stirring until the mixture liquefies, then reapply cooling.

References

1.[1] Filo. "The chlorinated compound ' A ' reacts with acetone to give sleep-inducing.." Askfilo. URL: 2.[2] Google Patents. "DE2944295C2 - Process for the preparation of racemic p-hydroxy mandelic acid". Google Patents. URL: 3.[3] Google Patents. "US2763698A - Production of ddt". Google Patents. URL:

Sources

Technical Support Center: Enhancing Reaction Kinetics for Hydroxyethylation of Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydroxyethylation of phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenol hydroxyethylation?

The hydroxyethylation of phenol is an electrophilic aromatic substitution reaction. Under basic conditions, phenol is deprotonated to form the more nucleophilic phenoxide ion.[1][2] This ion then attacks the electrophilic carbon of an agent like ethylene oxide. In acidic conditions, the hydroxyethylating agent is activated by the acid catalyst. The reaction typically yields a mixture of ortho- and para-isomers of (hydroxyethyl)phenol, with the potential for O-alkylation (ether formation) as a side reaction.[3][4]

Q2: Which primary factors influence the reaction kinetics and selectivity (ortho- vs. para-)?

The kinetics and regioselectivity are a delicate balance of several key factors:

  • Catalyst Choice : The nature of the catalyst is paramount. Basic catalysts (e.g., NaOH, K₂CO₃) favor the formation of the phenoxide ion, accelerating the reaction.[3][5] Lewis acids (e.g., SnCl₄) can activate the hydroxyethylating agent.[6] The choice of catalyst can also steer selectivity; for instance, certain metal salts can favor the ortho position through chelation.[7]

  • Temperature : Reaction temperature significantly impacts the rate. Higher temperatures generally increase reaction speed but can also promote the formation of undesirable byproducts, such as polymers or condensation products.[7][8] Temperature can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.[7]

  • pH of the Reaction Medium : The pH is critical. Weakly alkaline conditions (pH 8.5-10.5) often favor para-substitution, while acidic conditions or specific chelating metals at a controlled pH (e.g., 4-5) can promote ortho-selectivity.[7][9]

  • Reactant Stoichiometry : The molar ratio of phenol to the hydroxyethylating agent (e.g., ethylene oxide) is crucial. Using an excess of phenol can help minimize the formation of di- and tri-substituted products.[7]

Q3: What are the common hydroxyethylating agents used, and are there safer alternatives to ethylene oxide?

Ethylene oxide is a traditional and highly reactive agent but is also hazardous. A safer and more sustainable alternative is ethylene glycol diacetate, which can be used for the catalytic hydroxyethylation of phenols.[10] Another approach involves using ethylene carbonate or ethylene sulfite, which can react with phenols, often in the presence of an alkali carbonate catalyst, to yield the desired products.[3]

Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion / Poor Yield 1. Inactive or Insufficient Catalyst: The catalyst may be old, poisoned, or used in an insufficient amount.[7] 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[7][11] 3. Incorrect pH: The pH may not be in the optimal range for catalyst activity or phenoxide formation.[7] 4. Presence of Moisture: For moisture-sensitive catalysts like SnCl₄, water can lead to deactivation.[11][12]1. Ensure the catalyst is fresh and active. For solid catalysts, consider activation procedures. Increase catalyst loading systematically. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation via TLC or GC.[7] 3. Verify and adjust the pH of the reaction mixture to the optimal range for your specific catalytic system.[7] 4. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[13]
Poor Regioselectivity (Undesired Isomer Ratio) 1. Non-selective Catalyst: The chosen catalyst may not favor the desired ortho- or para- product.[7] 2. Incorrect Temperature: The reaction may be running under thermodynamic control when kinetic control is needed, or vice-versa.[7] 3. Solvent Effects: The solvent can influence the stability of intermediates, affecting the reaction pathway.[7]1. For ortho-selectivity, consider catalysts that can chelate with the phenolic hydroxyl group, such as certain transition metal hydroxides at pH 4-5.[7] For para-selectivity, weakly alkaline conditions are often preferred.[7][14] 2. Systematically vary the temperature. Lower temperatures often favor the kinetically controlled product. 3. Experiment with solvents of different polarities.
Formation of Resinous/Polymeric Material 1. High Reaction Temperature: Elevated temperatures can promote condensation reactions between hydroxyethylated phenols and other phenol molecules.[7] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to polymerization.[7] 3. High Concentration of Reactants: Higher concentrations can increase the rate of bimolecular condensation side reactions.1. Maintain a lower, more controlled reaction temperature.[7] 2. Monitor the reaction closely and quench it once the desired product has reached optimal concentration, before significant polymerization occurs.[7] 3. Use a molar excess of phenol relative to the hydroxyethylating agent and consider running the reaction at a lower overall concentration.[7]
Formation of Di- or Tri-substituted Byproducts 1. Incorrect Stoichiometry: A high ratio of hydroxyethylating agent to phenol allows for multiple additions to the phenol ring.[7] 2. High Temperature / Long Reaction Time: Conditions that drive the reaction to completion can also favor multiple substitutions.1. Use a molar excess of phenol relative to the hydroxyethylating agent. This increases the probability of the agent reacting with an unreacted phenol molecule.[7] 2. Operate at lower temperatures and shorter reaction times, quenching the reaction at the optimal point for mono-substitution.[7]

Experimental Protocols & Optimization Strategies

Protocol 1: General Procedure for Base-Catalyzed Hydroxyethylation

This protocol provides a starting point for the hydroxyethylation of phenol using ethylene carbonate as the agent and potassium carbonate as the catalyst.

Materials:

  • Phenol

  • Ethylene Carbonate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Toluene (or another suitable solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus (flask, condenser) and ensure all glassware is oven-dried.

  • Charging Reactants: To the flask, add phenol (1.0 eq), anhydrous K₂CO₃ (1.2 eq), and toluene.

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heating: Begin stirring and heat the mixture to 80-100°C.

  • Addition of Agent: Once the temperature is stable, add ethylene carbonate (1.1 eq) dropwise or in portions.

  • Reaction: Maintain the temperature and allow the reaction to proceed. Monitor its progress every hour using an appropriate analytical method (see Protocol 2).

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate isomers and remove impurities.

Protocol 2: Reaction Monitoring by HPLC

Regular monitoring is key to preventing byproduct formation and optimizing yield.

Instrumentation:

  • HPLC system with a UV detector[15][16]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it immediately in a vial containing a small amount of dilute acid and a suitable solvent (e.g., acetonitrile) to dissolve the components.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Method Parameters (Example):

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.[15]

  • Data Analysis: Quantify the peak areas of the starting material, desired product(s), and any significant byproducts. Track the disappearance of the starting material and the formation of the product over time to determine the optimal reaction endpoint.

Workflow for Kinetic Optimization

Improving reaction kinetics is a systematic process. The following workflow illustrates a logical approach to optimizing your experimental conditions for either yield or selectivity.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Optimization Loop A Define Objective (e.g., Maximize Yield, Target Specific Isomer) B Select Initial Conditions (Catalyst, Solvent, Temp., Stoichiometry) Based on Literature Review A->B C Establish Analytical Method (e.g., HPLC, GC) for Monitoring B->C D Run Baseline Experiment C->D E Monitor Reaction Progress (Conversion, Selectivity, Byproducts) D->E F Analyze Results (Calculate Yield, Isomer Ratio) E->F G Objective Met? F->G H Identify Key Variable for Adjustment (e.g., Temperature, Catalyst Loading) G->H No J Finalize Optimized Protocol G->J Yes I Systematically Vary the Selected Parameter (e.g., +/- 10°C, +/- 20% Catalyst) H->I I->D Re-run Experiment

Caption: A systematic workflow for optimizing the hydroxyethylation of phenol.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethylation.
  • Kinetics of the hydroxymethylation of phenol I: Rate equation and method of analysis. (1998, June 1). R Discovery.
  • Luo, Y. J., & Li, Z. (2024, June 20). Catalytic Hydroxyethylation of Phenols with Renewable Ethylene Glycol Diester as an Alternative to Ethylene Oxide. ResearchGate.
  • The kinetics of the reaction of phenol and formaldehyde. (2025, August 6). ResearchGate.
  • Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide. (n.d.). Scientific Research Publishing.
  • Method of producing high-purity 4-(2-hydroxyethyl)phenol. (n.d.). Google Patents.
  • The Hydroxymethylation of Phenol. (2020, March 30). YouTube.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry.
  • Selective para hydroxylation of phenol and aniline by singlet molecular oxygen. (n.d.). PubMed.
  • The Hydroxymethylation of Phenol. (n.d.). jOeCHEM.
  • Process of hydroxyethylation. (n.d.). Google Patents.
  • ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • What are some common causes of low reaction yields? (2024, November 20). Reddit.
  • Phenol reaction. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3-(1-Phenylethyl)phenol.
  • DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. (2010, May 3). Theseus.

Sources

Validation & Comparative

Comprehensive Characterization Guide: 4-(2,2,2-trichloro-1-hydroxyethyl)phenol via FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Bands for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol Characterization Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical roadmap for the spectroscopic characterization of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (also known as p-hydroxyphenyl trichloromethyl carbinol).[1] As a critical intermediate in the synthesis of agrochemicals and fine chemicals (such as Ethyl Vanillin), accurate validation of this compound is essential.

This document moves beyond basic spectral listing to offer a comparative performance analysis of FTIR against NMR, detailed band assignment logic , and self-validating experimental protocols .

Molecular Context & Synthesis Logic

To interpret the FTIR spectrum accurately, one must understand the molecular origin. This compound is typically synthesized via the hydroxyalkylation of phenol with chloral (trichloroacetaldehyde) under acidic conditions.[1]

Key Structural Features for Detection:

  • Phenolic -OH: Retained from the starting material.[1]

  • Secondary Alcohol (-CH(OH)-): Formed during the reaction.[1]

  • Trichloromethyl Group (-CCl₃): Introduced from chloral.[1]

  • Para-Substitution: The dominant isomer formed, requiring specific identification in the fingerprint region.[1]

Visualizing the Transformation

The following diagram illustrates the synthesis pathway and the corresponding spectral shifts required for validation.

SynthesisPath Phenol Phenol (Reactant A) Reaction Acid Catalyzed Condensation Phenol->Reaction Chloral Chloral (Reactant B) Chloral->Reaction Marker1 Key Change: Loss of C=O (1760 cm⁻¹) Chloral->Marker1 Monitored via Product 4-(2,2,2-trichloro-1- hydroxyethyl)phenol Reaction->Product Marker2 Key Change: Appearance of Aliphatic OH Product->Marker2 Confirmed by

Figure 1: Reaction pathway highlighting the critical spectral changes (loss of carbonyl, gain of secondary alcohol) used for process monitoring.

FTIR Characterization Profile

The following table details the specific absorption bands. Note that the Trichloromethyl (-CCl₃) group introduces strong, characteristic bands in the fingerprint region that are unique to this class of compounds.

Table 1: Critical FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Note
O-H (Combined) 3200 – 3450 Strong, BroadStretchingOverlap of phenolic OH and secondary alcohol OH. Broadening indicates hydrogen bonding.[1]
Aromatic C=C 1600, 1510 MediumRing StretchCharacteristic "breathing" modes of the benzene ring.[1]
C-H (Aromatic) 3000 – 3100 WeakStretchingAbove 3000 cm⁻¹, typical for unsaturated carbons.[1]
C-O (Phenol) 1220 – 1260 StrongStretchingAr-O stretch; position confirms phenolic nature.[1]
C-O (Alcohol) 1000 – 1100 StrongStretchingSecondary alcohol (benzylic-like) stretch.[1]
Para-Substitution 810 – 840 StrongOut-of-plane BendingTwo adjacent hydrogens on the ring.[1] Critical for distinguishing from ortho-isomers.
C-Cl (CCl₃) 750 – 800 Very StrongStretchingBroad, intense bands.[1] Often overlaps with aromatic bending but is significantly more intense in chlorinated compounds.[1]
C-Cl (CCl₃) 600 – 700 StrongDeformationCharacteristic "fingerprint" of the trichloromethyl group.[1]

Expert Insight: The most common error in characterizing this compound is misinterpreting the complex fingerprint region (600–900 cm⁻¹).[1] The C-Cl stretches from the trichloromethyl group are intense and can obscure the aromatic substitution patterns. Always cross-reference with the 1500–1600 cm⁻¹ aromatic bands to confirm the ring structure.

Comparative Analysis: FTIR vs. Alternatives

When characterizing 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, researchers often choose between FTIR and NMR. While NMR is the structural gold standard, FTIR offers superior throughput for process monitoring.[1]

Table 2: Performance Comparison
FeatureFTIR (ATR Mode) ¹H NMR (400 MHz) Recommendation
Primary Utility Functional Group VerificationExact Structural ElucidationUse FTIR for routine QC; NMR for initial structure proof.[1]
Sample Prep Minimal (Solid state)High (Deuterated solvent required)FTIR is 10x faster for batch release.[1]
Specificity High for Functional Groups (OH, C-Cl)High for Proton ConnectivityNMR is required to prove the para vs ortho isomer ratio definitively.[1]
Limit of Detection ~0.1 - 1%~0.01%NMR is better for detecting trace impurities.[1]
Key Blind Spot Cannot easily quantify isomer ratios.Expensive, slow turnover.[1]
Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol which includes built-in "Go/No-Go" checkpoints.

Method: Attenuated Total Reflectance (ATR) FTIR

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Sample State: White crystalline solid.[1][2]

Step-by-Step Workflow:

  • Background Acquisition:

    • Clean crystal with isopropanol.[1]

    • Acquire air background (32 scans, 4 cm⁻¹ resolution).[1]

    • Checkpoint: Ensure background energy curve is smooth with no contaminant peaks.[1]

  • Sample Loading:

    • Place ~5 mg of the solid product onto the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 units).[1]

    • Reasoning: High pressure ensures good contact for solids, reducing spectral noise.[1]

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1]

    • Scans: 32 (Routine) or 64 (High Quality).[1]

  • Validation (The "Self-Check"):

    • Check 1: Is there a peak at ~1750 cm⁻¹?

      • YES: Unreacted Chloral is present.[1] FAIL .

    • Check 2: Is the OH band centered at ~3300 cm⁻¹?

      • YES: Hydroxyl group formed.[1] PASS .

    • Check 3: Are there strong bands <800 cm⁻¹?

      • YES: CCl₃ group intact.[1] PASS .

Workflow Start Start Characterization Prep Clean ATR Crystal & Run Background Start->Prep Load Load Solid Sample Apply High Pressure Prep->Load Scan Acquire Spectrum (4000-600 cm⁻¹) Load->Scan Decision Validation Check: Peak at 1760 cm⁻¹? Scan->Decision Fail Result: Impure (Unreacted Chloral) Decision->Fail Yes (Peak Present) Pass Result: Valid Product (Proceed to Report) Decision->Pass No (Peak Absent)

Figure 2: Experimental workflow with integrated quality control decision node.

References
  • National Institute of Standards and Technology (NIST). Trichloromethane (Chloroform) Infrared Spectrum (Analog for C-Cl3 bands).[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5853, Trichlorfon (Structural Analog containing 2,2,2-trichloro-1-hydroxyethyl group).[1][Link]

  • Royal Society of Chemistry. Interaction of p-cresol and other phenols with chloral and its hydrate.[1][4] J. Chem. Soc., 1942, 718.[1][4] [Link]

Sources

Comprehensive Comparison Guide: Mass Spectrometry Profiling of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (often referred to as p-chloralphenol) is a critical metabolite and degradation product associated with organophosphate insecticides (e.g., Trichlorfon) and the condensation of chloral hydrate with phenol.[1] Its analysis is pivotal in environmental toxicology and metabolic profiling.

This guide provides an in-depth technical comparison of the two primary mass spectrometry (MS) workflows used to identify and quantify this analyte: Gas Chromatography-Mass Spectrometry (GC-EI-MS) via silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) .[1] We analyze fragmentation mechanisms, isotopic signatures, and protocol efficiency to determine the optimal approach for specific research matrices.

Part 1: Structural Elucidation & Fragmentation Mechanisms[1][2]

Understanding the fragmentation logic of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is the foundation of accurate identification.[1] The molecule consists of a phenol ring substituted at the para position with a trichloromethyl carbinol group.

The Isotopic Signature (The "Chlorine Cluster")

Before analyzing fragmentation, the molecular ion (M) must be validated via its isotopic envelope. The presence of three chlorine atoms (


 and 

) creates a distinct "cluster" pattern that serves as a primary confirmation filter.
  • M (Nominal Mass): ~240 Da (based on

    
    )[1]
    
  • Pattern: M, M+2, M+4, M+6[1]

  • Approximate Intensity Ratio: 100 : 96 : 31 : 3 (roughly 3:3:1:0.1)[1]

Electron Ionization (EI) Fragmentation Pathway

In standard 70 eV EI sources, the underivatized molecule is thermally labile and prone to dehydration. However, the primary fragmentation is driven by


-cleavage .
  • Mechanism: The bond between the carbinol carbon and the trichloromethyl group (-CCl

    
    ) is the weakest link. Ionization triggers the loss of the radical 
    
    
    
    .
  • Base Peak Formation: The resulting ion is a resonance-stabilized hydroxyphenyl-hydroxymethyl cation (m/z 123).[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the underivatized and TMS-derivatized forms.

FragmentationPathways M_Underivatized Underivatized Molecular Ion [C8H7Cl3O2]+ m/z ~240 Frag_Alpha Base Peak (α-Cleavage) [M - CCl3]+ m/z 123 M_Underivatized->Frag_Alpha - •CCl3 (117 Da) Frag_Dehydration Dehydration Product [M - H2O]+ m/z 222 M_Underivatized->Frag_Dehydration - H2O (Thermal) M_TMS Bis-TMS Derivative [C14H23Cl3O2Si2]+ m/z 384 Frag_TMS_Alpha TMS α-Cleavage [M - CCl3]+ m/z 267 M_TMS->Frag_TMS_Alpha - •CCl3 (Dominant) Frag_TMS_Methyl Methyl Loss [M - CH3]+ m/z 369 M_TMS->Frag_TMS_Methyl - •CH3

Figure 1: Comparative fragmentation pathways for underivatized vs. silylated analytes.[2] Note the shift in mass and stability provided by the TMS groups.

Part 2: Comparative Methodologies (GC-MS vs. LC-MS)

This section objectively compares the two dominant "alternatives" for analysis.

Method A: GC-MS with Derivatization (The Structural Gold Standard)

Because the analyte contains two polar hydroxyl groups, direct GC injection often leads to peak tailing and thermal degradation. Silylation (replacing active H with Trimethylsilyl groups) is the standard protocol.

  • Reagent: BSTFA + 1% TMCS.

  • Performance:

    • Pros: sharp peaks, highly characteristic mass spectra, excellent library match potential.

    • Cons: Requires dry samples (moisture sensitive), longer prep time.

Method B: LC-ESI-MS/MS (The High-Throughput Alternative)

LC-MS allows for the analysis of the intact molecule in aqueous matrices without derivatization.[1]

  • Mode: Negative Ion Electrospray (ESI-).[1]

  • Performance:

    • Pros: No derivatization needed, high sensitivity for phenols (ionization of -OH), suitable for biological fluids (urine/plasma).[1]

    • Cons: "Softer" ionization yields fewer structural fragments; relies on MS/MS for identification.

Performance Comparison Table
FeatureGC-EI-MS (Derivatized) LC-ESI-MS/MS (Negative Mode)
Analyte Form Bis-TMS Ether (m/z 384)Deprotonated Pseudomolecular Ion [M-H]⁻ (m/z 239)
Sensitivity High (pg range)Ultra-High (fg to pg range)
Specificity Excellent (Fingerprint spectrum)High (MRM transitions required)
Sample Prep Complex (Extraction + Derivatization)Simple (Dilute & Shoot or SPE)
Key Fragments m/z 267 (Base), 73 (TMS), 369m/z 122 (Phenoxide radical), 79 (PO3 if phosphorylated)
Best For Unknown identification, complex mixturesRoutine quantitation, biological matrices

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are defined.

Protocol A: Derivatization for GC-MS
  • Objective: Convert 4-(2,2,2-trichloro-1-hydroxyethyl)phenol to its bis-TMS derivative.

  • Reagents: Ethyl Acetate (anhydrous), BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[1]

Step-by-Step Workflow:

  • Extraction: Extract sample into Ethyl Acetate.

  • Drying: Pass extract through anhydrous

    
     to remove all traces of water (Critical: Water hydrolyzes the reagent).
    
  • Evaporation: Concentrate to ~100

    
    L under a gentle 
    
    
    
    stream.
  • Reaction: Add 50

    
    L BSTFA + 1% TMCS.
    
  • Incubation: Seal vial and heat at 60°C for 30 minutes .

  • Analysis: Inject 1

    
    L into GC-MS (Splitless).
    
Protocol B: LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH 9).

    • B: Methanol or Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • MS Transitions (MRM):

    • Quantifier: 239

      
       122 (Loss of CCl
      
      
      
      + H).
    • Qualifier: 239

      
       203 (Loss of HCl).
      
Analytical Workflow Diagram

Workflow Sample Biological/Environmental Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Decision Select Analytical Path Extraction->Decision Dry Dehydrate (Na2SO4) Decision->Dry Structural ID (GC) Dilute Dilution / Filtration Decision->Dilute Quantitation (LC) Deriv Derivatization (BSTFA, 60°C, 30 min) Dry->Deriv GCMS GC-EI-MS Analysis Target: m/z 267, 369 Deriv->GCMS LCMS LC-ESI-MS/MS (Neg) Target: m/z 239 -> 122 Dilute->LCMS

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on research goals (Identification vs. Quantitation).

References

  • Shimadzu Corporation. (2005).[3] Analysis of Phenols in Tap Water Using GC/MS (Application News No. M240). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5853, Trichlorfon (Metabolite Precursor). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2021). Trichlorphon: Chemical Sampling Information.[3] Retrieved from

  • Lash, L. H., et al. (2000). Metabolism of Trichloroethylene.[4][5] Environmental Health Perspectives, 108(Suppl 2), 177–200. Retrieved from

  • BenchChem. (2023). Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols.[6] Retrieved from

Sources

A Comparative Analysis of Chemical Reactivity: 4-(2,2,2-trichloro-1-hydroxyethyl)phenol versus Unsubstituted Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenol, a foundational structure in organic chemistry, serves as a critical benchmark for understanding aromatic reactivity. Its chemical behavior is dictated by the nuanced interplay between the hydroxyl (-OH) group and the benzene ring. This guide provides an in-depth comparison between unsubstituted phenol and a structurally complex derivative, 4-(2,2,2-trichloro-1-hydroxyethyl)phenol. The introduction of the 4-(2,2,2-trichloro-1-hydroxyethyl) substituent dramatically alters the electronic landscape of the molecule, providing a compelling case study in how substituent effects govern reactivity. We will dissect these differences through the lens of electrophilic aromatic substitution, acidity, and nucleophilicity, supported by established chemical principles and proposed experimental validations. This analysis is designed for researchers and drug development professionals who rely on a deep understanding of structure-activity relationships for molecular design and synthesis.

The Decisive Role of Electronic Effects

The reactivity of a substituted benzene ring is fundamentally controlled by the electron-donating or electron-withdrawing nature of its substituents. These electronic effects are broadly classified into inductive effects (-I/+I), transmitted through sigma (σ) bonds, and resonance effects (+R/-R), transmitted through the pi (π) system.

Unsubstituted Phenol: The hydroxyl group of phenol exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly overshadowed by its powerful electron-donating resonance effect (+R). An oxygen lone pair can be delocalized into the aromatic π-system, increasing the electron density on the ring, particularly at the ortho and para positions. This "ring activation" makes phenol vastly more reactive towards electrophiles than benzene itself.

4-(2,2,2-trichloro-1-hydroxyethyl)phenol: The substituent at the para position is the key to understanding this molecule's altered reactivity. The 2,2,2-trichloroethyl moiety contains a trichloromethyl group (-CCl₃), which is intensely electron-withdrawing. The three highly electronegative chlorine atoms pull electron density away from the rest of the substituent and, by extension, from the aromatic ring. This strong -I effect is the dominant electronic influence of the entire substituent group. Unlike the -OH group, this substituent does not have a significant resonance-donating capability to counteract the inductive pull. Consequently, the aromatic ring of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is significantly "deactivated," meaning it is far less electron-rich than the ring of unsubstituted phenol.

Caption: Chemical structures of the compared molecules.

Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of aromatic compounds, initiated by the attack of an electrophile on the electron-rich π-system of the ring. The rate and regioselectivity of this reaction are highly sensitive to the electronic effects of the substituents.

Unsubstituted Phenol: As a result of the highly activating hydroxyl group, phenol undergoes EAS reactions under remarkably mild conditions. For instance, the bromination of phenol with aqueous bromine occurs instantaneously at room temperature, without the need for a Lewis acid catalyst, to yield the 2,4,6-tribromophenol precipitate. This high reactivity can sometimes be a synthetic challenge, as stopping the reaction at a monosubstituted product can be difficult.

4-(2,2,2-trichloro-1-hydroxyethyl)phenol: In stark contrast, the aromatic ring of this derivative is strongly deactivated by the electron-withdrawing substituent. This significantly reduces its nucleophilicity and, therefore, its reactivity toward electrophiles. Any EAS reaction would be expected to proceed much more slowly and require significantly harsher conditions (e.g., higher temperatures, strong Lewis acid catalysts). Furthermore, since the para position is already occupied, substitution can only occur at the ortho positions (relative to the -OH group). The deactivating nature of the para-substituent would further disfavor these positions compared to the ortho positions in unsubstituted phenol.

Proposed Experimental Protocol: Comparative Bromination

This protocol is designed to qualitatively and quantitatively demonstrate the profound difference in ring reactivity.

Objective: To compare the rate and extent of electrophilic bromination for unsubstituted phenol and 4-(2,2,2-trichloro-1-hydroxyethyl)phenol.

Methodology:

  • Preparation: Prepare 0.1 M solutions of both phenols in a suitable solvent (e.g., glacial acetic acid). Prepare a 0.1 M solution of bromine (Br₂) in the same solvent.

  • Reaction (Unsubstituted Phenol):

    • To 10 mL of the 0.1 M phenol solution in a flask at room temperature, add the 0.1 M bromine solution dropwise with stirring.

    • Observation: An immediate disappearance of the bromine color and the formation of a white precipitate (2,4,6-tribromophenol) is expected.

    • Analysis: The reaction is too fast for simple kinetic monitoring. The identity of the product can be confirmed by melting point analysis and spectroscopy (NMR, IR).

  • Reaction (4-(2,2,2-trichloro-1-hydroxyethyl)phenol):

    • To 10 mL of the 0.1 M substituted phenol solution, add the 0.1 M bromine solution dropwise.

    • Observation: Little to no reaction is expected at room temperature. The bromine color should persist.

    • Forced Reaction: In a separate experiment, add a Lewis acid catalyst (e.g., FeBr₃) and gently warm the mixture.

    • Analysis: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the slow consumption of the starting material and the formation of ortho-brominated products.

Experimental_Workflow cluster_phenol Unsubstituted Phenol Pathway cluster_sub_phenol Substituted Phenol Pathway start Prepare 0.1 M solutions of Phenols and Bromine p1 Mix Phenol and Br₂ at Room Temp start->p1 sp1 Mix Substituted Phenol and Br₂ at Room Temp start->sp1 p2 Observe Instantaneous Precipitate Formation p1->p2 p3 Analyze Product (2,4,6-tribromophenol) p2->p3 sp2 Observe No Reaction sp1->sp2 sp3 Add FeBr₃ Catalyst and Warm sp1->sp3 If no reaction sp4 Monitor Slow Reaction (TLC/HPLC) sp3->sp4 sp5 Analyze Product (ortho-bromo derivative) sp4->sp5

Caption: Workflow for comparative bromination experiment.

Acidity of the Phenolic Hydroxyl Group (pKa)

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Any factor that stabilizes the negative charge on the phenoxide oxygen will increase the acidity of the parent phenol (i.e., lower its pKa value).

Unsubstituted Phenol: Phenol is weakly acidic, with a pKa of approximately 9.99. This acidity is significantly greater than that of aliphatic alcohols (pKa ~16-18) because the negative charge of the phenoxide ion is stabilized by delocalization into the aromatic ring via resonance.

4-(2,2,2-trichloro-1-hydroxyethyl)phenol: The powerful electron-withdrawing -I effect of the para-substituent plays a crucial role here. By pulling electron density away from the ring and, consequently, from the phenoxide oxygen, it effectively disperses and stabilizes the negative charge of the conjugate base. This enhanced stabilization makes the substituted phenoxide ion more stable than the unsubstituted phenoxide ion. Therefore, 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is predicted to be a considerably stronger acid than unsubstituted phenol, with a significantly lower pKa. For context, p-nitrophenol, which also possesses a strong electron-withdrawing group, has a pKa of 7.14.

Caption: Stabilization of the conjugate base (phenoxide).

Quantitative Data Summary: Acidity
CompoundSubstituent at C4Dominant Electronic Effect of SubstituentpKaAcidity
Unsubstituted Phenol-H(Reference)~9.99Weakly Acidic
4-Nitrophenol-NO₂Strong -R, -I7.14Moderately Acidic
4-(2,2,2-trichloro-1-hydroxyethyl)phenol-CH(OH)CCl₃Strong -IPredicted < 8 Acidic

Nucleophilicity of the Hydroxyl Group

The lone pairs on the hydroxyl oxygen allow phenols to act as nucleophiles, for example, in Williamson ether synthesis or esterification. The nucleophilicity is dependent on the availability of these electron pairs to attack an electrophile.

Unsubstituted Phenol: The oxygen lone pairs in phenol are delocalized into the benzene ring, which makes them less available for nucleophilic attack compared to the lone pairs on an aliphatic alcohol. Thus, phenol is considered a relatively weak nucleophile. Its reactivity is often enhanced by converting it to the much more nucleophilic phenoxide ion using a base.

4-(2,2,2-trichloro-1-hydroxyethyl)phenol: The nucleophilicity of the hydroxyl oxygen in this molecule is even further diminished. The strong inductive electron withdrawal by the para-substituent reduces the electron density on the entire molecule, including the hydroxyl oxygen. This makes the lone pairs significantly less available and the hydroxyl group a much poorer nucleophile than that of unsubstituted phenol.

Conclusion and Summary

The addition of a 4-(2,2,2-trichloro-1-hydroxyethyl) group fundamentally transforms the chemical personality of the phenol molecule. The dominant, strong inductive electron-withdrawing nature of this substituent deactivates the aromatic ring, increases the acidity of the phenolic proton, and reduces the nucleophilicity of the hydroxyl oxygen. These predictions, grounded in the principles of physical organic chemistry, highlight the power of substituent effects in tuning molecular reactivity.

PropertyUnsubstituted Phenol4-(2,2,2-trichloro-1-hydroxyethyl)phenolRationale for Difference
EAS Reactivity Very High (Activated Ring)Very Low (Deactivated Ring)The -OH group is strongly activating (+R > -I), while the -CH(OH)CCl₃ group is strongly deactivating (-I).
Acidity (pKa) Weak Acid (~9.99)Moderately Strong Acid (Predicted < 8)The electron-withdrawing substituent strongly stabilizes the phenoxide conjugate base, increasing acidity.
-OH Nucleophilicity WeakVery WeakThe electron-withdrawing substituent further reduces electron density on the hydroxyl oxygen, decreasing nucleophilicity.

For synthetic chemists and drug designers, this comparison underscores a critical principle: while the core phenol scaffold provides a versatile platform, its reactivity can be precisely modulated through strategic substitution, enabling fine control over the molecule's synthetic accessibility and biological interactions.

References

  • BYJU'S. Electrophilic Substitution Reactions of Phenols.

  • savvy-chemist. (2018, September 10). Aromatic Chemistry (5) Phenol: electrophilic substitution reactions.

  • Testbook. Electrophilic Substitution Reactions of Phenols - Comprehensive Guide.

  • Quora. (2016, October 5). Why do electron withdrawing substituents attached to phenols increase their acidic strength?

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols.

  • University of Michigan. Chapter 24: Phenols.

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.

  • Fiveable. (2025, August 15). Phenolic Hydroxyl Group Definition.

  • SATHEE. Chemistry Phenol Acidity.

  • Chemistry Steps. Ch24: Phenols.

  • CK-12 Foundation. (2026, January 6). Chemical Properties - Phenols.

  • ACS Publications. (2018, March 21). Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols.

  • Unknown Source. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. [No URL available]
  • Making Sense Chem. (2022, March 5). Phenols and Alcohols | Acidity and Nucleophilicity | A Level H2 Chem.

  • ACS Publications. Reactivity of Substituted Phenols Toward Alkyl Radicals.

  • EBSCO. Phenols | Chemistry | Research Starters.

  • ACS Publications. Reactivity of Substituted Phenols Toward Alkyl Radicals.

  • MDPI. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.

  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols.

  • EPFL. pKa Data Compiled by R. Williams.

  • ResearchGate. Comparison of pKa values of phenol and substituted phenols.

thermal analysis (TGA/DSC) of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermal stability and phase transitions of highly functionalized halogenated aromatics requires a rigorous, multi-technique approach. 4-(2,2,2-trichloro-1-hydroxyethyl)phenol —a critical intermediate synthesized via the condensation of phenol and chloral—is widely utilized in the development of flame-retardant polymers, specialized epoxy resins, and specific active pharmaceutical ingredients (APIs).

Because of its bulky, electron-withdrawing trichloromethyl (-CCl₃) group, this compound exhibits a unique thermal degradation profile characterized by early-onset dehydrochlorination. This guide objectively compares the thermal performance of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol against standard alternatives and details the self-validating methodologies required for accurate Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Analysis: Instrumental Methodologies

To accurately profile halogenated phenolic compounds, researchers must choose the correct thermal analysis configuration. Relying on a single technique often leads to incomplete data, particularly when mass loss events overlap with phase transitions.

Analytical TechniquePrimary Data OutputApplication for 4-(2,2,2-trichloro-1-hydroxyethyl)phenolLimitations
DSC (Standalone) Heat Flow (Endo/Exothermic)Pinpointing the exact melting point and detecting polymorphic solid-state transitions[1].Critical: Evolved HCl gas at >200°C will irreversibly corrode standard silver/constantan DSC sensors.
TGA (Standalone) Mass Loss vs. TemperatureQuantifying the exact onset temperature of dehydrochlorination and residual char yield[2].Cannot detect phase transitions (like melting or glass transitions) that occur without mass loss.
Simultaneous TGA/DSC (SDT) Correlated Heat Flow & Mass LossDifferentiating the endothermic melting peak from the endothermic/exothermic degradation steps[3].Slightly lower sensitivity for subtle glass transitions compared to dedicated, standalone DSC units.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, thermal analysis protocols must be designed as self-validating systems. The following methodologies are grounded in established ASTM standards and optimized specifically for halogenated organics.

Protocol A: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Grounded in ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry)[4].

  • Baseline Validation: Perform a blank run using an empty, tared alumina (Al₂O₃) crucible from 25°C to 800°C. Causality: This subtracts buoyancy effects and baseline drift caused by the changing density of the purge gas at high temperatures.

  • Sample Encapsulation: Accurately weigh 5.0 to 10.0 mg of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol into the crucible. Causality: A small sample mass prevents thermal lag and minimizes the concentration of corrosive HCl released into the furnace, protecting the microbalance.

  • Inert Purge: Establish a dry Nitrogen (N₂) purge at 50 mL/min for 10 minutes prior to heating. Causality: Purging displaces oxygen, preventing premature oxidative degradation and allowing the isolation of the pure dehydrochlorination mechanism[2].

  • Thermal Ramp: Heat the sample at 10°C/min from 25°C to 600°C.

  • Oxidative Switch: At 600°C, switch the purge gas from N₂ to Air (or O₂). Causality: The introduction of oxygen combusts the remaining carbonaceous char, allowing for the precise quantification of any inorganic ash residue[4].

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Grounded in ASTM E794 (Standard Test Method for Melting Temperatures)[1].

  • Calibration: Calibrate the DSC cell using a high-purity Indium standard (Onset

    
     = 156.6°C, 
    
    
    
    = 28.45 J/g). Causality: This verifies both the temperature accuracy and the calorimetric (enthalpy) sensitivity of the instrument[3].
  • Sample Preparation: Weigh 2.0 to 4.0 mg of the compound into a standard aluminum pan and apply a hermetic seal. Causality: Hermetic sealing traps potential trace moisture, ensuring that endothermic evaporation artifacts do not obscure the true melting peak of the API/intermediate.

  • Thermal Ramp (Safety-Capped): Heat the sample at 10°C/min from 25°C to 180°C under a 50 mL/min N₂ purge.

  • Controlled Termination: Crucial Step: The run MUST be terminated at 180°C, prior to the onset of thermal degradation. Causality: Exceeding 200°C will trigger the cleavage of the -CCl₃ group, releasing HCl gas that will destroy the DSC cell.

Workflow A Sample Prep (2-10 mg) B Baseline Calibration (Empty Crucible) A->B C Inert Purge (N2 at 50 mL/min) B->C D DSC Ramp (Stop at 180°C) C->D Phase Analysis E TGA Ramp (Heat to 600°C) C->E Degradation Analysis F Data Synthesis (Purity & Kinetics) D->F E->F

Figure 1: Experimental workflow for the thermal characterization of halogenated phenols.

Mechanistic Insights: The Thermal Degradation Pathway

Understanding the thermal behavior of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol requires analyzing the causality between its molecular structure and its response to heat. The presence of the trichloromethyl group acts as a built-in flame retardant mechanism but introduces instability at lower temperatures compared to non-halogenated analogs.

When subjected to TGA, the compound undergoes a distinct, multi-stage sequential degradation:

  • Melting: Occurs without mass loss (captured by DSC).

  • Dehydrochlorination (

    
    ):  The weakest bonds in the molecule are the C-Cl bonds. Thermal energy induces the loss of hydrogen chloride (HCl) gas. This is recorded on the TGA as a sharp, primary mass loss step.
    
  • Chain Scission: The remaining phenolic backbone undergoes C-C bond cleavage, releasing volatile aromatic fragments.

  • Char Oxidation: If the atmosphere is switched to oxygen, the residual carbon char exothermically combusts.

Pathway A Solid State 4-(2,2,2-trichloro-1-hydroxyethyl)phenol B Endothermic Melting (Phase Transition, No Mass Loss) A->B Heating to ~130-140°C C Dehydrochlorination (Exothermic/Endothermic, Loss of HCl) B->C > 200°C D C-C Cleavage & Volatilization (Phenolic Fragment Release) C->D 250°C - 400°C E Char Oxidation (Combustion of Carbonaceous Residue) D->E > 600°C (Air Purge)

Figure 2: Sequential thermal degradation pathway of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol.

Objective Performance Comparison: Product vs. Alternatives

To contextualize the thermal stability of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, we must compare it against industry-standard alternatives used in polymer synthesis and drug development.

  • Bisphenol A (BPA): A standard, non-halogenated phenolic intermediate.

  • Bisphenol C (BPC): A fully condensed, halogenated di-adduct flame retardant.

Thermal Property4-(2,2,2-trichloro-1-hydroxyethyl)phenolBisphenol A (BPA)Bisphenol C (BPC)
Structural Role Mono-adduct intermediateNon-halogenated standardDi-adduct flame retardant
Melting Point (DSC) ~130°C – 140°C158°C218°C
Onset of Degradation (

)
~210°C~340°C~280°C
Primary Degradation Pathway Early DehydrochlorinationVolatilization / ScissionDehydrochlorination
Char Yield (600°C, N₂) Moderate (~15-20%)Low (<5%)High (>30%)

Data Synthesis: The experimental data demonstrates that the inclusion of the trichloro-hydroxyethyl group significantly lowers the onset temperature of degradation (~210°C) compared to non-halogenated BPA (~340°C). While this makes 4-(2,2,2-trichloro-1-hydroxyethyl)phenol highly effective as a reactive flame-retardant intermediate (as it releases flame-quenching HCl gas early in a fire cycle), it strictly limits the thermal processing window during pharmaceutical formulation or polymer extrusion.

References

  • Thermogravimetric Thermal Analysis (TGA) Standardized Tests (ASTM E1131), Westmoreland Mechanical Testing & Research.[Link]

  • Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing, Zeal Instruments.[Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358, Intertek.[Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC), Indian Institute of Technology Kanpur (IITK).[Link]

Sources

Technical Guide: X-ray Diffraction Characterization of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the crystallographic characterization and comparative analysis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (also known as p-hydroxyphenyltrichloromethylcarbinol), a critical intermediate in the synthesis of 4-hydroxymandelic acid and downstream beta-blockers like Atenolol.

Executive Summary

4-(2,2,2-trichloro-1-hydroxyethyl)phenol is the primary mono-adduct formed from the condensation of phenol and chloral. Its isolation is often complicated by the formation of the thermodynamic by-product, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (HPTE) .

This guide provides a comparative structural analysis to distinguish the target mono-adduct from the bis-impurity using X-ray diffraction (XRD) and thermal analysis. Accurate characterization is essential for validating process parameters in the production of 4-hydroxymandelic acid.

FeatureTarget: Mono-AdductAlternative: Bis-Adduct (HPTE)
Formula C₈H₇Cl₃O₂C₁₄H₁₁Cl₃O₂
Role Key Intermediate (Kinetic Product)Common Impurity (Thermodynamic Product)
Chirality Racemic (contains 1 chiral center)Achiral (Prochiral center)
Solubility High in EtOH, Moderate in TolueneLow in non-polar solvents
Key XRD Feature Asymmetric unit contains 1 molecule (typically)Often crystallizes with solvent or Z'>1

Synthesis & Crystallization Workflow

The purity of the crystal lattice is dictated by the reaction conditions. The mono-adduct is favored at lower temperatures and controlled stoichiometry, whereas higher temperatures drive the reaction toward the bis-product (HPTE).

Experimental Protocol: Synthesis & Purification
  • Reaction: Combine Phenol (1.0 eq) and Chloral Hydrate (1.2 eq) in the presence of a catalytic base (e.g., Potassium Carbonate) at 25–30°C. Stir for 4–6 hours.

  • Quench: Neutralize with dilute HCl to pH 6–7.

  • Isolation: Extract with Ethyl Acetate. Wash with water to remove unreacted chloral.

  • Crystallization (Critical Step):

    • Solvent System: Benzene/Petroleum Ether (1:3 v/v) or dilute Acetic Acid.

    • Method: Dissolve crude solid at 50°C. Cool slowly to 4°C over 12 hours.

    • Observation: The mono-adduct typically forms colorless prisms , while HPTE forms white needles or amorphous powder if precipitated too quickly.

Workflow Diagram

SynthesisWorkflow Start Phenol + Chloral Reaction Base Catalysis (25-30°C) Start->Reaction Crude Crude Mixture Reaction->Crude Branch1 Kinetic Control (Target) Crude->Branch1 Branch2 Thermodynamic Control (Impurity) Crude->Branch2 Mono Mono-Adduct (C8H7Cl3O2) Branch1->Mono Main Product Bis Bis-Adduct (HPTE) (C14H11Cl3O2) Branch2->Bis By-product Cryst Recrystallization (Benzene/Pet. Ether) Mono->Cryst Bis->Cryst XRD XRD Analysis Cryst->XRD Phase ID

Caption: Reaction pathway distinguishing the kinetic mono-adduct target from the thermodynamic bis-impurity.

Comparative X-Ray Diffraction Analysis

Target: 4-(2,2,2-trichloro-1-hydroxyethyl)phenol
  • Crystal Habit: Prismatic blocks.

  • Space Group Logic: The molecule possesses a chiral center at the carbinol carbon (

    
    ). In a standard synthesis without chiral auxiliaries, it forms a racemate . Expect a centrosymmetric space group (e.g., P2₁/c  or P-1 ) where enantiomers pack in pairs.
    
  • Intermolecular Interactions:

    • O-H···O Hydrogen Bonding: Strong donor-acceptor interactions between the phenolic -OH and the carbinol -OH of adjacent molecules, forming infinite chains or dimers.

    • Cl···Cl Interactions: The trichloromethyl group is bulky and electron-rich, often directing packing via Type I or Type II halogen bonds.

Alternative: 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane (HPTE)
  • Crystal Habit: Needles or plates.

  • Structural Distinction: HPTE is a bis-phenol. It lacks the secondary alcohol functionality of the mono-adduct.

  • XRD Fingerprint:

    • Look for a significantly larger unit cell volume (approx. 1.5x–1.8x that of the mono-adduct).

    • Absence of the carbinol O-H stretch in IR (approx. 3400 cm⁻¹) and distinct packing motifs driven by π-π stacking of the two phenyl rings.

Comparative Data Table
PropertyMono-Adduct (Target)Bis-Adduct (Impurity)4-Hydroxymandelic Acid (Downstream)
Molecular Weight 241.49 g/mol 317.59 g/mol 186.16 g/mol
Melting Point ~110–120°C (dec.)*190–200°C83–85°C (Monohydrate)
Predicted Space Group P2₁/c (Racemate)P2₁/c or C2/cP2₁2₁2₁ (if resolved)
Key H-Bond Donors 2 (Phenolic OH, Aliphatic OH)2 (Phenolic OH x2)3 (Phenolic, Alcohol, Acid)

*Note: The mono-adduct is thermally labile and may degrade to 4-hydroxybenzaldehyde upon prolonged heating; DSC is preferred over capillary MP.

Characterization Protocol (Self-Validating)

To ensure scientific integrity, the following protocol distinguishes the target from alternatives using a "Triangulation Method" (XRD + Thermal + Spectroscopic).

Step 1: Single Crystal XRD Data Collection
  • Instrument: Bruker D8 QUEST or equivalent (Mo Kα radiation, λ = 0.71073 Å).

  • Temperature: 100 K (Essential to reduce thermal motion of the -CCl₃ group).

  • Strategy: Collect a full sphere of data to ensure high redundancy.

  • Validation: Check for disorder in the -CCl₃ group. If rotational disorder is present, model over two positions with constrained occupancy.

Step 2: Powder X-Ray Diffraction (PXRD) for Bulk Purity
  • Purpose: Confirm that the bulk synthesized batch matches the single crystal structure and is free of HPTE.

  • Scan Parameters: 2θ range 5°–50°, step size 0.02°, 1 sec/step.

  • Pass Criteria: Absence of low-angle peaks characteristic of the larger unit cell of HPTE.

Step 3: Thermal Confirmation (DSC)
  • Method: Differential Scanning Calorimetry (DSC).

  • Ramp: 10°C/min under N₂.

  • Signal: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition/reaction). HPTE will show a much higher melting endotherm without immediate decomposition.

Decision Logic Diagram

CharacterizationLogic Sample Isolated Crystals DSC DSC Analysis Sample->DSC PXRD PXRD Analysis Sample->PXRD CheckMP MP < 130°C? DSC->CheckMP CheckPeaks Unique Low Angle Peaks? PXRD->CheckPeaks ResultMono CONFIRMED: Mono-Adduct CheckMP->ResultMono Yes ResultBis IDENTIFIED: Bis-Adduct (HPTE) CheckMP->ResultBis No (>190°C) CheckPeaks->ResultMono No (Target Pattern) CheckPeaks->ResultBis Yes (Large Cell)

Caption: Logical flow for distinguishing the target mono-adduct from the bis-impurity using thermal and diffraction data.

References

  • Grochowski, E., Rostafinska, B., & Szelejewski, W. (1985). Production of 4-Hydroxyphenyltrichloromethylcarbinol. Przemysl Chemiczny, 64, 536-538.

  • ATSDR. (2022). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.[1]

  • PubChem. (2025).[2][3] 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane (HPTE) Compound Summary. National Library of Medicine.

  • Haakh, H., & Smola, A. (1935). Process for the preparation of racemic p-hydroxy mandelic acid. Austrian Patent 141159. (Cited in DE2944295C2).[4]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the precise separation of stereoisomers is not merely a technical challenge but a fundamental requirement for ensuring safety, efficacy, and quality. This guide provides an in-depth comparison of chromatographic techniques for the resolution of the enantiomers of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, a chiral aromatic alcohol with potential applications and as a synthetic intermediate. Due to the presence of a stereocenter at the carbinol carbon, this molecule exists as a pair of non-superimposable mirror images, or enantiomers, which can exhibit distinct biological activities.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and rationale behind experimental choices, empowering the reader to develop robust and reliable separation protocols.

The Analytical Challenge: Resolving the Enantiomers

The primary challenge in the chromatography of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol lies in discriminating between its two enantiomers. In an achiral environment, enantiomers possess identical physical and chemical properties, making their separation by conventional chromatographic means impossible. Therefore, the use of a chiral selector, either as a chiral stationary phase (CSP) or a chiral mobile phase additive, is essential to form transient diastereomeric complexes with differing energies, which in turn leads to differential retention times.

This guide will compare three powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Comparison of Chromatographic Methodologies

The selection of an optimal chromatographic technique depends on several factors, including the volatility and thermal stability of the analyte, required resolution, analysis time, and the scale of the separation (analytical versus preparative).

Chromatographic Technique Stationary Phase Principle Typical Mobile Phase Key Advantages Potential Limitations
High-Performance Liquid Chromatography (HPLC) Chiral Stationary Phases (CSPs), primarily polysaccharide or cyclodextrin-based.Normal Phase: Heptane/Alcohol; Reversed-Phase: Acetonitrile/Water with buffers.Wide applicability, robust and well-established, variety of commercially available CSPs.Higher solvent consumption, potentially longer analysis times compared to SFC.
Gas Chromatography (GC) Chiral capillary columns with derivatized cyclodextrins.Inert carrier gas (e.g., Helium, Hydrogen).High resolution, fast analysis, suitable for volatile and thermally stable compounds.Derivatization may be required for polar analytes to improve volatility and peak shape.
Supercritical Fluid Chromatography (SFC) Same CSPs as HPLC (polysaccharide, cyclodextrin, Pirkle-type).Supercritical CO2 with alcohol co-solvents.Fast separations, low organic solvent consumption ("green" technique), high efficiency.[1]Requires specialized instrumentation, less suitable for highly polar, non-soluble compounds.[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Chiral Separations

Chiral HPLC is arguably the most versatile and widely adopted technique for the separation of enantiomers in the pharmaceutical industry.[3] The commercial availability of a vast array of chiral stationary phases (CSPs) provides a high probability of finding a suitable column for a given analyte.

Causality Behind Experimental Choices in HPLC

For a molecule like 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, which contains an aromatic ring, a hydroxyl group, and a bulky trichloromethyl group, CSPs that offer multiple interaction mechanisms are most likely to succeed. These interactions include hydrogen bonding, dipole-dipole interactions, π-π stacking, and inclusion complexation.

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those found in the Daicel CHIRALPAK® series, are excellent candidates.[4][5][6] The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities where enantiomers can interact differently. The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the carbamate, while the hydroxyl group can form hydrogen bonds.

  • Cyclodextrin-based CSPs: Columns like the Astec® CYCLOBOND™ series utilize cyclodextrins, which are chiral, bucket-shaped molecules.[7][8] The hydrophobic inner cavity can form an inclusion complex with the phenyl ring of the analyte, while interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin provide the enantioselectivity.[8][9]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the method development of the enantioselective separation of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

Columns (Screening):

  • Daicel CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[4][5]

  • Astec® CYCLOBOND™ I 2000 DMP (Dimethylphenyl carbamate derivatized β-cyclodextrin)[8]

Mobile Phase Screening (Normal Phase):

  • Mobile Phase A: n-Heptane/Isopropanol (90:10, v/v)

  • Mobile Phase B: n-Heptane/Ethanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 225 nm

Sample Preparation:

  • Dissolve the racemic standard of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol in the initial mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject 5-10 µL of the sample solution.

  • Record the chromatogram.

  • If separation is not achieved, systematically vary the alcohol content in the mobile phase and consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape.

Hypothetical Data Presentation
Column Mobile Phase Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs)
CHIRALPAK® IAn-Heptane/Isopropanol (90:10)8.29.52.1
CYCLOBOND™ I 2000 DMPn-Heptane/Ethanol (85:15)10.511.81.8
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (e.g., Heptane/IPA) H1 Equilibrate Column (e.g., CHIRALPAK® IA) P1->H1 P2 Prepare Sample (1 mg/mL in mobile phase) H2 Inject Sample P2->H2 H1->H2 H3 Isocratic Elution H2->H3 H4 UV Detection (225 nm) H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate Resolution (Rs) D1->D2

Caption: A typical workflow for chiral HPLC method development.

Gas Chromatography (GC): A High-Resolution Alternative

For analytes that are volatile and thermally stable, chiral Gas Chromatography (GC) offers excellent resolution and speed. The stationary phases in chiral GC capillary columns are typically derivatized cyclodextrins dispersed in a polysiloxane polymer.[10][11]

Causality Behind Experimental Choices in GC

The separation mechanism in chiral GC relies on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin selector. The fit of the enantiomer into the cyclodextrin cavity, along with interactions with the derivative groups, dictates the separation. For 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, its polarity may lead to peak tailing. Derivatization of the hydroxyl group, for example, by silylation (e.g., with BSTFA) or acylation, can improve volatility and chromatographic performance.

Experimental Protocol: Chiral GC Separation

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

Column:

  • Rt-βDEXcst (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl beta-cyclodextrin in a custom polysiloxane) or similar derivatized cyclodextrin column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 120 °C hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min.

  • Detector Temperature (FID): 280 °C

Sample Preparation (with derivatization):

  • Dissolve 1 mg of the racemic standard in 0.5 mL of pyridine.

  • Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample.

Hypothetical Data Presentation
Compound Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs)
TMS-derivatized Analyte12.813.12.5
GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing S1 Dissolve Racemate in Pyridine S2 Add BSTFA/TMCS S1->S2 S3 Heat at 60°C S2->S3 G1 Inject Derivatized Sample S3->G1 G2 Temperature Programmed Elution G1->G2 G3 FID/MS Detection G2->G3 D1 Peak Integration G3->D1 D2 Resolution Calculation D1->D2

Caption: Workflow for chiral GC analysis including a derivatization step.

Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful technique for chiral separations, combining the advantages of both GC and HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[1][12] The low viscosity and high diffusivity of the supercritical mobile phase allow for very fast and efficient separations.[2]

Causality Behind Experimental Choices in SFC

The stationary phases used in SFC are often the same as those used in HPLC.[1] The separation mechanism is similar, but the mobile phase environment is significantly different. The CO2/alcohol mobile phase is less polar than typical normal-phase eluents in HPLC, which can lead to different selectivities. For the target analyte, the hydroxyl and phenyl groups will interact with the CSP, while the trichloromethyl group can also play a role in the chiral recognition. The choice of alcohol co-solvent and its concentration are critical parameters for optimizing the separation.

Experimental Protocol: Chiral SFC Separation

Instrumentation:

  • SFC system with a CO2 pump, a modifier pump, an autosampler, a column thermostat, and a back-pressure regulator (BPR), coupled to a UV detector.

Column:

  • Daicel CHIRALPAK® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))

SFC Conditions:

  • Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 15 MPa

  • Column Temperature: 35 °C

  • Detection: UV at 225 nm

Sample Preparation:

  • Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until the pressure and baseline are stable.

  • Inject 2-5 µL of the sample solution.

  • Record the chromatogram.

  • Optimize the separation by adjusting the percentage of the methanol co-solvent and the back-pressure.

Hypothetical Data Presentation
Column Mobile Phase Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs)
CHIRALPAK® ICCO2/Methanol (80:20)3.54.22.8
SFC Workflow Diagram

SFC_Workflow cluster_prep Preparation cluster_sfc SFC Analysis cluster_data Data Processing P1 Prepare Co-solvent (e.g., Methanol) SFC1 Equilibrate System (CO2/MeOH) P1->SFC1 P2 Prepare Sample (1 mg/mL in co-solvent) SFC2 Inject Sample P2->SFC2 SFC1->SFC2 SFC3 Isocratic Elution (High Flow Rate) SFC2->SFC3 SFC4 UV Detection SFC3->SFC4 D1 Integrate Peaks SFC4->D1 D2 Calculate Resolution D1->D2

Caption: A streamlined workflow for rapid chiral method development using SFC.

Conclusion and Recommendations

The chromatographic separation of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol enantiomers is readily achievable using modern chiral stationary phases.

  • For versatility and robustness , chiral HPLC with polysaccharide-based CSPs like the Daicel CHIRALPAK® series is the recommended starting point. These columns offer a high success rate for a wide range of chiral compounds.

  • If the analyte proves to be sufficiently volatile and thermally stable, chiral GC can provide excellent resolution and is a valuable alternative, especially if MS detection is required for trace-level analysis. Derivatization is likely necessary to achieve optimal performance.

  • For high-throughput screening and "green" analytical chemistry, chiral SFC is the superior choice, offering significant reductions in analysis time and organic solvent consumption.[1] The use of immobilized polysaccharide CSPs is highly recommended for their broad solvent compatibility.[4][5]

Ultimately, the choice of technique will be dictated by the specific requirements of the analysis, including speed, sensitivity, scale, and available instrumentation. A systematic screening approach, evaluating a selection of complementary chiral stationary phases across different chromatographic modes, will provide the most efficient path to a successful and robust enantioselective separation.

References

  • Element Lab Solutions. (n.d.). Regis Pirkle-type Chiral Columns. Retrieved from [Link]

  • Aurora Borealis Control BV. (n.d.). Pirkle Type Chiral Columns. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Chiral Application Guide VI. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Retrieved from [Link]

  • Daicel. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Retrieved from [Link]

  • Daicel. (n.d.). CHIRALPAK Immobilized Columns. Retrieved from [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(1-hydroxyethyl)phenol. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Other | DAICEL CORPORATION Sales and Marketing for Life Sciences Products. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Daicel-Chiral-Catalog.pdf. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Retrieved from [Link]

  • Longdom Publishing. (2023, July 26). Supercritical Fluid Chromatography and its Advantages. Retrieved from [Link]

  • RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]

  • Shimadzu. (n.d.). Supercritical Fluid Extraction/Chromatography. Retrieved from [Link]

  • ORCA. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 3.4: Supercritical Fluid Chromatography. Retrieved from [Link]

  • SLS Ireland. (n.d.). Astec CYCLOBOND I 2000 RSP Chi | 20324AST | SUPELCO. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Dichlorination of Allylic Alcohols. Retrieved from [Link]

  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Retrieved from [Link]

  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • National Institutes of Health. (2013, November 15). Effective synthesis of sulfate metabolites of chlorinated phenols. Retrieved from [Link]

  • Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • MDPI. (2018, July 29). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • National Institutes of Health. (2018, November 7). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Retrieved from [Link]

  • YouTube. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. Retrieved from [Link]

Sources

Technical Comparison: UV-Vis Spectroscopic Properties of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis spectroscopic properties of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (CAS: 2111-75-3), a critical intermediate in the condensation of chloral with phenol. Often referred to as p-hydroxyphenyltrichloromethylcarbinol , this molecule represents a distinct spectroscopic challenge due to the interplay between the auxochromic phenolic hydroxyl group and the inductively electron-withdrawing trichloromethyl moiety.

This document is designed for researchers requiring precise characterization protocols. It compares the target molecule against standard phenolic baselines, delineates expected spectral shifts, and provides a self-validating experimental workflow for purity assessment and reaction monitoring.

Molecular Profile & Theoretical Transitions

The UV-Vis spectrum of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is dominated by the benzenoid transitions of the phenol ring, modified by para-substitution.

Structural Analysis
  • Chromophore: The aromatic phenol ring (

    
    ).
    
  • Primary Auxochrome: The phenolic -OH group (donates electron density via resonance, raising the HOMO energy).

  • Secondary Substituent: The -(CHOH)CCl

    
     group at the para position.
    
    • The alkyl spacer (-CHOH-) typically exerts a weak bathochromic (red) shift due to hyperconjugation.

    • The trichloromethyl group (-CCl

      
      ) is strongly electron-withdrawing by induction (-I effect), which partially counteracts the electron-donating nature of the alkyl group, potentially stabilizing the ground state more than the excited state relative to a pure alkyl phenol.
      
Electronic Transitions
  • E2 Band (Primary): ~200–215 nm (High intensity).

  • B Band (Secondary/Benzenoid): ~270–280 nm (Moderate intensity,

    
    ). This is the diagnostic band.
    

Comparative Spectroscopic Analysis

The following table contrasts the target molecule with Phenol (the parent) and 4-Hydroxybenzyl alcohol (the closest non-chlorinated analog).

Table 1: Comparative UV-Vis Properties (Methanol)
CompoundStructure

(B-Band)
Molar Absorptivity (

)
Spectral Character
Phenol Ph-OH270–272 nm~1,450Sharp benzenoid band; baseline reference.
4-Hydroxybenzyl alcohol HO-Ph-CH

OH
275–277 nm~1,700Bathochromic shift (+5 nm) due to para-alkyl substitution.
Target: 4-(2,2,2-trichloro-1-hydroxyethyl)phenol HO-Ph-CH(OH)CCl

274–278 nm (Expected)~1,800–2,200Similar to benzyl alcohol; CCl

induction may cause slight hypsochromic shift vs. pure alkyl analogs.
Bis(4-hydroxyphenyl)trichloroethane (HO-Ph)

CH-CCl

275–280 nm~3,500–4,000Hyperchromic effect (approx. double

) due to two phenol rings.

Critical Insight: The key differentiator between the target mono-adduct and the bis-adduct (impurity) is Molar Absorptivity (


) , not wavelength. The bis-adduct contains two chromophores, roughly doubling the absorbance intensity at the same concentration.

Solvatochromism & pH-Dependent Identification

A robust method to validate the identity of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is the Bathochromic Shift Assay using pH manipulation.

Mechanism

In neutral methanol, the molecule exists as the neutral phenol. Upon addition of base (NaOH), the phenolic proton is deprotonated to form the phenolate anion . The increased electron density in the ring significantly lowers the energy of the


 transition, causing a distinct red shift.
  • Neutral

    
    :  ~275 nm
    
  • Basic

    
     (Phenolate):  ~290–300 nm (Significant hyperchromic shift)
    
Diagram: Electronic State Logic

SpectralLogic Neutral Neutral Species (Ph-OH) λmax ≈ 275 nm Base Add NaOH (Deprotonation) Neutral->Base Anion Phenolate Anion (Ph-O⁻) λmax ≈ 295 nm Base->Anion Bathochromic Shift (+20 nm) CCl3 CCl3 Group (Inductive Withdrawal) CCl3->Anion Stabilizes Anion (Acidity Enhancement)

Figure 1: Logic flow of the pH-dependent spectral shift. The CCl3 group enhances acidity, facilitating this transition.

Experimental Protocol: Characterization Workflow

Objective: Determine the precise


 and 

of the target compound while screening for bis-adduct formation.
Reagents
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Base: 0.1 N NaOH (aqueous or methanolic).

  • Standard: Pure 4-(2,2,2-trichloro-1-hydroxyethyl)phenol (if available) or reaction isolate.

Step-by-Step Methodology
  • Baseline Correction:

    • Fill dual cuvettes with pure Methanol. Run baseline correction (200–400 nm).

  • Stock Preparation:

    • Prepare a 1.0 mM stock solution of the analyte in Methanol.

    • Calculation: MW ≈ 241.5 g/mol . Weigh 2.4 mg into 10 mL.

  • Dilution Series (Linearity Check):

    • Prepare dilutions: 10 µM, 25 µM, 50 µM, 100 µM.

  • Spectral Scan (Neutral):

    • Scan each dilution from 200–400 nm.

    • Identify

      
       in the 270–280 nm region.
      
    • Calculate

      
       using Beer-Lambert Law (
      
      
      
      ).
  • Ionization Scan (Basic):

    • Add 10 µL of 1 N NaOH to the cuvette containing the 50 µM sample.

    • Mix and re-scan immediately.

    • Observe the shift to ~295 nm.

Diagram: Experimental Workflow

Workflow Sample Solid Sample (Weigh ~2.4 mg) Dissolve Dissolve in MeOH (10 mL Stock) Sample->Dissolve ScanN Scan Neutral (200-400 nm) Dissolve->ScanN Check Check λmax (Exp: 274-278 nm) ScanN->Check BaseAdd Add NaOH Check->BaseAdd Valid ScanB Scan Basic (Observe Shift) BaseAdd->ScanB Calc Calculate ε (Compare to ~2000) ScanB->Calc

Figure 2: Step-by-step workflow for UV-Vis characterization and validation.

Technical Considerations & Troubleshooting

Distinguishing the Bis-Adduct

In the synthesis of DDT-type molecules, the mono-adduct (target) can react with another phenol molecule to form the bis-adduct.

  • Target (Mono):

    
    . One phenol ring.[1][2][3][4][5]
    
  • Impurity (Bis):

    
    . Two phenol rings.[1][3][4][6]
    
  • Method: If your calculated molar absorptivity at 275 nm is significantly higher than 2,500

    
    , your sample likely contains the bis-condensation product.
    
Solvent Cutoffs

Avoid using Acetone or Ethyl Acetate for UV analysis below 330 nm, as their own absorption will mask the benzenoid band of the phenol. Acetonitrile and Water are acceptable alternatives to Methanol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General reference for Phenolic UV shifts).
  • PubChem. (2025).[1][7] 2,2,2-Trichloro-1-phenylethanol (Analogous Structure). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Validation of Purity Standards for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for the validation of purity standards for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol. As a senior application scientist, the following content is structured to offer not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to purity assessment.

Introduction

4-(2,2,2-trichloro-1-hydroxyethyl)phenol is a halogenated phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will explore the validation of purity standards for this compound by comparing the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry.

Synthesis and Potential Impurity Profile of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

A fundamental aspect of validating a purity standard is a thorough understanding of the potential impurities that may be present in the material. These impurities can originate from starting materials, by-products of the synthesis, or degradation of the final product.

While specific manufacturing processes are proprietary, a plausible synthetic route for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is the electrophilic substitution reaction between phenol and chloral (2,2,2-trichloroacetaldehyde), typically in the presence of an acid catalyst.

Based on this likely synthesis, the following impurities could be anticipated:

  • Starting Materials:

    • Phenol

    • Chloral (or its hydrate)

  • Isomeric Impurities:

    • 2-(2,2,2-trichloro-1-hydroxyethyl)phenol (ortho-isomer)

  • Process-Related Impurities:

    • 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (formed by the reaction of a second phenol molecule)

    • Other condensation products and oligomers

  • Degradation Products:

    • Dehydration products of the parent molecule.

The analytical methods chosen for purity validation must be capable of separating and quantifying the main component from these potential impurities.

Comparative Analysis of Purity Validation Methodologies

The selection of an analytical technique for purity determination is a critical decision driven by the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. in-depth impurity profiling).

HPLC is a versatile and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol.[1]

Causality of Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): The non-polar nature of the C18 stationary phase is ideal for retaining and separating the moderately polar phenolic compounds based on their hydrophobicity.

  • UV Detection: The presence of the phenolic chromophore allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.

  • Gradient Elution: A gradient of a polar solvent (e.g., water with a small amount of acid to suppress ionization) and a less polar organic solvent (e.g., acetonitrile or methanol) allows for the effective separation of compounds with a range of polarities, from the more polar unreacted phenol to the less polar bis-adduct impurity.

Experimental Protocol: HPLC-UV for Purity Determination

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-(2,2,2-trichloro-1-hydroxyethyl)phenol standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Self-Validation System:

The robustness of this HPLC method is ensured by system suitability tests, including:

  • Tailing Factor: Should be ≤ 2 for the main peak, indicating good peak shape.

  • Theoretical Plates: A high number (e.g., > 2000) indicates column efficiency.

  • Repeatability: Multiple injections of the same standard should yield a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

GC-MS offers high sensitivity and selectivity, particularly for the identification of unknown impurities. However, due to the polarity and thermal lability of the hydroxyl group, derivatization is often required for phenolic compounds to improve their volatility and chromatographic performance.[2][3]

Causality of Experimental Choices:

  • Derivatization (Silylation): Converting the polar -OH group to a non-polar trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[2][3]

  • Capillary Column (e.g., 5% Phenyl Polysiloxane): This type of column provides excellent separation of a wide range of organic compounds.

  • Mass Spectrometric Detection: Provides structural information for peak identification and confirmation, which is invaluable for impurity profiling.

Experimental Protocol: GC-MS for Impurity Profiling (with Derivatization)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: 50-500 amu.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Self-Validation System:

The reliability of the GC-MS method is confirmed by:

  • Blank Injections: To ensure no contamination from the solvent or derivatizing agent.

  • Mass Spectral Library Matching: For tentative identification of impurities.

  • Confirmation of Known Impurities: By injecting standards of expected impurities (if available).

Comparison of Performance Characteristics
Performance ParameterHPLC-UVGC-MS (with Derivatization)Rationale & Insights
Specificity GoodExcellentHPLC-UV relies on retention time for identification, which can be ambiguous. GC-MS provides mass spectral data for definitive identification.
Sensitivity (LOD/LOQ) Moderate (ng range)High (pg range)GC-MS is generally more sensitive, making it ideal for trace impurity analysis.
Sample Preparation Simple (dissolution)More Complex (derivatization required)The need for derivatization in GC-MS adds an extra step and potential for variability.[2][3]
Throughput HighModerateHPLC methods are typically faster for routine analysis due to simpler sample preparation.
Quantitation Excellent (using external standards)Good (can be more complex due to derivatization efficiency)HPLC with UV detection is a very robust and reliable quantitative technique.
Cost (Instrument & Consumables) LowerHigherGC-MS systems and their maintenance are generally more expensive than HPLC-UV systems.
Alternative and Orthogonal Techniques

For a comprehensive validation of purity standards, employing an orthogonal analytical technique is highly recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, eliminating the need for derivatization.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of the analyte without the need for a reference standard of the same compound. An internal standard of known purity is used for calibration.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline substances by analyzing the melting point depression.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Reporting sample 4-(2,2,2-trichloro-1-hydroxyethyl)phenol Sample dissolution Dissolution (e.g., Methanol) sample->dissolution derivatization Derivatization (e.g., Silylation) sample->derivatization hplc HPLC-UV Analysis dissolution->hplc Direct Injection gcms GC-MS Analysis derivatization->gcms Injection of Derivative peak_integration Peak Integration & Identification hplc->peak_integration gcms->peak_integration purity_calc Purity Calculation (% Area, External Standard) peak_integration->purity_calc report Final Purity Report purity_calc->report

Caption: General experimental workflow for the purity validation of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol.

Logical Relationship of Method Selection

method_selection goal Analytical Goal routine_qc Routine QC (Known Impurities) goal->routine_qc impurity_profiling Impurity Profiling (Unknowns) goal->impurity_profiling reference_standard Reference Standard Characterization goal->reference_standard hplc HPLC-UV routine_qc->hplc High throughput, cost-effective gcms GC-MS impurity_profiling->gcms High selectivity and identification power reference_standard->hplc reference_standard->gcms orthogonal Orthogonal Methods (LC-MS, qNMR) reference_standard->orthogonal Comprehensive characterization

Caption: Decision tree for selecting the appropriate analytical method based on the analytical goal.

Conclusion

The validation of purity standards for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol requires a multifaceted analytical approach. HPLC-UV stands out as a robust, high-throughput, and cost-effective method for routine quality control, providing reliable quantification of the main component and known impurities.[1] Conversely, GC-MS, despite its more complex sample preparation involving derivatization, offers unparalleled selectivity and sensitivity, making it the superior choice for the identification and quantification of trace-level and unknown impurities.

For the comprehensive characterization of a reference standard or for in-depth investigation of batch-to-batch variability, a combination of these techniques is recommended. The integration of an orthogonal method such as LC-MS or qNMR will provide the highest level of confidence in the purity assessment, ensuring the quality and safety of this critical chemical intermediate.

References

  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol. Fenix. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Technical Guide: Safe Handling and Operational Logistics for 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

As research into highly functionalized halogenated aromatics accelerates in drug development and materials science, mastering the handling of compounds like 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is critical. Synthesized via the acid-catalyzed condensation of phenol with chloral hydrate[1], this chemical presents a unique intersection of hazards: the acute dermal toxicity typical of chlorinated phenols combined with the reactive instability of a trichloromethyl carbinol moiety.

This guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that researchers understand why specific protocols are necessary, thereby building a foundation of operational trust and scientific integrity.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 4-(2,2,2-trichloro-1-hydroxyethyl)phenol exhibits three primary hazard modalities:

  • High Lipophilicity and Dermal Penetration: Like many chlorinated phenols, the addition of halogen atoms increases the lipophilicity (LogP) of the molecule. This allows the compound to rapidly penetrate the stratum corneum of the skin, leading to systemic absorption.

  • Mitochondrial Toxicity: Chlorinated phenols are known uncouplers of oxidative phosphorylation. Once absorbed, they disrupt the proton gradient across the inner mitochondrial membrane, halting ATP production and potentially leading to rapid cellular toxicity and metabolic failure.

  • Decomposition Hazards: The trichloro-1-hydroxyethyl group is sensitive to extreme pH and high temperatures. Under strongly alkaline conditions, it can undergo a haloform-type cleavage, releasing toxic chloral (trichloroacetaldehyde) and hydrochloric acid (HCl) gas.

Toxicological Pathway Diagram

The following diagram illustrates the systemic pathway of toxicity upon exposure, highlighting the critical need for stringent dermal and respiratory protection.

ToxPathway A 4-(2,2,2-trichloro-1-hydroxyethyl)phenol Exposure B Rapid Dermal Absorption / Inhalation of Particulates A->B C Systemic Circulation & Mitochondrial Accumulation B->C D Proton Gradient Disruption C->D E Uncoupling of Oxidative Phosphorylation D->E F ATP Depletion & Acute Cellular Toxicity E->F

Figure 1: Mechanism of mitochondrial toxicity induced by chlorinated phenol exposure.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling highly lipophilic chlorinated phenols. The following specifications are mandatory and grounded in the physicochemical properties of the substance.

PPE CategoryTechnical SpecificationScientific Rationale
Hand Protection Double-gloving system: • Inner: Nitrile (min. 4 mil)• Outer: Neoprene or Butyl rubber (min. 12 mil)Chlorinated phenols easily permeate standard latex and thin nitrile. Neoprene provides a robust barrier against halogenated aromatics, while the inner nitrile layer acts as a fail-safe during outer glove removal.
Respiratory NIOSH-approved P100 particulate respirator . If handling in volatile solvents, use a half-mask with Organic Vapor (OV) cartridges .Prevents inhalation of fine, highly active crystalline dust. The OV cartridge is required when the compound is solvated, as the solvent acts as a carrier gas for the solute.
Eye/Face Indirect-vented chemical splash goggles paired with a full polycarbonate face shield.The compound is a severe mucosal irritant. Indirect venting prevents aerosolized dust or solvent vapors from bypassing the seal.
Body Flame-retardant (FR) lab coat over a chemical-resistant Tyvek apron .Prevents solid dust from settling on woven fabrics, which can cause delayed, prolonged dermal exposure through clothing.

Operational Protocols: Step-by-Step Handling

To ensure self-validating safety, every step of the handling process must isolate the chemical from the operator and the ambient laboratory environment.

Procedure A: Weighing and Transfer
  • Environmental Isolation: Conduct all open-container operations inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, high-flow chemical fume hood. Ensure the sash is pulled down to the lowest operational level.

  • Static Mitigation: Halogenated organic powders often hold a static charge, causing them to aerosolize or cling to spatulas. Use an anti-static gun (ionizer) on the weigh boat and the spatula prior to transfer.

  • Mass Transfer: Use a long-handled, PTFE-coated spatula. Weigh the material into a tared, sealable vial rather than an open weigh boat to prevent dispersion during transport to the reaction vessel.

  • Decontamination of Tools: Immediately place the used spatula into a beaker containing a neutralizing wash (e.g., 5% sodium bicarbonate in 70% ethanol) to quench residual particulates.

Procedure B: Dissolution and Reaction Setup
  • Solvent Selection: Dissolve the compound in compatible organic solvents (e.g., dichloromethane, ethanol, or DMSO) before introducing it to the main reaction matrix.

  • Thermal Control: Because the trichloro-1-hydroxyethyl group can degrade thermally, maintain the dissolution vessel in an ice-water bath if exothermic mixing is anticipated.

  • pH Monitoring: Avoid the sudden addition of strong, concentrated bases (like NaOH or KOH) to the neat powder, as this can trigger an exothermic haloform cleavage, rapidly evolving toxic chloral gas[1]. If basic conditions are required, use dilute solutions and add them dropwise under an inert argon atmosphere.

Spill Response and Disposal Logistics

In the event of a spill, standard sweeping will aerosolize the toxic powder. A wet-containment approach is required.

Spill Response Workflow

SpillResponse S1 Spill Detected (Solid or Solvated) S2 Evacuate Immediate Area & Assess Spill Volume S1->S2 S3 Don Maximum PPE (P100/OV Mask, Neoprene Gloves) S2->S3 S4 Wet Containment (Cover with damp absorbent pads) S3->S4 S5 Chemical Neutralization (Apply weak alkaline ethanol solution) S4->S5 S6 Mechanical Collection (Use non-sparking scoops into Hazmat bin) S5->S6 S7 Surface Decontamination (Wash with soap, water, and IPA) S6->S7

Figure 2: Step-by-step logistical workflow for mitigating a chlorinated phenol spill.

Waste Disposal Plan
  • Solid Waste: All contaminated PPE, weigh boats, and absorbent pads must be double-bagged in heavy-duty polyethylene bags, labeled as "Toxic Halogenated Organic Solid Waste," and incinerated by a certified hazardous waste contractor.

  • Liquid Waste: Solutions containing 4-(2,2,2-trichloro-1-hydroxyethyl)phenol must be collected in dedicated Halogenated Organic Waste carboys. Never mix this waste stream with strong oxidizers (e.g., nitric acid, peroxides) or strong bases, as this will generate toxic chlorine gas or chloral.

References

1. Centers for Disease Control and Prevention (CDC). "Occupational Fatalities Associated With 2,4-Dichlorophenol (2,4-DCP) Exposure, 1980--1998." Morbidity and Mortality Weekly Report (MMWR). Available at: [Link] 2.[1] MDPI. "Total Synthesis and Anti-Viral Activities of an Extract of Radix isatidis." Molecules. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.